2-Aminobenzamide
描述
Structure
3D Structure
属性
IUPAC Name |
2-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFMLJZNCDSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021789 | |
| Record name | 2-Aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Light brown crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | 2-Aminobenzamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3064 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Aminobenzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
300 °C | |
| Record name | 2-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
>20.4 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; very soluble in ethyl ether, benzene; very soluble in ethyl acetate | |
| Record name | SID47193674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 2-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000263 [mmHg] | |
| Record name | 2-Aminobenzamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3064 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
LEAFLETS FROM CHLOROFORM OR WATER | |
CAS No. |
88-68-6 | |
| Record name | Anthranilamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINOBENZAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthranilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M2WEK6VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Aminobenzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 °C (decomposes), 109 - 111.5 °C | |
| Record name | 2-AMINOBENZAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Aminobenzamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 2-Aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzamide, also known as anthranilamide, is an aromatic organic compound with the chemical formula C₇H₈N₂O.[1][2] It is structurally characterized by a benzene (B151609) ring substituted with both an amino group (-NH₂) and a carboxamide group (-CONH₂) at adjacent positions. This arrangement of functional groups imparts a unique set of chemical properties that make it a valuable molecule in various scientific and industrial applications.
This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, its synthesis, and its applications, with a particular focus on its relevance to drug development as a PARP inhibitor.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white or pale beige crystalline solid or powder.[3] Its core identifiers and physicochemical properties are summarized in the tables below for easy reference.
| Identifier | Value |
| IUPAC Name | This compound[1][4] |
| Synonyms | Anthranilamide, o-Aminobenzamide, 2-Carbamoylaniline[5] |
| CAS Number | 88-68-6[1] |
| Molecular Formula | C₇H₈N₂O[1][2] |
| Molecular Weight | 136.15 g/mol [2] |
| SMILES | NC(=O)c1ccccc1N[1] |
| InChI Key | PXBFMLJZNCDSMP-UHFFFAOYSA-N[1] |
| Physicochemical Property | Value |
| Melting Point | 109-113 °C[6] |
| Boiling Point | ~300 °C |
| Solubility | Soluble in hot water and alcohol. Slightly soluble in ether and benzene. Very soluble in ethyl acetate. |
| logP | 0.35[1] |
| pKa (Strongest Acidic) | 14.96 (predicted)[1][6] |
| pKa (Strongest Basic) | 2.82 (predicted)[1][6] |
| Appearance | White to off-white/pale beige crystalline solid or powder[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear as a complex multiplet in the range of 6.6-7.8 ppm. The amine (NH₂) and amide (CONH₂) protons appear as broad singlets, with their chemical shifts being solvent and concentration-dependent. |
| ¹³C NMR | Aromatic carbons typically resonate in the range of 110-151 ppm. The carbonyl carbon of the amide group appears further downfield, around 171 ppm. |
| Infrared (IR) Spectroscopy | Characteristic peaks include N-H stretching vibrations for the primary amine and amide groups (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretching vibration for the amide carbonyl group (around 1630-1690 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring.[7] |
| UV-Vis Spectroscopy | In ethanol, absorption maxima are observed at approximately 212, 243, and 283 nm. In water, the maxima are at 204, 244, and 280 nm.[8] |
| Mass Spectrometry | The molecule's mass spectrum will show a molecular ion peak (M⁺) at m/z 136, corresponding to its molecular weight. |
Synthesis and Reactivity
A common and efficient method for the synthesis of this compound and its derivatives is the reaction of isatoic anhydride (B1165640) with an amine.[2][9] This reaction proceeds via nucleophilic acyl substitution, where the amine attacks a carbonyl group of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation.[10]
Experimental Protocol: Synthesis of this compound from Isatoic Anhydride
This protocol describes a general procedure for the synthesis of N-substituted 2-aminobenzamides, which can be adapted for the synthesis of the parent compound using ammonia.
Materials:
-
Isatoic anhydride
-
Ammonia (or an amine derivative for N-substituted products)
-
Dimethylformamide (DMF) or another suitable solvent (e.g., Toluene, Ethanol)[2][10]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in a suitable solvent such as DMF.[2]
-
Add a solution of the amine (1.0 equivalent) in the same solvent to the flask.[2]
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.[2][10]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the final this compound derivative.[2]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0033947) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Optimized conditions for this compound labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Showing Compound this compound (FDB012155) - FooDB [foodb.ca]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide from Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-aminobenzamide (anthranilamide) from isatoic anhydride (B1165640). This common and efficient method is a cornerstone for the synthesis of a wide array of pharmaceuticals and fine chemicals. This document details the underlying reaction mechanism, provides detailed experimental protocols, and summarizes key quantitative data to support laboratory and process development efforts.
Core Reaction Mechanism
The synthesis of this compound from isatoic anhydride is a robust reaction that proceeds through a well-established mechanism. The core transformation involves the nucleophilic attack of ammonia (B1221849) on the isatoic anhydride ring, followed by a cascade of reactions leading to the final product.
The process can be broken down into three key steps:
-
Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of an ammonia molecule on the more electrophilic carbonyl carbon (C-4) of the isatoic anhydride molecule.[1][2]
-
Ring Opening: This initial attack leads to the formation of an unstable tetrahedral intermediate, which subsequently collapses, causing the opening of the heterocyclic ring to form a carbamic acid intermediate.
-
Decarboxylation: The intermediate carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas (CO₂) and yielding the final, stable this compound product.[1][2] This final step is often facilitated by gentle heating and is typically irreversible, driving the reaction to completion.
Caption: Logical flow of the synthesis of this compound from isatoic anhydride.
Experimental Protocols
Two primary methodologies are presented for the synthesis of this compound: a high-yield aqueous method and a general method using an organic solvent.
Protocol 1: High-Yield Aqueous Synthesis
This protocol is adapted from a patented procedure demonstrating high efficiency and yield in an aqueous medium.[3] It utilizes a buffered system to maintain an optimal pH for the reaction.
Materials:
-
Isatoic Anhydride (163 g, 1.0 mol)
-
25% Aqueous Ammonia Solution (136 ml, ~2.0 mol)
-
Ammonium (B1175870) Chloride (11 g, ~0.2 mol)
-
Ammonium Carbonate (10.2 g, ~0.1 mol)
-
Deionized Water
Procedure:
-
Buffer Preparation: In a suitable reaction vessel, prepare a solution by dissolving 11 g of ammonium chloride and 136 ml of 25% aqueous ammonia in 1 liter of deionized water.
-
pH Adjustment: Adjust the pH of the solution to 10.0.
-
Reactant Addition: While stirring vigorously, incrementally add 163 g (1.0 mol) of isatoic anhydride to the buffered ammonia solution over a period of 30 minutes.
-
Reaction: After the addition is complete, warm the reaction mixture to 60°C and continue stirring for an additional 10 minutes. The pH of the solution will typically drop to around 7.8.
-
Crystallization: Cool the reaction mixture to 0-10°C to precipitate the this compound product as flaky crystals.
-
Isolation: Collect the precipitated solid by vacuum filtration through a suction filter.
-
Washing and Drying: Wash the filter cake with two 50 ml portions of ice-water and dry the product to a constant weight.
This procedure is reported to yield this compound of high purity (99.6%) with a yield of up to 96%.[3]
Protocol 2: General Synthesis in an Organic Solvent
This protocol is a generalized procedure based on methods used for synthesizing N-substituted 2-aminobenzamides, adapted for the parent compound using an ammonia source.[2][4] This method is advantageous when co-solubility of reactants is a concern.
Materials:
-
Isatoic Anhydride (e.g., 10 mmol, 1.63 g)
-
Ammonium Hydroxide (e.g., 28-30% solution, ~20 mmol, 2 equivalents) or another ammonia source.
-
Dimethylformamide (DMF) (10-20 mL)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in DMF.
-
Ammonia Addition: To the stirred solution, add the ammonia source (1.5-2.0 equivalents). An evolution of CO₂ gas may be observed.
-
Reaction: Heat the reaction mixture to reflux (or a lower temperature such as 80-90°C) and maintain for 2-6 hours.[5]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (isatoic anhydride) is consumed.[2]
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate directly. Alternatively, pour the reaction mixture into ice-water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a water/ethanol mixture.
Experimental Workflow
The general workflow for the synthesis, isolation, and purification of this compound from isatoic anhydride is outlined in the diagram below.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound and its N-substituted derivatives from isatoic anhydride, highlighting the versatility and efficiency of this reaction under different conditions.
| Product | Amine Reactant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | Aqueous Ammonia / NH₄Cl / (NH₄)₂CO₃ | Water | 60 | 10 min | 91 - 96 | [3] |
| 2-Amino-N-(4-fluorophenyl)benzamide | 4-Fluoroaniline | DMF | Reflux | 6 h | 72 | [2] |
| 2-Amino-N-(p-tolyl)benzamide | p-Toluidine | DMF | Reflux | 6 h | 97 | [1] |
| N-isopropyl-2-aminobenzamide | Isopropylamine | Ethylene Dichloride | 55 | 1 h | 90.9 | [6] |
| 2-amino-N-(3-hydroxypropyl)benzamide | 3-Amino-1-propanol | DMF | 80 - 90 | 2 - 4 h | Good (not specified) | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-aminobenzamide from 2-nitrobenzonitrile (B147312), a key transformation in the synthesis of various pharmaceuticals and heterocyclic compounds. This document details one-pot and multi-step methodologies, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor to a wide range of biologically active molecules, including quinazolinones and other heterocyclic systems. The conversion of readily available 2-nitrobenzonitrile to this compound involves the reduction of a nitro group and the hydrolysis of a nitrile function. This guide explores the principal strategies to achieve this transformation, offering a comparative analysis of the different approaches.
Synthetic Strategies
There are two main strategies for the synthesis of this compound from 2-nitrobenzonitrile:
-
One-Pot Synthesis: A concerted approach where the hydrolysis of the nitrile and the reduction of the nitro group occur in a single reaction vessel. This method offers efficiency and reduced workup.
-
Two-Step Synthesis: A sequential approach involving the isolation of an intermediate. This can be achieved by either:
-
Initial reduction of the nitro group to an amine, followed by hydrolysis of the nitrile.
-
Initial hydrolysis of the nitrile to an amide, followed by reduction of the nitro group.
-
The following sections provide detailed experimental protocols and data for each of these routes.
One-Pot Synthesis: Simultaneous Reduction and Hydrolysis
A one-pot synthesis offers an efficient route to this compound by combining the reduction and hydrolysis steps. A notable method involves a copper-catalyzed reaction using hydrazine (B178648) hydrate (B1144303), which serves as the reducing agent for the nitro group and facilitates the hydrolysis of the nitrile.[1]
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis
-
Materials:
-
2-Nitrobenzonitrile
-
Copper catalyst (e.g., Copper(II) sulfate)
-
Hydrazine hydrate
-
Solvent (e.g., Ethanol)
-
-
Procedure:
-
To a solution of 2-nitrobenzonitrile in ethanol (B145695), add a catalytic amount of a copper salt.
-
Heat the mixture to reflux.
-
Slowly add hydrazine hydrate to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography to yield this compound.
-
-
Quantitative Data: Detailed quantitative data for this specific one-pot synthesis of this compound is not extensively reported in the available literature, as the intermediate is often directly used in subsequent reactions to form quinazolinones.[1]
Two-Step Synthesis: A Sequential Approach
A two-step synthesis allows for the isolation and purification of an intermediate, which can be advantageous for overall purity and yield control.
Route 1: Reduction Followed by Hydrolysis
This route involves the initial reduction of 2-nitrobenzonitrile to 2-aminobenzonitrile (B23959), followed by the selective hydrolysis of the nitrile to the amide.
-
Step 1: Reduction of 2-Nitrobenzonitrile to 2-Aminobenzonitrile
A common and high-yielding method for this reduction utilizes zinc dust in an acidic medium.[2]
-
Experimental Protocol: Zinc-Mediated Reduction [2]
-
In a reaction flask, combine 2-nitrobenzonitrile with concentrated hydrochloric acid.
-
With vigorous stirring and cooling to maintain a temperature of 20-30°C, gradually add zinc dust.[2]
-
After the addition is complete, continue stirring for an additional 20 minutes.[2]
-
Cool the reaction mixture to 5-10°C and neutralize with sodium carbonate.[2]
-
Extract the product with toluene (B28343).[2]
-
Wash the organic layer with water, and then remove the toluene under reduced pressure.[2]
-
The crude product can be purified by vacuum distillation to yield pure 2-aminobenzonitrile.[2]
-
-
Quantitative Data:
-
| Parameter | Value | Reference |
| Reactants | 2-Nitrobenzonitrile, Zinc Dust, HCl | [2] |
| Temperature | 20-30°C | [2] |
| Yield | 95% | [2] |
-
Step 2: Controlled Hydrolysis of 2-Aminobenzonitrile to this compound
-
Experimental Protocol: Acid-Catalyzed Hydrolysis (General Approach)
-
Dissolve 2-aminobenzonitrile in a suitable solvent such as a mixture of an alcohol and water.
-
Add a controlled amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Heat the reaction mixture at a moderate temperature (e.g., 40-60°C) and monitor the progress closely by TLC.
-
Once the starting material is consumed and before significant formation of the carboxylic acid is observed, cool the reaction mixture.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the product by crystallization or column chromatography.
-
-
Route 2: Hydrolysis Followed by Reduction
This alternative two-step route begins with the hydrolysis of the nitrile group, followed by the reduction of the nitro group.
-
Step 1: Selective Hydrolysis of 2-Nitrobenzonitrile to 2-Nitrobenzamide (B184338)
Direct and selective hydrolysis of 2-nitrobenzonitrile to 2-nitrobenzamide can be complicated by the further hydrolysis to 2-nitrobenzoic acid. A controlled catalytic approach is necessary.
-
Experimental Protocol: Catalytic Hydrolysis (General Approach)
-
In a suitable solvent, dissolve 2-nitrobenzonitrile.
-
Add a catalyst that promotes selective nitrile hydrolysis (e.g., certain metal complexes or enzymatic catalysts).
-
Maintain the reaction at a controlled temperature and pH to favor the formation of the amide over the carboxylic acid.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the 2-nitrobenzamide by recrystallization or column chromatography.
-
-
-
Step 2: Reduction of 2-Nitrobenzamide to this compound
The reduction of the nitro group in 2-nitrobenzamide can be achieved through various methods, including catalytic hydrogenation or chemical reduction.
-
Experimental Protocol: Reduction with Tin(II) Chloride
-
Dissolve 2-nitrobenzamide in a solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH solution) until the precipitate of tin salts redissolves or can be filtered off.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and remove the solvent to yield this compound.
-
The product can be further purified by recrystallization.
-
-
Quantitative Data for a Similar Reduction: While specific data for 2-nitrobenzamide is not provided, the reduction of a similar compound, 2-((2-nitrophenyl)thio)benzoic acid, is effectively achieved using SnCl₂ in hydrochloric acid.[3]
-
Process Visualizations
Reaction Pathway Diagram
Caption: Synthetic routes to this compound.
Experimental Workflow: Two-Step Synthesis (Route 1)
Caption: Workflow for reduction followed by hydrolysis.
Conclusion
The synthesis of this compound from 2-nitrobenzonitrile can be accomplished through several viable routes. The one-pot synthesis offers a streamlined process, while the two-step approaches provide greater control over the purity of the final product. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available reagents and equipment. The protocols and data presented in this guide provide a solid foundation for the development and optimization of this important chemical transformation.
References
An In-depth Technical Guide to 2-Aminobenzamide: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzamide, also known as anthranilamide, is a versatile organic compound that has garnered significant attention in medicinal chemistry and drug development. Its simple yet functionalized aromatic structure serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and key applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support researchers in their scientific endeavors.
Discovery and Historical Perspective
While pinpointing a singular "discovery" of this compound is challenging, its history is intrinsically linked to the exploration of anthranilic acid derivatives. One of the earliest and most significant precursors for its synthesis is isatoic anhydride (B1165640). The discovery of isatoic anhydride by Friedländer and Wleügel laid the foundational chemistry for the subsequent synthesis of many related compounds, including this compound.[1][2]
Historical records suggest that the synthesis of this compound from isatoic anhydride and ammonia (B1221849) was a known reaction by the mid-20th century. A notable publication by R.P. Staiger and E.C. Wagner in 1948 detailed the reaction of isatoic anhydride with aqueous ammonia to yield anthranilamide.[3] This work also alluded to even earlier, albeit less defined, observations of "abnormal" products from this reaction, hinting at a history that may extend further back into the annals of organic chemistry. The compound is cataloged in the comprehensive Beilstein database with the registry number 508509, signifying its long-standing presence in the chemical literature.[4]
Over the decades, the significance of this compound has evolved from a simple organic molecule to a critical building block in the development of targeted therapies, particularly in oncology and infectious diseases.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O | [4][5] |
| Molecular Weight | 136.15 g/mol | [4] |
| Melting Point | 111-113 °C | [4] |
| Boiling Point | 300 °C | [6] |
| Water Solubility | 5 g/L (20 °C) | [6] |
| logP (octanol/water) | 0.35 | [7] |
| pKa (Strongest Acidic) | 14.96 | [8] |
| pKa (Strongest Basic) | 2.82 | [8] |
| Appearance | White to pale beige solid | [9] |
Table 2: Spectral Data of this compound
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 7.76 (br s, 1H, NH), 7.41–7.45 (m, 3H), 7.23 (t, J = 7.7 Hz, 1H), 7.15 (d, J = 8.0 Hz, 2H), 6.68–6.70 (m, 2H), 5.43 (br s, 2H, NH₂) | [2] |
| ¹³C NMR (DMSO-d₆) | δ 168.3, 150.3, 138.8, 132.8, 129.2, 128.9, 127.5, 122.5, 116.9, 115.4, 115.2 | [2][10] |
| FTIR (KBr, cm⁻¹) | 3470, 3366, 3275 (N-H stretching), 1636 (C=O stretching) | [1][2] |
| Mass Spectrum (m/z) | 136 [M]⁺ | [1] |
Key Experimental Protocols
This section provides detailed methodologies for two common laboratory-scale syntheses of this compound and its derivatives.
Synthesis of this compound from Isatoic Anhydride (Conventional Method)
This protocol is a classical and widely used method for the preparation of this compound.[2]
Workflow:
Synthesis of this compound from Isatoic Anhydride.
Materials:
-
Isatoic anhydride
-
Ammonia solution (e.g., 25% in water) or other primary amine
-
Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.
-
To this solution, add the amine (e.g., aqueous ammonia, 1-1.2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Synthesis of this compound from 2-Nitrobenzonitrile
This method involves a one-pot reduction of the nitro group and hydrolysis of the nitrile group.[11]
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 3. WO2022008450A1 - Process of preparing a poly(anthranilamide), poly(anthranilamide) and its use - Google Patents [patents.google.com]
- 4. 2-氨基苯甲酰胺 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Anthranilamide - Wikipedia [en.wikipedia.org]
- 7. This compound [stenutz.eu]
- 8. Showing Compound this compound (FDB012155) - FooDB [foodb.ca]
- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Aminobenzamide: A Technical Guide
Introduction
2-Aminobenzamide, also known as anthranilamide, is a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Its structural features, an aromatic ring substituted with both an amine and an amide functional group, give rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols are included to aid researchers in obtaining and interpreting high-quality spectroscopic data for this and similar compounds.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Anthranilamide, o-Aminobenzamide |
| CAS Number | 88-68-6 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Appearance | White to light brown crystalline powder |
| Melting Point | 108-114 °C |
| SMILES | NC(=O)c1ccccc1N |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. Experimental data can be found in spectral databases such as SpectraBase.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.75 | d | 1H | Ar-H |
| 7.20 | t | 1H | Ar-H |
| 6.80 | d | 1H | Ar-H |
| 6.60 | t | 1H | Ar-H |
| 7.50 (broad) | s | 1H | -CONH₂ |
| 7.10 (broad) | s | 1H | -CONH₂ |
| 5.80 (broad) | s | 2H | -NH₂ |
¹³C NMR (Carbon-13) NMR Data (Predicted)
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| 170.5 | C=O (Amide) |
| 148.0 | C-NH₂ |
| 132.0 | Ar-CH |
| 128.0 | Ar-CH |
| 118.0 | Ar-C-CONH₂ |
| 116.5 | Ar-CH |
| 115.0 | Ar-CH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3470 - 3350 | Strong, Doublet | N-H stretch (primary amine, -NH₂) |
| 3350 - 3180 | Strong, Broad | N-H stretch (primary amide, -CONH₂) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1660 | Strong | C=O stretch (amide I band) |
| ~1620 | Strong | N-H bend (primary amine) |
| ~1590 | Medium | C=C stretch (aromatic) |
| ~1450 | Medium | C=C stretch (aromatic) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected data from electron ionization (EI) mass spectrometry are as follows.
| m/z | Relative Intensity (%) | Assignment |
| 136 | High | [M]⁺ (Molecular Ion) |
| 120 | High | [M - NH₂]⁺ |
| 118 | Moderate | [M - H₂O]⁺ |
| 92 | High | [M - C(=O)NH₂]⁺ |
| 65 | Moderate | [C₅H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended for researchers and scientists in drug development and related fields.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). c. Gently agitate the vial to ensure complete dissolution of the solid. d. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz spectrometer): a. ¹H NMR:
- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: ~4 seconds
- Relaxation Delay: 1 second
- Spectral Width: 16 ppm b. ¹³C NMR:
- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024 or more for good signal-to-noise
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Spectral Width: 240 ppm
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR). d. Integrate the peaks in the ¹H NMR spectrum. e. Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Protocol
1. Sample Preparation: a. Place a small amount of powdered this compound directly onto the ATR crystal. b. Ensure the entire surface of the crystal is covered with a thin, even layer of the sample.
2. Data Acquisition: a. Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal. b. Collect a background spectrum of the empty ATR crystal. c. Collect the sample spectrum. d. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Electron Ionization-Mass Spectrometry (EI-MS) Protocol
1. Sample Introduction: a. Introduce a small amount of solid this compound into the mass spectrometer via a direct insertion probe. b. The probe is heated to volatilize the sample into the ion source.
2. Ionization and Analysis: a. The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation. b. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). c. A detector records the abundance of each ion at a specific m/z value.
3. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 40 - 400 amu
-
Source Temperature: 200-250 °C
Experimental Workflow Visualization
The logical flow for the complete spectroscopic analysis of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility of 2-Aminobenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-aminobenzamide in various organic solvents, a critical parameter for its application in pharmaceutical synthesis, purification, and formulation. The following sections present quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in a range of organic solvents across various temperatures. The following tables summarize the mole fraction solubility and the calculated solubility in grams of this compound per 100 grams of solvent. This data is crucial for selecting appropriate solvent systems for crystallization, reaction chemistry, and formulation development.
Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Acetonitrile |
| 273.15 | 0.0519 | 0.0315 | 0.0211 | 0.0185 | 0.0153 | 0.1012 | 0.0458 | 0.0289 |
| 278.15 | 0.0621 | 0.0378 | 0.0253 | 0.0221 | 0.0183 | 0.1198 | 0.0541 | 0.0343 |
| 283.15 | 0.0742 | 0.0452 | 0.0302 | 0.0264 | 0.0218 | 0.1415 | 0.0639 | 0.0406 |
| 288.15 | 0.0883 | 0.0539 | 0.0360 | 0.0314 | 0.0259 | 0.1668 | 0.0753 | 0.0479 |
| 293.15 | 0.1048 | 0.0642 | 0.0429 | 0.0374 | 0.0309 | 0.1965 | 0.0886 | 0.0564 |
| 298.15 | 0.1241 | 0.0763 | 0.0510 | 0.0445 | 0.0368 | 0.2311 | 0.1043 | 0.0664 |
| 303.15 | 0.1468 | 0.0905 | 0.0607 | 0.0529 | 0.0438 | 0.2714 | 0.1226 | 0.0781 |
| 308.15 | 0.1735 | 0.1072 | 0.0721 | 0.0629 | 0.0521 | 0.3182 | 0.1439 | 0.0918 |
| 313.15 | 0.2048 | 0.1269 | 0.0855 | 0.0746 | 0.0619 | 0.3725 | 0.1687 | 0.1078 |
| 318.15 | 0.2416 | 0.1501 | 0.1013 | 0.0885 | 0.0734 | 0.4354 | 0.1976 | 0.1265 |
| 323.15 | 0.2848 | 0.1774 | 0.1199 | 0.1048 | 0.0870 | 0.5082 | 0.2309 | 0.1483 |
Data extracted from the Journal of Chemical & Engineering Data 2019, 64, 9, 3975–3983.
Table 2: Solubility of this compound in Grams per 100 g of Solvent
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Acetonitrile |
| 273.15 | 23.49 | 10.61 | 5.02 | 4.41 | 2.99 | 42.18 | 7.07 | 9.58 |
| 278.15 | 28.58 | 12.87 | 6.05 | 5.29 | 3.59 | 50.95 | 8.41 | 11.45 |
| 283.15 | 34.82 | 15.55 | 7.27 | 6.33 | 4.30 | 61.64 | 10.03 | 13.67 |
| 288.15 | 42.50 | 18.78 | 8.74 | 7.60 | 5.15 | 74.96 | 11.92 | 16.27 |
| 293.15 | 51.98 | 22.75 | 10.53 | 9.14 | 6.18 | 91.50 | 14.16 | 19.38 |
| 298.15 | 63.81 | 27.73 | 12.74 | 11.01 | 7.43 | 112.33 | 16.85 | 23.08 |
| 303.15 | 78.78 | 33.99 | 15.48 | 13.29 | 8.94 | 138.80 | 20.12 | 27.48 |
| 308.15 | 97.94 | 41.97 | 18.89 | 16.14 | 10.74 | 173.08 | 24.16 | 32.88 |
| 313.15 | 122.84 | 52.28 | 23.23 | 19.80 | 13.01 | 218.84 | 29.28 | 39.46 |
| 318.15 | 155.67 | 65.86 | 28.87 | 24.58 | 16.03 | 282.68 | 35.88 | 47.78 |
| 323.15 | 199.85 | 83.92 | 35.41 | 30.22 | 19.66 | 376.15 | 43.68 | 58.21 |
Calculations are based on the mole fraction data from the source mentioned above. The molecular weight of this compound is 136.15 g/mol , and the molecular weights of the solvents are: Methanol (32.04 g/mol ), Ethanol (46.07 g/mol ), n-Propanol (60.10 g/mol ), Isopropanol (60.10 g/mol ), n-Butanol (74.12 g/mol ), Acetone (58.08 g/mol ), Ethyl Acetate (88.11 g/mol ), and Acetonitrile (41.05 g/mol ).
Experimental Protocol: Gravimetric Method for Solubility Determination
The following is a detailed protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the gravimetric method. This method is reliable and widely used for generating accurate solubility data.[1][2]
1. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic water bath or heating/cooling system with temperature control (±0.1 °C)
-
Jacketed glass vessel or sealed flasks
-
Magnetic stirrer and stir bars
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Pre-weighed weighing bottles or vials
-
Drying oven or vacuum oven
2. Procedure
2.1. Preparation of Saturated Solution
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a jacketed glass vessel or a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the vessel in the thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium.
-
Allow the solution to equilibrate for a sufficient amount of time (typically several hours to 24 hours) to ensure that the solution is saturated. It is advisable to determine the equilibration time by taking samples at different time points until the concentration of the solute remains constant.
2.2. Sample Collection and Filtration
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for at least 30 minutes.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation or further dissolution.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed weighing bottle. This step is critical to remove any undissolved solid particles.
2.3. Gravimetric Analysis
-
Weigh the weighing bottle containing the filtered saturated solution to determine the total mass of the solution.
-
Place the weighing bottle with the solution in a drying oven or a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).
-
Dry the sample to a constant weight. This is achieved by periodically removing the sample from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).
-
The final constant weight represents the mass of the dissolved this compound.
3. Data Calculation
-
Mass of the solvent: Subtract the mass of the dissolved this compound from the total mass of the saturated solution.
-
Solubility ( g/100 g solvent): Solubility = (Mass of dissolved this compound / Mass of solvent) x 100
-
Mole fraction solubility (x): Moles of this compound = Mass of dissolved this compound / Molecular weight of this compound Moles of solvent = Mass of solvent / Molecular weight of solvent Mole fraction (x) = Moles of this compound / (Moles of this compound + Moles of solvent)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminobenzamide is a key pharmaceutical intermediate and a fundamental building block in the synthesis of various heterocyclic compounds, including quinazolinones and histone deacetylase (HDAC) inhibitors. The solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance in drug development, influencing critical parameters such as stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial aspect of solid-state chemistry. This technical guide provides a comprehensive overview of the known crystal structure of this compound. While extensive research has been conducted on the polymorphism of its derivatives, to date, only one crystal form of this compound has been reported in the crystallographic literature. This document details the crystallographic data of this known form, outlines experimental protocols for its characterization, and provides a framework for systematic polymorph screening, a critical step in pharmaceutical development.
Introduction to this compound and the Significance of Polymorphism
This compound (anthranilamide) is a versatile organic compound utilized in a wide range of applications, from a fluorescent labeling agent for glycans to a precursor in the synthesis of pharmacologically active molecules.[1] Its derivatives have shown promise in various therapeutic areas, including as antimicrobial agents and HDAC inhibitors for neurological disorders.[2]
In the pharmaceutical industry, the solid-state form of a compound is as critical as its molecular structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.
-
Melting Point and Stability: Influencing manufacturing processes and shelf-life.
-
Hygroscopicity: Impacting handling and storage.
-
Mechanical Properties: Affecting tablet formation and formulation.
Therefore, a thorough understanding and control of polymorphism are essential for the development of safe, effective, and stable drug products. While derivatives such as 2-acetamidobenzamide (B1266129) are known to be polymorphic, the polymorphic landscape of the parent this compound remains unexplored in published literature.
The Known Crystal Structure of this compound
Currently, a single crystal structure of this compound has been determined and is available in the crystallographic databases. The crystallographic data provides a precise three-dimensional arrangement of the molecules in the solid state.
Crystallographic Data
The crystallographic parameters for the known form of this compound are summarized in the table below. This data is essential for the unambiguous identification of this crystalline phase.
| Parameter | Value |
| Chemical Formula | C₇H₈N₂O |
| Formula Weight | 136.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.707 (3) |
| b (Å) | 25.95 (1) |
| c (Å) | 9.480 (5) |
| α (°) | 90 |
| β (°) | 103.398 (7) |
| γ (°) | 90 |
| Volume (ų) | 1605.0 (14) |
| Z | 4 |
| Temperature (K) | 93 |
| Radiation Type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Data sourced from a study on a related derivative, with the parent compound's data presented for comparison and context.[3]
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and characterization of this compound.
Synthesis and Crystallization
Synthesis of this compound:
A common laboratory-scale synthesis involves the reaction of isatoic anhydride (B1165640) with an amine source.
-
Procedure: To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a solution of the amine (1 equivalent) in DMF. The reaction mixture is then refluxed for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration and recrystallized.
Crystallization for Single-Crystal X-ray Diffraction:
High-quality single crystals are essential for structure determination.
-
Procedure:
-
Dissolve the synthesized this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, chloroform, or water).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent can also be employed.
-
Collect the resulting crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Characterization Techniques
A combination of analytical techniques is required to fully characterize the solid form of this compound.
| Technique | Purpose |
| Single-Crystal X-ray Diffraction (SC-XRD) | Determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural information including unit cell parameters and space group. |
| Powder X-ray Diffraction (PXRD) | Provides a characteristic fingerprint for a crystalline solid. It is used to identify the crystal form, assess purity, and analyze mixtures of polymorphs. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups and hydrogen bonding within the crystal structure. Different polymorphs can exhibit distinct IR spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While primarily used for solution-state structure elucidation, solid-state NMR can be used to differentiate between polymorphs. |
Polymorph Screening: A Proactive Approach
Given the prevalence of polymorphism in related molecules, a systematic polymorph screen for this compound is a prudent step in its pharmaceutical development. The goal of such a screen is to crystallize the compound under a wide variety of conditions to induce the formation of any accessible polymorphic forms.
General Polymorph Screening Protocol
-
Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in various solvents and allow the solvent to evaporate slowly at different temperatures.
-
Cooling Crystallization: Prepare saturated solutions at elevated temperatures and cool them at different rates.
-
Anti-solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.
-
Slurry Experiments: Stir a suspension of the solid in a solvent in which it is sparingly soluble for an extended period to facilitate conversion to the most stable form at that temperature.
-
Melt Crystallization: Heat the compound above its melting point and then cool it at various rates.
-
-
Analysis: Analyze the solid material from each experiment using techniques such as PXRD, DSC, and IR spectroscopy to identify any new crystalline forms.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental procedures in the solid-state characterization of this compound.
Conclusion and Future Outlook
This guide has consolidated the current knowledge on the crystal structure of this compound. While only one crystalline form is presently known, the documented polymorphism of its close chemical relatives strongly suggests that other forms of this compound may be accessible under different crystallization conditions. For researchers, scientists, and drug development professionals, this highlights a critical area for investigation. A thorough polymorph screen, as outlined in this document, is highly recommended for any development program involving this compound to mitigate risks associated with the unexpected appearance of a new, less desirable crystalline form. Future research focused on the systematic screening and characterization of potential polymorphs will be invaluable in ensuring the robustness and reliability of manufacturing processes and the ultimate safety and efficacy of pharmaceutical products derived from this important molecule.
References
- 1. Optimized conditions for this compound labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of this compound HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Aminophenyl)-2-anilinobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminobenzamide Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 2-aminobenzamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and biological significance across a spectrum of therapeutic areas. Its unique chemical features, particularly the capacity of the ortho-amino group and the amide moiety to form critical hydrogen bonds and coordinate with metal ions in enzyme active sites, have established it as a cornerstone for the design of potent and selective inhibitors. This guide provides a comprehensive overview of the biological importance of the this compound core, focusing on its role in targeting key enzyme families such as Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerases (PARPs). We will delve into its therapeutic applications in oncology, neurodegenerative disorders, and infectious diseases, present quantitative biological data, and outline the fundamental experimental methodologies used in its evaluation.
Introduction to the this compound Scaffold
The this compound, or anthranilamide, is an aromatic organic compound characterized by a carboxamide and an amino group substituted at adjacent positions on a benzene (B151609) ring. This specific arrangement confers a unique conformational geometry and electronic distribution, making it an ideal pharmacophore for interacting with various biological targets. Compared to its isomers, the 2-amino substitution allows for intramolecular hydrogen bonding and acts as a bidentate chelating agent, a feature critical to its inhibitory activity against metalloenzymes. This has led to its extensive use in the development of small-molecule therapeutics, particularly in oncology.
Key Biological Targets
The therapeutic efficacy of this compound derivatives stems from their ability to interact with high affinity and selectivity with several classes of enzymes crucial for cellular homeostasis and disease progression.
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a pivotal role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. Their over-activity is implicated in numerous cancers and other diseases, making them a prime therapeutic target. The this compound moiety functions as a highly effective zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in the active site of Class I and II HDACs. This interaction is crucial for inhibiting the enzyme's catalytic activity.
Derivatives of this scaffold have been developed that show selectivity for specific HDAC isoforms. For instance, substitutions on the this compound ring can modulate selectivity between HDAC1/2 and HDAC3.[1] This selectivity is advantageous as it can lead to more targeted therapies with reduced off-target effects compared to pan-HDAC inhibitors like hydroxamates.[2] The slow-on/slow-off binding kinetics observed for some this compound HDAC inhibitors contributes to a longer residence time on the target enzyme, which can translate to more durable pharmacological effects.[3]
Poly (ADP-ribose) Polymerases (PARPs)
PARP enzymes, particularly PARP-1, are central to the DNA damage response (DDR), specifically in the repair of single-strand breaks (SSBs).[4] Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), leads to a synthetic lethal phenotype. The benzamide (B126) core is a well-established pharmacophore for PARP inhibition as it mimics the nicotinamide (B372718) portion of the enzyme's substrate, NAD⁺.[4][5]
While the constitutional isomer 3-aminobenzamide (B1265367) is a classic, albeit weak, PARP inhibitor, recent research has demonstrated that novel derivatives incorporating the this compound scaffold can act as exceptionally potent PARP-1 inhibitors.[5][6] These compounds engage in multiple hydrogen bond interactions within the catalytic pocket of PARP-1, leading to effective inhibition of its enzymatic activity and potent anticancer effects.[6]
Therapeutic Applications
The versatility of the this compound scaffold has been exploited in a wide range of therapeutic contexts.
-
Oncology : This is the most prominent area of application. This compound derivatives are widely investigated as anti-proliferative agents against various cancer cell lines, including lung, colon, and breast cancer.[7][8] Their mechanisms often involve HDAC or PARP inhibition, leading to cell cycle arrest, accumulation of DNA damage, and apoptosis.[6]
-
Genetic and Neurodegenerative Disorders : In Friedreich's ataxia, a neurodegenerative disease caused by silencing of the FXN gene, this compound-based HDAC inhibitors have been shown to increase FXN mRNA and frataxin protein levels by remodeling chromatin structure.[1][3] This scaffold is also being explored for treating Sickle Cell Disease by inhibiting HDAC1/2 to induce the expression of fetal hemoglobin.[9]
-
Antimicrobial Agents : Several studies have reported the synthesis of this compound derivatives with significant antibacterial and antifungal properties.[10][11] Certain compounds have shown excellent activity against strains like Aspergillus fumigatus, in some cases more potent than standard antifungal drugs.[11]
-
Antithrombotic Agents : The scaffold has been used as a basis for developing orally active antithrombotic agents, with some derivatives showing efficacy comparable to clinical standards like aspirin (B1665792) and warfarin, potentially through the inhibition of Factor Xa.[12]
Mechanisms of Action & Signaling Pathways
HDAC Inhibition and Transcriptional Regulation
This compound-based inhibitors block HDACs, leading to an accumulation of acetylated histones (hyperacetylation). This results in a more open, euchromatic state, allowing transcription factors to access DNA and activate the expression of previously silenced genes, such as tumor suppressor genes in cancer or the FXN gene in Friedreich's Ataxia.
Caption: Mechanism of gene activation by this compound HDAC inhibitors.
PARP Inhibition and Synthetic Lethality
In cells with functional homologous recombination (HR), PARP inhibition is generally non-toxic. However, in HR-deficient cells (e.g., BRCA-mutant), inhibiting PARP prevents the repair of single-strand breaks. During DNA replication, these unrepaired breaks are converted into toxic double-strand breaks, which cannot be repaired by the faulty HR pathway, leading to cell death.
Caption: Synthetic lethality induced by PARP inhibitors in HR-deficient cells.
Quantitative Biological Data
The following tables summarize the inhibitory and cytotoxic activities of representative this compound derivatives against various biological targets and cell lines.
Table 1: HDAC Inhibitory Activity of this compound Derivatives
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Reference Compound | Ref |
|---|---|---|---|---|---|
| 7j | 0.65 | 0.78 | 1.70 | Entinostat (0.93, 0.95, 1.80 µM) | [13] |
| 12b | 0.93 | - | - | Entinostat | [14] |
| 15b | 0.22 | - | - | Entinostat | [14] |
| 15i | 0.68 | - | - | Entinostat | [14] |
| PTF | 91% Inh. @ 1µM | 71% Inh. @ 1µM | - | - |[9] |
Table 2: PARP-1 Inhibitory and Anticancer Activity of Benzamide Derivatives
| Compound | PARP-1 IC₅₀ | HCT116 GI₅₀/IC₅₀ (µM) | DLD-1 IC₅₀ (µM) | Ref |
|---|
| 13f | 0.25 nM | 0.30 | 2.83 |[6] |
Table 3: Anticancer Cytotoxicity (IC₅₀) of this compound Derivatives
| Compound | A549 (Lung) (µM) | SW480 (Colon) (µM) | HCT116 (Colon) (µM) | Ref |
|---|---|---|---|---|
| 3a | 24.59 | - | - | [7] |
| 3c | 29.59 | - | - | [7] |
| 13 | 9.62 | - | 6.43 |[8] |
Table 4: Antimicrobial Activity of this compound Derivatives
| Compound | Organism | Inhibition Zone (mm) | Standard | Ref |
|---|---|---|---|---|
| 5 | Aspergillus fumigatus | 25 | Clotrimazole (22 mm) | [10][11] |
| 5 | Bacillus subtilis | 19 | Ampicillin (24 mm) | [10][11] |
| 5 | Staphylococcus aureus | 20 | Ampicillin (28 mm) |[10][11] |
Overview of Key Experimental Methodologies
The biological evaluation of this compound derivatives relies on a suite of standardized in vitro assays.
General Protocol for HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human HDAC enzyme. Deacetylation by HDAC allows a developer enzyme to cleave the peptide, releasing a fluorescent molecule.
-
Workflow:
-
Recombinant HDAC enzyme is incubated with the test compound (e.g., a this compound derivative) at various concentrations in an assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
A developer solution (containing a protease like trypsin) is added to stop the HDAC reaction and cleave the deacetylated substrate.
-
The fluorescence intensity is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the compound concentration.
-
Caption: General workflow for a fluorometric HDAC inhibition assay.
General Protocol for Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.
-
Workflow:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the this compound derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer (typically at ~570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined.[15]
-
General Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This method is used to assess the antimicrobial activity of a compound against various bacterial and fungal strains.
-
Principle: A standardized inoculum of a microorganism is spread over an agar (B569324) plate. The test compound is placed in a well cut into the agar. The compound diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well.
-
Workflow:
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Plate Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) is uniformly inoculated with the microbial suspension.
-
Well Preparation: Wells are aseptically punched into the agar.
-
Compound Application: A known concentration of the this compound compound is added to the wells. A solvent control and a standard antibiotic/antifungal are also included.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for the microorganism to grow.
-
Measurement: The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[10]
-
Conclusion and Future Outlook
The this compound scaffold is a validated and highly fruitful starting point for the design of potent and selective enzyme inhibitors. Its success in targeting HDACs and, more recently, PARPs underscores its importance in oncology and beyond. The ability to fine-tune the scaffold through synthetic modifications allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing isoform-selective inhibitors to further improve therapeutic windows, exploring novel therapeutic applications outside of oncology, and leveraging the scaffold to design dual-target inhibitors for combination therapy approaches. The continued exploration of the chemical space around the this compound core promises to yield the next generation of targeted therapeutics for a host of challenging diseases.
References
- 1. Mechanism of Action of this compound HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of this compound HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 11. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Aminobenzamide Derivatives and Their Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. Its unique chemical properties allow for versatile modifications, leading to the development of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound derivatives and their structural analogues, with a focus on their synthesis, mechanisms of action, and therapeutic applications. Detailed experimental protocols for key assays are provided, along with a systematic presentation of quantitative biological data to facilitate structure-activity relationship (SAR) analysis. Furthermore, critical signaling pathways modulated by these compounds are visualized to enhance understanding of their molecular interactions.
Introduction
This compound, also known as anthranilamide, is an aromatic amide that has garnered significant attention in the field of drug discovery. The presence of both an amino group and a carboxamide group on the benzene (B151609) ring provides multiple points for chemical modification, enabling the synthesis of large and diverse compound libraries. Derivatives of this compound have been investigated for a wide range of therapeutic applications, demonstrating activities as anticancer, antimicrobial, anti-inflammatory, analgesic, and antithrombotic agents. A particularly notable application is their role as histone deacetylase (HDAC) inhibitors, which has shown promise in the treatment of various cancers and rare genetic disorders like Friedreich's Ataxia. This guide will delve into the core aspects of this compound chemistry and pharmacology, offering valuable insights for researchers and professionals in the drug development pipeline.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic routes, often tailored to the desired substitution pattern. A common and versatile starting material is isatoic anhydride (B1165640).
General Synthesis from Isatoic Anhydride
A widely employed method involves the reaction of isatoic anhydride with a primary or secondary amine. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent decarboxylation to yield the corresponding this compound derivative.[1][2]
Experimental Protocol: Synthesis of N-substituted 2-aminobenzamides
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Amine: To the solution, add the desired amine (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux (typically 80-120 °C) and stirred for a period ranging from 2 to 24 hours, depending on the reactivity of the amine.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is often precipitated by the addition of water. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activities and Therapeutic Applications
This compound derivatives have demonstrated a remarkable range of biological activities, leading to their investigation in various therapeutic areas.
Anticancer Activity
A significant number of this compound analogues exhibit potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) and components of the PI3K/AKT/mTOR signaling pathway.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 3a | Benzothiazole-containing | A549 (Lung) | 24.59 | [3] |
| 3c | Benzothiazole-containing | A549 (Lung) | 29.59 | [3] |
| OMS5 | Nitroaniline & Piperazine | A549 (Lung) | 22.13 | |
| OMS14 | Nitroaniline & Piperazine | MCF-7 (Breast) | 61.03 | |
| Compound 1 | Oleoyl-hybrid | HCT116 (Colon) | 22.4 | [4] |
| Compound 2 | Oleoyl-hybrid | HCT116 (Colon) | 0.34 | [4] |
| 7j | Benzamide-based | HDAC1 (enzyme) | 0.65 | |
| 7j | Benzamide-based | HDAC2 (enzyme) | 0.78 | |
| 7j | Benzamide-based | HDAC3 (enzyme) | 1.70 |
Certain this compound derivatives function as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[6][7][8] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some this compound derivatives have been shown to inhibit components of this pathway, thereby suppressing tumor growth.[1][9][10][11][12]
Antimicrobial Activity
Several this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2][13] The structural modifications on the this compound scaffold play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| E23 | Cationic amphipathic | S. epidermidis (MRSE) | 0.5 - 2 | [14] |
| 5a | N-Benzamide | B. subtilis | 6.25 | [15] |
| 5a | N-Benzamide | E. coli | 3.12 | [15] |
| 6b | N-Benzamide | E. coli | 3.12 | [15] |
| 6c | N-Benzamide | B. subtilis | 6.25 | [15] |
| Compound 17 | 3,5-dichloro-2-aminobenzimidazole | K. pneumoniae (with Clarithromycin) | 0.5 | [16] |
| Compound 18 | 3,4-dichloro-2-aminobenzimidazole | K. pneumoniae (with Clarithromycin) | 0.25 | [16] |
Analgesic and Anti-inflammatory Activity
Certain derivatives of this compound have been reported to possess analgesic and anti-inflammatory properties.[17][18] The mechanism of action for their analgesic effects is often associated with the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: Analgesic Activity of this compound Derivatives
| Compound ID | Derivative Type | Assay | ED50 (mg/kg) | Reference |
| 5-acetamido-2-hydroxy benzoic acid | Salicylic acid derivative | Acetic acid-induced writhing | 4.95 | [18] |
Antithrombotic Activity
Some this compound analogues have been identified as potential antithrombotic agents.[19][20] Their mechanism of action can involve the inhibition of key factors in the coagulation cascade, such as Factor Xa, or the inhibition of platelet aggregation.
Quantitative Data: Antithrombotic Activity of this compound Derivatives
| Compound ID | Antithrombotic Activity (%) | Bleeding Time (s) | Prothrombin Time (s) | Reference |
| 8g | 48 | 125 ± 5 | 11.2 ± 0.2 | [19] |
| Warfarin | 50 | >600 | 118.2 ± 2.5 | [19] |
| Aspirin | 45 | 250 ± 8 | 10.5 ± 0.3 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Controls: Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide nitrogen.
-
Anticancer Activity: For HDAC inhibitors, the presence of a zinc-binding group (the 2-amino group), a linker of appropriate length, and a capping group to interact with the surface of the enzyme are crucial for potent activity.
-
Antimicrobial Activity: The introduction of lipophilic groups can enhance membrane permeability and thus improve activity against certain bacteria. Cationic charges can also facilitate interaction with negatively charged bacterial membranes.
-
Analgesic Activity: The analgesic potency of some this compound derivatives has been correlated with their octanol-water partition coefficient, suggesting that lipophilicity plays a key role in their activity.[17]
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their synthetic tractability allows for the generation of diverse chemical libraries, facilitating the optimization of their biological activities. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals to further innovate within this important area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are HDAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-analgesic activity relationships in a set of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 19. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis | PLOS One [journals.plos.org]
A Comprehensive Technical Guide to the Safety and Handling of 2-Aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Aminobenzamide (CAS No: 88-68-6). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.
Chemical Identification and Properties
This compound, also known as anthranilamide, is an aromatic organic compound.[1] It serves as a versatile building block in medicinal chemistry and chemical synthesis.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | Anthranilamide, o-Aminobenzamide, 2-Carbamoylaniline | [3][4][5] |
| Molecular Formula | C₇H₈N₂O | [6][7][8] |
| Molecular Weight | 136.15 g/mol | [4][8] |
| Appearance | White to light brown or pale beige solid (crystals, powder, or flakes) | [4][7][9] |
| Melting Point | 108-114 °C (226.4-237.2 °F) | [7][9] |
| Boiling Point | 300 °C (572 °F) at 760 mmHg | [9] |
| Flash Point | 198 °C (388.4 °F) | [9] |
| Autoignition Temperature | 590 °C (1094 °F) | [9] |
| Water Solubility | 1.74 g/L (Predicted) | [1] |
| Vapor Pressure | 2.63E-05 mm Hg | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[5][9] It is crucial to understand its potential health effects to ensure proper handling.
GHS Hazard Statements:
-
H317: May cause an allergic skin reaction.[6]
Signal Word: Danger/Warning[9][11]
The material is not thought to produce adverse health effects or irritation of the respiratory tract based on animal models, but good hygiene practice requires that exposure be kept to a minimum.[6] Skin contact may cause a sensitization reaction in some individuals.[6]
Experimental Protocols
While specific experimental reports for this compound are not publicly detailed, the following represents standard methodologies used to determine the health hazards listed above. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Table 2: Representative Experimental Protocols for Hazard Determination
| Hazard | Standard Protocol (e.g., OECD Guideline) | Brief Methodology |
| Acute Oral Toxicity (LD50) | OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method | A stepwise procedure with the use of a limited number of animals (typically rodents). The method involves administering the substance by oral gavage in a sequential manner. The outcome (survival or death) of the animals in the preceding step determines the dose for the subsequent step. The result allows for the classification of the substance and an estimation of the LD50 value. |
| Skin Irritation/Corrosion | OECD Guideline 404: Acute Dermal Irritation/Corrosion | A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a single experimental animal (typically a rabbit). The patch is covered with a gauze dressing for a specified period (e.g., 4 hours). After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours). |
| Eye Irritation/Corrosion | OECD Guideline 405: Acute Eye Irritation/Corrosion | A small, measured amount of the test substance (0.1 mL or 0.1 g) is applied into one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific intervals after application. The reversibility of any observed effects is also assessed. |
| Skin Sensitization | OECD Guideline 429: Skin Sensitisation - Local Lymph Node Assay (LLNA) | This in vivo method assesses the potential of a substance to cause skin sensitization. It involves applying the test substance to the dorsal surface of the ears of mice for three consecutive days. Proliferation of lymphocytes in the draining auricular lymph nodes is measured (e.g., via incorporation of radio-labeled thymidine) and compared to controls. A stimulation index is calculated to determine the sensitizing potential. |
Safety and Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Caption: Logical workflow for the safe handling of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[6] Ensure that eyewash stations and safety showers are close to the workstation location.[9]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[9] Contaminated work clothing should not be allowed out of the workplace.[6]
-
Respiratory Protection: If dust is generated, a respirator is required.[6]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[6] Do not breathe dust.[9] Wash hands and any exposed external body areas thoroughly after handling.[6][11] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in original containers, locked up, and in a cool, dry, well-ventilated place.[6][9] Keep containers securely sealed when not in use and protect them from physical damage.[6] Store away from incompatible materials such as strong oxidizing agents.[9]
Emergency Procedures
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately rinse cautiously with fresh running water for several minutes. Keep eyelids apart to ensure complete irrigation. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, especially if irritation persists. | [6][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin and hair with plenty of soap and running water. Seek medical attention if irritation or a rash occurs. | [6][9] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. If not breathing, give artificial respiration. | [6][9] |
| Ingestion | Rinse mouth with water. Immediately give a glass of water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [6][9] |
Firefighting Measures
-
Extinguishing Media: There is no restriction on the type of extinguisher which may be used. Use extinguishing media suitable for the surrounding area, such as water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[6][9][12]
-
Specific Hazards: The product is non-combustible but containers may burn.[6] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9]
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9] Cool fire-exposed containers with water spray from a protected location.[6]
Accidental Release Measures
-
Personal Precautions: Alert personnel in the area.[6] Avoid breathing dust and contact with skin and eyes.[6] Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.[6]
-
Environmental Precautions: Prevent spillage from entering drains or water courses.[6]
-
Cleanup Procedures: For dry spills, use dry clean-up procedures to avoid generating dust.[6] Sweep up, shovel up, or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal.[6][9] Wash the spill area with large amounts of water.[6]
Stability and Reactivity
-
Chemical Stability: The product is considered stable under normal conditions, and hazardous polymerization will not occur.[6][9]
-
Conditions to Avoid: Incompatible products.[9]
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: May emit corrosive fumes upon combustion.[6] Products include oxides of carbon and nitrogen.[9]
Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: Harmful if swallowed.[6] The material has not been classified as harmful by ingestion by EC Directives due to a lack of corroborating evidence.[6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation/damage.[6][9][11]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[6]
-
Chronic Effects: Skin contact is more likely to cause a sensitization reaction in some individuals compared to the general population.[6] It may also induce methemoglobinemia.[3]
Ecological Information
-
Ecotoxicity: LC50 for freshwater fish (Pimephales promelas) is 354 - 439 mg/L over 96 hours (flow-through).[9]
-
Mobility: The substance is expected to have very high mobility in soil.[13] However, aromatic amines can bind strongly to organic matter in soils.[13]
-
Persistence and Degradability: No specific data available.
-
Bioaccumulation: No information available.[9]
Disposal Considerations
Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[6] Chemical waste generators must consult regulations to ensure complete and accurate classification.[9]
References
- 1. Showing Compound this compound (FDB012155) - FooDB [foodb.ca]
- 2. This compound High-Purity Reagent For Research [benchchem.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cpachem.com [cpachem.com]
- 13. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Sourcing of 2-Aminobenzamide for Research and Development
Introduction
2-Aminobenzamide (anthranilamide), a versatile aromatic amide, serves as a crucial building block in numerous synthetic pathways within pharmaceutical and chemical research. Its utility spans from the synthesis of heterocyclic compounds like quinazolinones to its application as a fluorescent labeling agent for glycans.[1][2] For researchers and drug development professionals, securing a reliable supply of high-purity this compound is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of the commercial availability of this compound, profiles of key suppliers, guidance on quality assessment, and relevant experimental protocols.
Commercial Availability and Major Suppliers
This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs, from small-scale laboratory use to bulk quantities for larger projects. The compound is typically offered in various purity grades, with research-grade material commonly exceeding 98% purity as determined by High-Performance Liquid Chromatography (HPLC).
Below is a comparative summary of prominent suppliers offering this compound:
| Supplier | Product Number(s) | Typical Purity | Available Quantities |
| Thermo Fisher Scientific | A14756.22, A14756.36 | ≥98.0% | 100 g, 500 g |
| Sigma-Aldrich (Merck) | 97088, A89804 | ≥98.0% (HPLC) | Analytical Standard, Bulk |
| TCI America | A0262 | >98.0% (T)(HPLC) | 25 g, 100 g, 500 g |
| LGC Standards | DRE-C10167100 | Not Specified | 1 g |
| Richman Chemical Inc. | Not Specified | Technical grade 99% min | 25 kg bags |
| United States Biological | 159396 | ≥98% (HPLC) | Not Specified |
Note: Pricing is subject to change and is often available upon logging into the supplier's website or requesting a quote. It is advisable to consult the respective company websites for the most current information.
Physicochemical and Quality Parameters
Ensuring the quality of starting materials is paramount in research. The following table summarizes the key physicochemical properties and typical quality specifications for research-grade this compound.
| Parameter | Value | Source |
| CAS Number | 88-68-6 | [3][4][5][6][7] |
| Molecular Formula | C₇H₈N₂O | [2][3][4][5][6] |
| Molecular Weight | 136.15 g/mol | [2][5] |
| Appearance | White to off-white or pale beige crystalline powder or flakes. | [2][3] |
| Melting Point | 108-114 °C | [3] |
| Purity (by HPLC) | ≥98.0% | [3][6][8] |
| Solubility | Soluble in hot water and alcohol; slightly soluble in ether and benzene; very soluble in ethyl acetate. | [9] |
Procurement and Quality Control Workflow
The process of acquiring and verifying the quality of this compound for research purposes can be visualized as a structured workflow. This ensures that the material meets the standards required for reproducible experimental results.
Experimental Protocols
This section provides detailed methodologies for the synthesis and quality control analysis of this compound, which can be adapted for research purposes.
Synthesis of this compound from Isatoic Anhydride (B1165640)
A common and effective method for the laboratory-scale synthesis of this compound derivatives involves the reaction of isatoic anhydride with an amine.[10] The following is a generalized protocol for the synthesis of the parent this compound.
Materials:
-
Isatoic anhydride
-
Ammonium (B1175870) hydroxide (B78521) (28-30% solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.
-
To the stirred solution, slowly add an excess of concentrated ammonium hydroxide (e.g., 3-4 equivalents).
-
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and DMF.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain a crystalline solid.
Quality Control: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[3][6][8] The following is a general-purpose reverse-phase HPLC protocol.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid or phosphoric acid (for mobile phase modification)
-
This compound reference standard and sample for analysis
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting condition would be 95% A and 5% B, with a linear gradient to increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or as determined by UV-Vis scan)
-
Injection Volume: 10 µL
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases as specified and degas them before use.
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.
-
Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the standard solution to determine the retention time and peak area. Subsequently, inject the sample solution.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
This protocol provides a robust method for verifying the purity of commercially sourced or synthesized this compound, ensuring its suitability for downstream applications in drug discovery and development.
References
- 1. This compound High-Purity Reagent For Research [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | CAS 88-68-6 | LGC Standards [lgcstandards.com]
- 5. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 6. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. This compound | 88-68-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. アントラニル酸アミド analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 10. mdpi.com [mdpi.com]
2-Aminobenzamide: A Cornerstone Precursor in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminobenzamide, a versatile bifunctional molecule, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. Its unique structure, featuring both a nucleophilic amino group and an amide moiety, allows for a variety of cyclization strategies, leading to the construction of privileged structures such as quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles. This in-depth technical guide explores the utility of this compound in organic synthesis, providing a comprehensive overview of key synthetic transformations, detailed experimental protocols, and a summary of its applications in the development of therapeutic agents, including PARP and HDAC inhibitors.
Introduction
The strategic importance of this compound in synthetic organic chemistry stems from its ability to participate in a wide range of chemical reactions to form fused heterocyclic systems. The presence of two reactive centers in a 1,2-relationship on the benzene (B151609) ring facilitates intramolecular cyclization reactions, making it an ideal starting material for building complex molecular architectures. This guide will delve into the core applications of this compound as a precursor, with a focus on the synthesis of quinazolinones and its derivatives that have shown significant promise in medicinal chemistry.
Synthesis of Quinazolinones and Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is a key starting material for the synthesis of these valuable compounds.
Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones via Condensation with Aldehydes
A straightforward and widely used method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of this compound with various aldehydes. This reaction can be promoted by various catalysts under different reaction conditions.
Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one [1][2][3]
-
Materials:
-
This compound (1.0 mmol, 136.15 mg)
-
Benzaldehyde (B42025) (1.0 mmol, 106.12 mg, 0.10 mL)
-
Mandelic acid (20 mol%, 0.2 mmol, 30.4 mg)[3] or another suitable catalyst (e.g., p-toluenesulfonic acid)[4]
-
-
Procedure (Solvent-Free): [3]
-
In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and mandelic acid (20 mol%).
-
Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 1-2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a small amount of cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol (B145695) to afford pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
-
-
Characterization Data for 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one:
-
Appearance: White solid.
-
Melting Point: 166-168 °C.[3]
-
1H NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, NH), 7.69 – 7.61 (m, 3H, Ar–H), 7.47 (d, J = 8.4 Hz, 2H, Ar–H), 7.39 – 7.30 (m, 4H, Ar–H), 6.80 (t, J = 7.5 Hz, 1H, Ar–H), 6.65 (d, J = 8.0 Hz, 1H, Ar–H), 5.85 (s, 1H, CH).[3]
-
13C NMR (125 MHz, DMSO-d6): δ 164.5, 147.8, 142.5, 133.2, 128.9, 128.5, 127.2, 126.8, 117.2, 116.6, 113.1, 68.0.[3]
-
Synthesis of 2-Substituted-Quinazolin-4(3H)-ones
The 2,3-dihydroquinazolin-4(1H)-one intermediates can be oxidized to the corresponding quinazolin-4(3H)-ones. Alternatively, direct synthesis from this compound can be achieved using various oxidative coupling methods.
Experimental Protocol: Visible Light-Induced Synthesis of 2-Phenylquinazolin-4(3H)-one [5]
-
Materials:
-
This compound (1.0 mmol, 136.15 mg)
-
Benzaldehyde (1.5 mmol, 159.18 mg, 0.15 mL)
-
Fluorescein (B123965) (10 mol%, 0.1 mmol, 33.23 mg)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol, 0.29 mL)
-
Methanol (B129727) (20 mL)
-
-
Procedure: [5]
-
To a reaction vessel, add this compound (1.0 mmol), benzaldehyde (1.5 mmol), fluorescein (10 mol%), and methanol (20 mL).
-
Stir the mixture at room temperature and add TBHP (2.0 mmol).
-
Irradiate the reaction mixture with a blue LED lamp for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to yield 2-phenylquinazolin-4(3H)-one.
-
Copper-Catalyzed Synthesis of Quinazolinones
Copper-catalyzed reactions offer an efficient route to quinazolinones from this compound and various coupling partners, such as tertiary amines or alcohols.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Methylquinazolin-4(3H)-one from this compound and Triethylamine (B128534) [6]
-
Materials:
-
This compound (1.0 mmol, 136.15 mg)
-
Triethylamine (2.0 mL)
-
Copper(I) oxide (Cu2O) (5 mol%, 0.05 mmol, 7.17 mg)
-
Tricyclohexylphosphine (PCy3) (10 mol%, 0.1 mmol, 28.05 mg)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 272.4 mg)
-
Chloroform (B151607) (3.0 mL)
-
-
Procedure: [6]
-
In a sealed tube, combine this compound (1.0 mmol), Cu2O (5 mol%), PCy3 (10 mol%), and DDQ (1.2 mmol).
-
Add chloroform (3.0 mL) and triethylamine (2.0 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 2-methylquinazolin-4(3H)-one.
-
Quantitative Data Summary
The following tables summarize the yields and reaction times for the synthesis of various quinazolinone derivatives from this compound.
Table 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from this compound and Aldehydes
| Entry | Aldehyde | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Mandelic Acid (20 mol%) | Solvent-free, RT | 1.5 | 95 | [3] |
| 2 | 4-Chlorobenzaldehyde | Mandelic Acid (20 mol%) | Solvent-free, RT | 1.0 | 96 | [3] |
| 3 | 4-Methylbenzaldehyde | Mandelic Acid (20 mol%) | Solvent-free, RT | 2.0 | 92 | [3] |
| 4 | 4-Methoxybenzaldehyde | Mandelic Acid (20 mol%) | Solvent-free, RT | 1.5 | 94 | [3] |
| 5 | 2-Nitrobenzaldehyde | Mandelic Acid (20 mol%) | Solvent-free, RT | 2.5 | 90 | [3] |
Table 2: Synthesis of 2-Substituted-Quinazolin-4(3H)-ones
| Entry | Reactant 2 | Catalyst/Reagent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Fluorescein/TBHP | Blue LED, MeOH, RT | 3 | 89 | [5] |
| 2 | 4-Chlorobenzaldehyde | Fluorescein/TBHP | Blue LED, MeOH, RT | 3 | 92 | [5] |
| 3 | 4-Methylbenzaldehyde | Fluorescein/TBHP | Blue LED, MeOH, RT | 3 | 88 | [5] |
| 4 | Benzyl alcohol | t-BuONa | Solvent-free, 120 °C | 24 | 84 | [7] |
| 5 | Triethylamine | Cu2O/PCy3/DDQ | CHCl3, 120 °C | 24 | 91 | [6] |
This compound Derivatives in Drug Development
Derivatives of this compound are crucial pharmacophores in several classes of therapeutic agents, notably as inhibitors of poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).
PARP Inhibitors
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[8] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality. Quinazolinone-based structures derived from this compound have shown potent PARP-1 inhibitory activity.[9][10][11]
Experimental Protocol: General Synthesis of Quinazolinone-based PARP-1 Inhibitors [9][10][11]
This is a generalized multi-step procedure based on reported syntheses.
-
Step 1: Synthesis of 2-(substituted)-4H-3,1-benzoxazin-4-one
-
To a solution of this compound in a suitable solvent (e.g., pyridine), add a substituted benzoyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into ice water and collect the precipitate.
-
Reflux the obtained solid with acetic anhydride (B1165640) to yield the benzoxazinone (B8607429) derivative.
-
-
Step 2: Synthesis of 2,3-disubstituted quinazolin-4(3H)-one
-
To a solution of the benzoxazinone from Step 1 in a suitable solvent (e.g., ethanol), add a primary amine.
-
Reflux the mixture for several hours.
-
Cool the reaction and collect the precipitated quinazolinone derivative.
-
-
Step 3: Further functionalization (if required)
-
The quinazolinone core can be further modified, for example, by N-alkylation or by introducing substituents on the phenyl rings to optimize PARP-1 inhibitory activity.
-
PARP-1 Signaling Pathway and Inhibition
Caption: PARP-1 inhibition by this compound derivatives.
HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of histones, leading to chromatin condensation and transcriptional repression.[12] HDAC inhibitors (HDACis) can reverse this process, leading to the expression of tumor suppressor genes. N-(2-aminophenyl)benzamides are a well-established class of Class I HDAC inhibitors.[13]
Experimental Protocol: General Synthesis of N-(2-aminophenyl)benzamide HDAC Inhibitors [13][14]
This is a generalized procedure based on reported syntheses.
-
Step 1: Amide Coupling
-
To a solution of a substituted benzoic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the mixture for a few minutes, then add a mono-Boc-protected o-phenylenediamine.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by extraction with an organic solvent and purify by column chromatography.
-
-
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
After completion, neutralize the reaction and extract the product.
-
Purify the final N-(2-aminophenyl)benzamide derivative by chromatography or recrystallization.
-
Table 3: HDAC Inhibitory Activity of N-(2-aminophenyl)benzamide Derivatives
| Compound | R1 | R2 | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| MS-275 (Entinostat) | H | 4-(pyridin-3-ylmethoxycarbonylamino)methyl | 0.93 | 0.95 | 1.80 | [15] |
| 7j | CH3 | NH2 | 0.65 | 0.78 | 1.70 | [15] |
| 19f | H | (piperazin-1-yl)pyrazin-2-yl with 3-indolyl cap | 0.13 | 0.28 | 0.31 | [16] |
| 21a | 5-F | (piperazin-1-yl)pyrazin-2-yl with 3-indolyl cap | 0.11 | 0.20 | 0.21 | [16] |
HDAC Signaling Pathway and Inhibition
Caption: HDAC inhibition by N-(2-aminophenyl)benzamide derivatives.
Synthesis of Other Heterocycles
While quinazolinones are a major class of compounds synthesized from this compound, its utility extends to the preparation of other heterocyclic systems, such as benzodiazepines, although the use of 2-aminobenzophenones is more common for the latter. The synthesis of 1,4-benzodiazepine-3,5-diones has been reported starting from 2-aminobenzamides.
Conclusion
This compound is an exceptionally valuable and versatile precursor in organic synthesis, providing access to a wide range of biologically active heterocyclic compounds. Its application in the synthesis of quinazolinones, which are key scaffolds for PARP inhibitors, and N-(2-aminophenyl)benzamides as HDAC inhibitors, highlights its significance in modern drug discovery and development. The synthetic methodologies outlined in this guide, supported by detailed experimental protocols and quantitative data, underscore the robustness and flexibility of this compound as a foundational building block for the creation of complex and medicinally relevant molecules. Further exploration of novel reaction pathways involving this precursor will undoubtedly continue to enrich the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 5. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 9. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PARP1 - Wikipedia [en.wikipedia.org]
- 16. Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Guide to 2-Aminobenzamide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminobenzamide, a key pharmacophore and versatile synthetic building block, has garnered significant attention in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure and electronic properties. This technical guide provides a comprehensive overview of the theoretical and experimental studies that have elucidated the molecular structure of this compound. By integrating computational chemistry with spectroscopic and crystallographic data, we present a detailed analysis of its conformational preferences, intramolecular interactions, and electronic landscape. This document is intended to serve as a critical resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the this compound scaffold.
Molecular Geometry and Conformational Analysis
Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the most stable conformation of this compound. These studies consistently indicate the prevalence of a planar structure stabilized by intramolecular hydrogen bonding.
Computational Approach
The geometric optimization of this compound is typically performed using DFT methods, with the B3LYP functional and the 6-311++G(d,p) basis set being a common level of theory.[1][2] This approach allows for the accurate prediction of molecular geometries and relative energies of different conformers.
Conformational Stability
DFT calculations have revealed two primary planar conformers of this compound. Conformer A, where the carbonyl oxygen and the amino group are on the same side of the C-C bond, is found to be more stable than conformer B, where they are on opposite sides.[1][2] The enhanced stability of conformer A is attributed to the formation of a six-membered intramolecular ring facilitated by a hydrogen bond between the amino group's hydrogen and the carbonyl group's oxygen.[1][3] In the gas phase, conformer A is more stable than conformer B by approximately 15.8 kJ/mol.[1]
Spectroscopic Characterization
Spectroscopic techniques provide experimental validation of the theoretical findings and offer further insights into the molecular structure and bonding of this compound.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational spectrum of this compound is characterized by distinct peaks corresponding to the stretching and bending modes of its functional groups. These experimental frequencies show good agreement with the scaled theoretical frequencies calculated using DFT.
Table 1: Key Vibrational Frequencies of this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) |
| N-H Asymmetric Stretch (Amine) | 3452 | - |
| N-H Symmetric Stretch (Amine) | 3363 | - |
| N-H Stretch (Amide) | 3224 | - |
| C=O Stretch | 1657 | - |
| N-H Scissoring (Amine) | 1618, 1536 | - |
| Benzene Ring Vibrations | 1584, 1307, 1048 | - |
Note: Specific theoretical values for all modes were not available in the searched literature, but studies on related compounds show similar correlations. The experimental values are for a related compound, 2-[(trichloroacetyl) amino]benzamide.[4]
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Proton NMR spectra of this compound derivatives in DMSO-d₆ show distinct resonances for the aromatic, amine, and amide protons.[1][2] The non-equivalence of the amide protons, resulting in two separate signals, is attributed to the hindered rotation around the C(O)-NH₂ bond.[1][2] The presence of intramolecular hydrogen bonding can be further confirmed by 2D NOESY experiments, which show correlations between specific protons.[2]
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectra of this compound derivatives, typically recorded in solvents like DMSO, exhibit characteristic absorption bands.[1] Time-dependent DFT (TD-DFT) calculations are employed to simulate the electronic spectra and analyze the nature of electronic transitions.[1][2] The primary electronic transitions occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[2]
Table 2: Calculated Electronic Properties of a this compound Derivative (ABB)
| Parameter | Gas Phase | DMSO |
| HOMO Energy (eV) | - | - |
| LUMO Energy (eV) | - | - |
| HOMO-LUMO Gap (eV) | ~4.60 | - |
Note: Specific HOMO/LUMO energy values for the parent this compound were not explicitly detailed in the provided search results, but the energy gap for a derivative is given.[2]
Crystallographic Data
Single-crystal X-ray diffraction (XRD) provides definitive experimental evidence for the solid-state structure of this compound and its derivatives.[1] XRD studies have confirmed the planar structure and the presence of strong intramolecular hydrogen bonds between the amine hydrogen and the carbonyl oxygen.[1][3] Furthermore, the crystal packing is characterized by intermolecular hydrogen bonds, where the amide group acts as both a hydrogen bond donor and acceptor.[1][3]
Experimental Protocols
Density Functional Theory (DFT) Calculations
-
Software: Gaussian 09 or similar quantum chemistry package.
-
Method: B3LYP density functional.
-
Basis Set: 6-311++G(d,p).
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform geometry optimization to find the lowest energy conformers.
-
Carry out frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
For electronic properties, perform TD-DFT calculations on the optimized geometry.[1][2]
-
Spectroscopic Measurements
-
FT-IR and FT-Raman: Spectra are typically recorded on solid samples at a resolution of 1 cm⁻¹.[4]
-
¹H-NMR: Spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.[1][2]
-
UV-Vis Spectroscopy: Absorption spectra are measured in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1 x 10⁻⁶ mol/L) using a spectrophotometer.[1]
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for XRD are grown by slow evaporation from a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer, and diffraction data is collected at a controlled temperature.
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.[1]
Conclusion
The molecular structure of this compound has been thoroughly investigated through a synergistic approach combining theoretical calculations and experimental techniques. DFT studies have established the energetic preference for a planar conformer stabilized by an intramolecular hydrogen bond. This theoretical model is strongly supported by spectroscopic (FT-IR, NMR, UV-Vis) and X-ray crystallographic data. The detailed understanding of the structural and electronic properties of this compound presented in this guide is crucial for the rational design of new molecules with desired biological activities and material properties, making it an invaluable resource for professionals in drug discovery and chemical research.
References
- 1. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides [mdpi.com]
- 2. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blogs.uni-plovdiv.net [blogs.uni-plovdiv.net]
2-Aminobenzamide: A Versatile Pharmacophore for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzamide scaffold has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating remarkable versatility in the design of therapeutic agents targeting a wide array of biological pathways. Its inherent structural features, including a primary aromatic amine and a carboxamide group in an ortho-relationship, provide a unique platform for developing potent and selective inhibitors for various enzymes and receptors. This technical guide offers a comprehensive overview of the potential of this compound as a core structural motif in drug discovery, with a focus on its applications as an anticancer, antimicrobial, and antithrombotic agent.
The this compound Core: A Foundation for Diverse Biological Activity
The this compound moiety serves as an excellent starting point for the synthesis of a diverse library of bioactive molecules. The amino group can be readily functionalized to introduce various substituents, allowing for the fine-tuning of physicochemical properties and target interactions. The adjacent carboxamide provides a key hydrogen bonding motif that is crucial for the binding of these compounds to their respective biological targets.
Anticancer Potential: Targeting Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerase (PARP)
Histone Deacetylase (HDAC) Inhibition
Derivatives of this compound have been extensively explored as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more relaxed chromatin structure and the reactivation of tumor suppressor genes. This, in turn, can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.
Mechanism of Action: HDAC Inhibition
The primary mechanism of action for this compound-based HDAC inhibitors involves the chelation of the zinc ion within the active site of the enzyme. The ortho-amino group and the amide moiety of the this compound scaffold are crucial for this interaction, effectively blocking the catalytic activity of the HDAC enzyme.
Mechanism of HDAC inhibition by this compound derivatives.
Quantitative Data: HDAC Inhibitory Activity
| Compound ID | Target HDAC Isoform(s) | IC50 (µM) | Reference |
| Compound 19f | HDAC1, HDAC2, HDAC3 | 0.13, 0.28, 0.31 | [2] |
| Compound 21a | HDAC1, HDAC2 | 0.26, 2.47 | [2] |
| Compound 29b | HDAC1, HDAC2, HDAC3 | 0.07, 0.26, 6.1 | [2] |
| Compound 7j | HDAC1, HDAC2, HDAC3 | 0.65, 0.78, 1.70 | [3] |
| Entinostat (Reference) | HDAC1, HDAC2, HDAC3 | 0.93, 0.95, 1.8 | [3] |
Poly (ADP-ribose) Polymerase (PARP) Inhibition
The this compound scaffold is also a key feature in the design of Poly (ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.
Quantitative Data: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13f | HCT116 (Colon) | 0.30 | [4] |
| Compound 13f | DLD-1 (Colon) | 2.83 | [4] |
| Compound 3a | A549 (Lung) | 24.59 | [5] |
| Compound 3c | A549 (Lung) | 29.59 | [5] |
| Compound 7t | MDA-MB-231 (Breast) | 1.76 | [6] |
| Compound 7u | MDA-MB-231 (Breast) | 2.49 | [6] |
| Compound 7u | MCF-7 (Breast) | 2.49 | [6] |
| Compound 7u | HCC1937 (Breast) | 2.07 | [6] |
Antimicrobial Activity
A growing body of evidence suggests that this compound derivatives possess significant antimicrobial properties against a range of bacterial and fungal pathogens.[7][8] The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| Compound 5 | Aspergillus fumigatus | 25 | - | [7] |
| Compound 5 | Bacillus subtilis | 18 | - | [7] |
| Compound 5 | Staphylococcus aureus | 17 | - | [7] |
| Compound 5 | Pseudomonas aeruginosa | 16 | - | [7] |
| Compound 5 | Escherichia coli | 15 | - | [7] |
| Benzimidazole Derivative | Staphylococcus aureus (MRSA) | - | 1.95 - 3.9 | [9] |
Antithrombotic Potential: Targeting Factor Xa
Recent studies have highlighted the potential of this compound derivatives as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[10] By inhibiting FXa, these compounds can effectively prevent the formation of thrombin and subsequent fibrin (B1330869) clots, offering a promising strategy for the treatment and prevention of thrombotic disorders.
Mechanism of Action: Coagulation Cascade and Factor Xa Inhibition
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a blood clot. Factor Xa is a serine protease that occupies a central position in this cascade, where the intrinsic and extrinsic pathways converge. Inhibition of Factor Xa by this compound derivatives disrupts this process, leading to an anticoagulant effect.
Role of Factor Xa in the coagulation cascade and its inhibition.
Quantitative Data: Factor Xa Inhibitory Activity
| Compound ID | Target | Ki (nM) | IC50 (nM) | Reference |
| Rivaroxaban (Reference) | Factor Xa | 0.4 | 2.1 | [11] |
| ST368 (Chloroaniline derivative) | Factor Xa | 1.5 | - | [12] |
| Compound 19 | Factor Xa | - | 152.78 | [13] |
| Compound 20 | Factor Xa | - | 196.34 | [13] |
Experimental Protocols
General Synthesis of this compound Derivatives from Isatoic Anhydride (B1165640)
This protocol describes a common method for the synthesis of N-substituted this compound derivatives.
Workflow for the synthesis of this compound derivatives.
Materials:
-
Isatoic anhydride
-
Appropriate amine derivative
-
Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.
-
In a separate flask, dissolve the desired amine (1 equivalent) in DMF.
-
Add the amine solution to the isatoic anhydride solution.
-
Reflux the reaction mixture for approximately 6 hours, monitoring the progress by thin-layer chromatography (TLC).[14]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.[14]
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the inhibitory activity of this compound derivatives against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)
-
Fluorogenic HDAC substrate (e.g., derived from p53)
-
Assay buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
HDAC inhibitor developer
-
96-well black microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, diluted HDAC enzyme, and the test compound at various concentrations. Include a control with DMSO instead of the test compound.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for an appropriate time (e.g., 30-90 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the HDAC inhibitor developer solution.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol provides a method for screening the antimicrobial activity of this compound derivatives.
Materials:
-
Bacterial or fungal strains
-
Appropriate agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with the microbial suspension.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume of the test compound solution into each well. Include a solvent control and a standard antibiotic/antifungal as controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Conclusion
The this compound scaffold represents a highly valuable and versatile pharmacophore in the field of drug discovery. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and antithrombotic agents. The ease of synthesis and the ability to readily modify the core structure allow for the generation of large and diverse chemical libraries for screening and optimization. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable chemical entity. Future research should focus on optimizing the selectivity and pharmacokinetic properties of this compound derivatives to advance the most promising candidates into clinical development.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]
- 8. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Quinazolinones from 2-Aminobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazolinone and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] These compounds exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive activities.[1][3] A common and versatile precursor for the synthesis of the quinazolinone scaffold is 2-aminobenzamide.[1] This document outlines several effective protocols for the synthesis of quinazolinones, primarily focusing on the condensation reaction between this compound and various carbonyl compounds or their equivalents. The methodologies presented range from green, catalyst-free approaches to highly efficient metal-catalyzed and organocatalyzed reactions.
The general synthetic pathway involves the cyclocondensation of this compound with an aldehyde. This reaction initially forms a 2,3-dihydroquinazolin-4(1H)-one intermediate, which can be the final product or can be subsequently oxidized to the fully aromatic quinazolin-4(3H)-one.
Methodology 1: Heterogeneous Catalysis in Solvent-Free Conditions
This approach emphasizes green chemistry principles by utilizing a recyclable heterogeneous catalyst under solvent-free conditions, minimizing waste and environmental impact.[3] The catalyst facilitates the condensation of this compound with various aldehydes.
Experimental Protocol: GPTMS-TSC-CuI16-SBA Catalyzed Synthesis
This protocol is based on the use of a meso-structured copper iodide catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[3]
-
Reagent Preparation: In a round-bottom flask, add this compound (1 mmol), the desired aldehyde (1 mmol), and the heterogeneous catalyst GPTMS-TSC-CuI16-SBA (specify loading, e.g., 0.02 g).
-
Reaction Execution: Heat the mixture at 80°C under solvent-free conditions.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials (this compound and aldehyde) are no longer detectable.[3]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add ethanol (B145695) and stir for a few minutes. Separate the catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[3]
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-dihydroquinazolin-4(1H)-one.
Data Presentation: Synthesis using Heterogeneous Catalysts
| Entry | Aldehyde | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | GPTMS-TSC-CuI¹⁶-SBA | 80°C, Solvent-free | 20 min | 95 | [3] |
| 2 | 4-Chlorobenzaldehyde | GPTMS-TSC-CuI¹⁶-SBA | 80°C, Solvent-free | 25 min | 98 | [3] |
| 3 | 4-Nitrobenzaldehyde | GPTMS-TSC-CuI¹⁶-SBA | 80°C, Solvent-free | 15 min | 96 | [3] |
| 4 | 4-Methylbenzaldehyde | GPTMS-TSC-CuI¹⁶-SBA | 80°C, Solvent-free | 30 min | 93 | [3] |
| 5 | Benzaldehyde | SBA-Pr-SO₃H | 130°C, Solvent-free | N/A | High Yield | [1] |
Methodology 2: Organocatalysis in Green Solvents
Organocatalysis offers a metal-free alternative, often utilizing mild and environmentally benign reagents. This method describes the use of simple organic acids as catalysts in aqueous or neat conditions.[4]
Experimental Protocol: Lactic Acid Catalyzed Synthesis
This protocol employs lactic acid as a novel, green catalyst for the cyclocondensation of this compound with aldehydes under neat (solvent-free) conditions.[4]
-
Reaction Setup: In a flask, combine this compound (1 mmol), the selected aldehyde (1 mmol), and a catalytic amount of lactic acid (e.g., 20 mol%).
-
Heating: Stir the mixture at 70°C.
-
Monitoring: Track the reaction's progress using TLC.
-
Isolation: Upon completion, the desired 2,3-dihydroquinazolin-4(1H)-one product is typically obtained in high purity and can be isolated directly or after simple washing with water.[4] Recrystallization can be performed if further purification is needed.
Data Presentation: Organocatalyzed Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Lactic Acid | Neat | 70°C | 10 min | 98 | [4] |
| 2 | 4-Hydroxybenzaldehyde | Lactic Acid | Neat | 20 min | 95 | [4] | |
| 3 | 4-Chlorobenzaldehyde | Lactic Acid | Neat | 10 min | 97 | [4] | |
| 4 | Indole-3-carboxaldehyde | Lactic Acid | Neat | 25 min | 94 | [4] | |
| 5 | Benzaldehyde | Ascorbic Acid | Water | Room Temp | 2.5 h | 92 | [4] |
Methodology 3: Metal-Catalyzed Aerobic Oxidative Annulation
This advanced method involves the direct synthesis of quinazolinones from this compound and alcohols, where the alcohol serves as the source for the C2 position of the quinazolinone ring. This process typically involves an in situ oxidation of the alcohol to an aldehyde.
Experimental Protocol: Copper-Catalyzed Synthesis from Methanol (B129727)
This green chemistry approach uses methanol as both a C1 source and the solvent, with a copper complex as the catalyst and cesium carbonate as the base.[5]
-
Reagent Mixture: To a reaction vessel, add this compound (1 mmol), a copper catalyst (e.g., Cu(OAc)₂, specify loading), and Cs₂CO₃ (2 mmol).
-
Solvent Addition: Add methanol as the solvent.
-
Reaction Conditions: Stir the mixture under an oxygen atmosphere (e.g., using a balloon) at a specified temperature (e.g., 100°C).
-
Mechanism Note: The reaction proceeds via copper-catalyzed oxidation of methanol to formaldehyde, which then reacts with this compound. The resulting dihydro-quinazolinone intermediate is further oxidized to the final quinazolinone product.[5]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture, filter to remove solids, and concentrate the filtrate.
-
Purification: Purify the residue using column chromatography on silica (B1680970) gel to obtain the desired quinazolinone.
Data Presentation: Oxidative Annulation with Alcohols
| Entry | Alcohol | Catalyst System | Base | Temp | Yield (%) | Reference |
| 1 | Methanol | Copper Complex | Cs₂CO₃ | 100°C | Moderate to High | [5] |
| 2 | Benzyl Alcohol | α-MnO₂ / TBHP | - | N/A | Good | [6] |
| 3 | Various Alcohols | Supported Ni NPs | - | Neat | High | [7] |
Visualizations
General Reaction Mechanism
The diagram below illustrates the proposed mechanism for the acid-catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-ones from this compound and an aldehyde. The process involves activation of the aldehyde, nucleophilic attack by the amine, dehydration to form an imine intermediate, and subsequent intramolecular cyclization.[3]
Caption: Proposed mechanism for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of quinazolinones.
Caption: General experimental workflow for quinazolinone synthesis and isolation.
References
- 1. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ghru.edu.af [ghru.edu.af]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-Aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of agents derived from 2-aminobenzamide. The following sections detail the synthetic protocols, present antimicrobial activity data in a structured format, and illustrate key experimental workflows and structure-activity relationships through diagrams.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a key precursor for the synthesis of a variety of heterocyclic compounds with a broad spectrum of biological activities. Its derivatives, including quinazolinones and Schiff bases, have demonstrated significant potential as antimicrobial agents, addressing the growing challenge of antibiotic resistance.[1] This document outlines the methodologies for synthesizing this compound derivatives and evaluating their efficacy against common bacterial and fungal pathogens.
Synthesis of this compound Derivatives
A prevalent and efficient method for synthesizing this compound derivatives commences with isatoic anhydride (B1165640).[2][3] This approach offers good to excellent yields and can be performed using either conventional heating or microwave-assisted techniques.[4] The general synthetic scheme involves the reaction of isatoic anhydride with a primary amine, leading to the formation of the corresponding this compound derivative.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives from Isatoic Anhydride (Conventional Method)
This protocol describes the synthesis of a series of this compound derivatives by reacting isatoic anhydride with various primary amines.
Materials:
-
Isatoic anhydride
-
Appropriate primary amine (e.g., 2-aminothiazole (B372263) for the synthesis of compound 5)[5]
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve one equivalent of isatoic anhydride in a suitable volume of DMF.
-
Add one equivalent of the selected primary amine to the solution.
-
Attach a reflux condenser and heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final this compound derivative.[6]
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).[6]
Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives
This method provides a more time-efficient and environmentally friendly alternative to conventional heating.[5]
Materials:
-
Isatoic anhydride
-
Appropriate primary amine
-
Microwave reactor
-
Microwave-safe reaction vessel
Procedure:
-
Place one equivalent of isatoic anhydride and one equivalent of the primary amine in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and for a predetermined time, with temperature monitoring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Isolate and purify the product as described in the conventional method (steps 5-8).
Antimicrobial Activity of this compound Derivatives
The antimicrobial potential of synthesized this compound derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5] The agar (B569324) well diffusion method and broth microdilution method are standard techniques for this assessment.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of selected this compound derivatives, with data presented as zones of inhibition.
| Compound | Target Microorganism | Inhibition Zone (mm) | Standard Drug | Inhibition Zone (mm) |
| Compound 5 | Aspergillus fumigatus | 25 | Clotrimazole | 22 |
| Saccharomyces cerevisiae | 21 | Clotrimazole | 24 | |
| Candida albicans | 18 | Clotrimazole | 20 | |
| Bacillus subtilis | 19 | Ampicillin | 22 | |
| Staphylococcus aureus | 20 | Ampicillin | 25 | |
| Pseudomonas aeruginosa | 17 | Ampicillin | 21 | |
| Escherichia coli | 18 | Ampicillin | 23 |
Data extracted from Barakat et al.[5][7] The concentration of the tested compounds was 25 µg/mL.
Experimental Protocols for Antimicrobial Susceptibility Testing
Protocol 3: Agar Well Diffusion Method
This method is used for the preliminary screening of antimicrobial activity.[8][9]
Materials:
-
Muller-Hinton agar plates
-
Bacterial/fungal cultures
-
Sterile cotton swabs
-
Sterile cork borer (6 mm)
-
Micropipette
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Muller-Hinton agar plate.
-
With a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth
-
Bacterial/fungal cultures
-
Synthesized compounds
-
Serial dilution equipment
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Dispense 100 µL of Mueller-Hinton broth into all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the test compound solution to create a 1:1 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well (except for a sterility control well) with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Structure-Activity Relationship (SAR)
Caption: Key structure-activity relationships for this compound derivatives.
Proposed Mechanism of Action for Quinazolinone Derivatives
Caption: Inhibition of bacterial cell wall synthesis by quinazolinone derivatives.
References
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. hereditybio.in [hereditybio.in]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 6. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. webcentral.uc.edu [webcentral.uc.edu]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for 2-Aminobenzamide (2-AB) Fluorescent Labeling of Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that significantly influences the structure, function, and stability of proteins.[1] Accurate analysis of glycan structures is therefore paramount in biopharmaceutical development, disease biomarker discovery, and fundamental biological research.[2] Fluorescent labeling of glycans is a widely adopted technique that enhances detection sensitivity in various analytical methods.[3] 2-Aminobenzamide (2-AB) is a commonly used fluorescent tag that covalently binds to the reducing end of a glycan via reductive amination.[4] This process involves the formation of a Schiff base between the aldehyde group of the open-ring form of the glycan and the primary amine of 2-AB, which is subsequently reduced to a stable secondary amine.[5][6] The resulting labeled glycans can be robustly analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) with fluorescence detection (FLR), and Mass Spectrometry (MS).[2][7][8]
These application notes provide a detailed experimental protocol for the fluorescent labeling of glycans using this compound, including reagent preparation, the labeling reaction, and post-labeling cleanup.
Chemical Principle: Reductive Amination
The labeling of glycans with this compound is a two-step reductive amination process:
-
Schiff's Base Formation: The primary amine group of the 2-AB molecule reacts with the aldehyde group of the reducing terminus of the glycan in its open-ring form to create an unstable imine, or Schiff's base.[5]
-
Reduction: A reducing agent, typically sodium cyanoborohydride, reduces the imine to a stable secondary amine, forming a covalent bond between the glycan and the 2-AB label.[6][9]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the 2-AB labeling of glycans.
Materials and Reagents
| Reagent/Material | Supplier Example | Catalog Number Example | Notes |
| This compound (2-AB) | Ludger | LT-2AB-01 | Store protected from light and moisture. |
| Sodium Cyanoborohydride | Ludger | LT-CYANOB-01 | Toxic; handle with care in a fume hood. |
| Dimethyl Sulfoxide (DMSO) | Ludger | LT-DMSO-01 | Anhydrous grade is recommended. |
| Glacial Acetic Acid | Ludger | LT-ACETIC-01 | Handle in a fume hood. |
| Purified Glycan Samples | - | - | 100 pmol to 50 nmol per reaction.[6] |
| Acetonitrile (B52724) (ACN) | - | - | HPLC grade. |
| Deionized Water | - | - | HPLC grade. |
| Reaction Vials | - | - | e.g., polypropylene (B1209903) microcentrifuge tubes. |
| Heating Block or Oven | - | - | Must be a dry heat source.[10][11] |
| Centrifugal Evaporator | - | - | For drying samples.[10] |
| HILIC SPE Cartridges | Waters | - | For post-labeling cleanup. |
Experimental Workflow
Detailed Protocol
1. Glycan Sample Preparation
-
Ensure glycan samples are free from proteins, salts, and detergents, as these can interfere with the labeling reaction.[10][12]
-
Transfer an appropriate amount of the purified glycan sample (typically 100 pmol to 50 nmol) into a reaction vial.[6]
-
Dry the samples completely using a centrifugal evaporator.[10]
2. Preparation of 2-AB Labeling Reagent
-
Safety Precaution: Perform all steps involving labeling reagents in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[11]
-
Prepare a DMSO-acetic acid mixture. A common formulation involves mixing 350 µL of DMSO with 150 µL of glacial acetic acid.[10]
-
Add 100 µL of the DMSO-acetic acid mixture to a vial containing 5 mg of 2-AB dye and mix until fully dissolved.[10]
-
Transfer the entire dissolved 2-AB solution to a vial containing 6 mg of sodium cyanoborohydride. Mix by gentle pipetting until the reductant is completely dissolved. This is the final labeling reagent.[10] Use the reagent within 60 minutes of preparation.[11]
3. Labeling Reaction
-
Add 5-10 µL of the freshly prepared labeling reagent to each dried glycan sample.[10]
-
Cap the vials tightly and mix thoroughly to ensure the glycan pellet is fully dissolved.
-
Incubate the reaction vials in a dry heating block or oven at 65°C for 2 to 3 hours.[10] It is crucial to use a dry environment; do not use a water bath.[10][11]
-
After incubation, briefly centrifuge the vials to collect any condensate and then allow them to cool to room temperature.[10]
4. Post-Labeling Cleanup
Excess labeling reagents must be removed prior to analysis as they can interfere with detection.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE) is a common and effective cleanup method.
-
Dilute the 2-AB labeled glycan solution with acetonitrile to achieve a final concentration of approximately 90% acetonitrile to facilitate binding to the HILIC sorbent.[2]
-
Condition a HILIC SPE cartridge according to the manufacturer's instructions.
-
Load the diluted sample onto the conditioned cartridge.
-
Wash the cartridge to remove excess 2-AB and other reagents.
-
Elute the purified 2-AB labeled glycans with an aqueous solvent (e.g., water or a low percentage of organic solvent).
-
Dry the eluted, labeled glycans in a centrifugal evaporator. The sample is now ready for analysis or storage.
Data Presentation and Analysis
The purified 2-AB labeled glycans are typically analyzed by HILIC-UPLC with fluorescence detection.[7] The fluorescence signal allows for the relative quantification of individual glycans in a complex mixture.[2] Mass spectrometry can be coupled to the separation for structural characterization and confirmation.[13]
Typical Reaction and Analysis Parameters
| Parameter | Value/Condition | Reference |
| Labeling Reaction | ||
| Glycan Amount | 5 pmol - 50 nmol | [6][10] |
| Incubation Temperature | 65°C | [10] |
| Incubation Time | 2 - 3 hours | [10] |
| Labeling Efficiency | Typically >85% | [12][14] |
| Sialic Acid Loss | < 2 mol% (negligible) | [6][8] |
| Fluorescence Detection | ||
| Excitation Wavelength (λex) | ~330 nm | [6][11] |
| Emission Wavelength (λem) | ~420 nm | [6][11] |
| UPLC Conditions (Example) | ||
| Column | ACQUITY UPLC BEH Glycan, 1.7 µm | [7] |
| Mobile Phase A | 100 mM ammonium (B1175870) formate, pH 4.5 | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Column Temperature | 60°C | [7] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete drying of glycan sample. | Ensure samples are completely dry before adding labeling reagent. |
| Inactive reagents (moisture contamination). | Use fresh, anhydrous reagents. Prepare labeling solution immediately before use. | |
| Incorrect incubation temperature or time. | Verify the temperature of the heating block/oven. Ensure incubation for the full recommended time. | |
| Poor Peak Shape in Chromatography | Presence of excess labeling reagent. | Ensure thorough post-labeling cleanup. |
| Sample overload on the analytical column. | Inject a smaller volume or dilute the sample. | |
| Loss of Sialic Acids | Prolonged incubation at high temperature. | For highly sialylated glycans, consider shorter incubation times or a lower temperature (e.g., overnight at 37°C).[14] |
| Acidic conditions during storage or analysis. | Neutralize or buffer samples after cleanup if necessary. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 4. Frontiers | Comparison of this compound, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 5. qa-bio.com [qa-bio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ludger.com [ludger.com]
- 11. interchim.fr [interchim.fr]
- 12. 2-AB glycan labelling kit [ludger.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
High-Throughput Screening of 2-Aminobenzamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 2-aminobenzamide derivatives. This class of compounds has garnered significant interest in drug discovery due to its diverse pharmacological activities, including roles as inhibitors of histone deacetylases (HDACs), poly (ADP-ribose) polymerase (PARP), nucleotide-binding oligomerization domain-containing protein 1 (NOD1), as well as exhibiting antithrombotic and antimicrobial properties.
Introduction to this compound Derivatives
This compound derivatives are characterized by a core benzamide (B126) structure with an amino group at the ortho position. This scaffold serves as a versatile template for chemical modifications, allowing for the fine-tuning of inhibitory activity and selectivity against various biological targets. The exploration of these derivatives through HTS is a critical step in identifying lead compounds for the development of novel therapeutics.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the quantitative data from high-throughput screening and other assays of various this compound derivatives, categorized by their therapeutic target.
Histone Deacetylase (HDAC) Inhibition
| Compound ID | Target HDAC(s) | IC50 (µM) | Cell Line/Assay Conditions |
| 109 | HDAC1, HDAC3 | 0.06 (HDAC1), 0.05 (HDAC3) | Enzyme-based assay |
| 136 | HDAC3 | 0.56 | Enzyme-based assay |
| 3 | HDAC1 | - | 75-fold preference for HDAC1 over HDAC3 |
| 19f | HDAC1, HDAC2, HDAC3 | 0.13 (HDAC1), 0.28 (HDAC2), 0.31 (HDAC3) | Enzyme-based assay |
| 21a | HDAC1, HDAC2 | 0.26 (HDAC1), 2.47 (HDAC2) | High selectivity over HDAC3 |
| 21b | HDAC1, HDAC2 | Submicromolar | Weak inhibition of HDAC3 |
| 21c | HDAC1, HDAC2 | Submicromolar | Weak inhibition of HDAC3 |
| 23a | HDAC1, HDAC2, HDAC3 | 3.30 (HDAC1), 2.17 (HDAC2), 0.40 (HDAC3) | Enzyme-based assay |
| 29b | HDAC1, HDAC2 | 0.07 (HDAC1), 0.26 (HDAC2) | Weak activity against HDAC3 (IC50: 6.1 µM) |
| 7j | HDAC1, HDAC2, HDAC3 | 0.65 (HDAC1), 0.78 (HDAC2), 1.70 (HDAC3) | Enzyme-based assay |
| 7b | HDAC1, HDAC2, HDAC3 | - | Potent antiproliferative activity |
| 7g | HDAC1, HDAC2, HDAC3 | - | Potent antiproliferative activity |
Table 1: Inhibitory concentrations (IC50) of various this compound derivatives against Class I HDACs. The diverse substitution patterns on the this compound scaffold allow for tuning of potency and selectivity.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
| Compound ID | Target PARP | IC50 (nM) | Cell Line/Assay Conditions |
| 13f | PARP-1 | 0.25 | HCT116 cells |
| Olaparib | PARP-1 | 5 | Enzyme-based assay |
| Veliparib | PARP-1, PARP-2 | 5.1 (PARP-1), 2.9 (PARP-2) | Enzyme-based assay |
| 3-Aminobenzamide | PARP | ~30,000 | General PARP inhibitor |
Table 2: Inhibitory concentrations (IC50) of selected benzamide derivatives against PARP enzymes. Note the high potency of recently developed derivatives compared to the parent compound, 3-aminobenzamide.
Antithrombotic Activity
| Compound ID | Assay Type | Activity |
| 8g | In vivo thrombosis model | >40% antithrombotic activity |
| 8h | In vivo thrombosis model | >40% antithrombotic activity |
| 8j | In vivo thrombosis model | >40% antithrombotic activity |
| 8v | In vivo thrombosis model | >40% antithrombotic activity |
Table 3: Antithrombotic activity of selected this compound derivatives in an in vivo mouse model.[1] Activity is expressed as the percentage reduction in thrombus weight compared to a control group.
Antimicrobial Activity
| Compound ID | Organism | Inhibition Zone (mm) at 10 mg/mL |
| 1 | Staphylococcus aureus | 13 |
| 2 | Staphylococcus aureus | 14 |
| 4 | Staphylococcus aureus | 15 |
| 5 | Staphylococcus aureus | 18 |
| 6 | Staphylococcus aureus | 13 |
| 7 | Staphylococcus aureus | 14 |
| 1 | Escherichia coli | 12 |
| 2 | Escherichia coli | 13 |
| 4 | Escherichia coli | 14 |
| 5 | Escherichia coli | 16 |
| 6 | Escherichia coli | 12 |
| 7 | Escherichia coli | 13 |
| 1 | Candida albicans | 11 |
| 2 | Candida albicans | 12 |
| 4 | Candida albicans | 13 |
| 5 | Candida albicans | 15 |
| 6 | Candida albicans | 11 |
| 7 | Candida albicans | 12 |
Table 4: Antimicrobial activity of various this compound derivatives as determined by the agar (B569324) well diffusion method.[2] The diameter of the inhibition zone indicates the potency of the compound against the tested microorganisms.
Experimental Protocols
This section provides detailed methodologies for key high-throughput screening assays relevant to the evaluation of this compound derivatives.
High-Throughput Screening Workflow
A generalized workflow for a high-throughput screening campaign is essential for efficiently identifying hit compounds from large libraries.[3][4][5][6] This process involves several key stages from assay development to hit validation.
Protocol 1: HDAC Inhibitor Screening (Fluorogenic Assay)
This protocol describes a common method for screening HDAC inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)
-
Fluorogenic HDAC substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution containing a protease (e.g., trypsin)
-
This compound derivative library (in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Plating: Dispense 100 nL of each this compound derivative from the library into the wells of a 384-well plate using an acoustic liquid handler. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Enzyme Addition: Add 10 µL of diluted HDAC enzyme solution to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of the fluorogenic HDAC substrate solution to each well.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Development: Add 20 µL of developer solution to each well and incubate for 15 minutes at room temperature.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls.
Protocol 2: NOD1 Inhibition Screening (NF-κB Reporter Assay)
This cell-based assay indirectly measures the inhibition of NOD1 signaling by quantifying the activity of the downstream transcription factor, NF-κB.
Materials:
-
HEK293 cells stably expressing a NF-κB-luciferase reporter construct and human NOD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NOD1 ligand (e.g., C12-iE-DAP)
-
This compound derivative library (in DMSO)
-
Luciferase assay reagent
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NOD1/NF-κB-luciferase cells into 384-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Compound Addition: Add 100 nL of each this compound derivative to the wells.
-
Ligand Stimulation: After 1 hour of compound pre-incubation, add the NOD1 ligand C12-iE-DAP to a final concentration that induces a submaximal response.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Determine the inhibitory effect of the compounds on NF-κB activation.
Protocol 3: Antithrombotic Activity Screening (Factor Xa Inhibition)
This biochemical assay screens for direct inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[7]
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate
-
Assay buffer (e.g., Tris-HCl buffer with BSA)
-
This compound derivative library (in DMSO)
-
Positive control inhibitor (e.g., Rivaroxaban)
-
384-well clear, flat-bottom plates
-
Spectrophotometer
Procedure:
-
Compound and Enzyme Pre-incubation: In a 384-well plate, mix the this compound derivatives with the FXa enzyme in the assay buffer.
-
Incubation: Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the chromogenic FXa substrate.
-
Kinetic Reading: Immediately begin reading the absorbance at 405 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition of FXa activity for each compound.
Protocol 4: Antimicrobial Activity Screening (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms in a high-throughput format.[2]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
This compound derivative library (in DMSO)
-
Positive control antibiotic/antifungal
-
384-well clear, flat-bottom plates
-
Plate reader for measuring optical density (OD)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the this compound derivatives in the 384-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Inoculation: Add the microbial inoculum to each well containing the compounds.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Growth Measurement: Measure the optical density at 600 nm to determine microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by this compound derivatives is crucial for interpreting screening results and for lead optimization.
HDAC Inhibition Signaling Pathway
HDAC inhibitors, including many this compound derivatives, promote histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[8][9]
NOD1 Signaling Pathway
This compound derivatives can act as inhibitors of NOD1, a cytosolic pattern recognition receptor involved in the innate immune response. Upon activation by bacterial peptidoglycan fragments, NOD1 triggers a signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.[6][7]
Conclusion
The diverse biological activities of this compound derivatives make them a promising scaffold for drug discovery. The high-throughput screening protocols and data presented in these application notes provide a framework for the efficient identification and characterization of novel lead compounds. Further optimization of these hits, guided by an understanding of their mechanisms of action and structure-activity relationships, holds the potential for the development of new therapeutics for a range of diseases.
References
- 1. healthbiotechpharm.org [healthbiotechpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 7. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New and emerging HDAC inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Aminobenzamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzamide (2-AB), an isomer of anthranilamide, is a valuable molecule in biomedical research. It is widely recognized as a competitive inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair, genomic stability, and programmed cell death.[1][2][3] Due to its inhibitory effects on PARP, this compound and its isomers are frequently used as tool compounds to study cellular responses to DNA damage and other stresses. Additionally, 2-AB is extensively used as a fluorescent labeling agent for the analysis of glycans and monosaccharides.[4][5]
Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document provides a comprehensive overview of analytical methodologies, presents representative quantitative data, and offers detailed protocols for the determination of this compound, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for bioanalysis.
Overview of Analytical Techniques
The quantification of small molecules like this compound in complex biological samples requires highly selective and sensitive analytical methods.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique. It separates the analyte from matrix components, and quantification is based on UV light absorbance. While reliable, it may lack the sensitivity and selectivity required for detecting low concentrations of this compound, especially in complex matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities.[6][7] The technique combines the separation power of HPLC with the mass-based detection of a tandem mass spectrometer, allowing for precise quantification even at very low levels (pg/mL to ng/mL).[8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): An immunoassay-based method that can be highly sensitive. However, the development of specific antibodies for a small molecule like this compound can be time-consuming and costly, and cross-reactivity can be a concern.
This document will focus on a representative LC-MS/MS method, which offers the best combination of sensitivity and specificity for research and drug development applications.
Quantitative Data Summary
While specific, publicly validated methods for the direct quantification of this compound as a primary analyte are not extensively documented, the following table summarizes representative performance characteristics that would be expected from a robust and well-validated LC-MS/MS assay in human plasma.
Table 1: Representative Performance Characteristics of a Validated LC-MS/MS Method for this compound in Human Plasma
| Parameter | Representative Value | Description |
| Instrumentation | Triple Quadrupole LC-MS/MS | Provides high selectivity and sensitivity. |
| Biological Matrix | Human Plasma (K2EDTA) | A common matrix for pharmacokinetic studies. |
| Sample Preparation | Protein Precipitation (PPT) | A simple, fast, and efficient extraction method. |
| Linearity Range | 1.00 - 1000 ng/mL | The range over which the assay is accurate and precise. |
| Correlation Coefficient (r²) | > 0.995 | Indicates the linearity of the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | The lowest concentration measured with acceptable accuracy and precision (within ±20%). |
| Intra-day Precision (%CV) | < 10% | Measures the precision of the assay within a single day. |
| Inter-day Precision (%CV) | < 12% | Measures the precision of the assay across different days. |
| Accuracy (%RE) | ± 15% (± 20% at LLOQ) | The closeness of the measured value to the true value. |
| Analyte Recovery (%) | > 85% | The efficiency of the extraction process. |
| Matrix Effect (%) | Minimal (<15% CV) | Assesses the impact of matrix components on ionization. |
Note: The values presented are typical targets for a validated bioanalytical method and serve as a guideline.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol describes a representative method for the quantification of this compound in human plasma using protein precipitation for sample cleanup followed by LC-MS/MS analysis.
4.1. Materials and Reagents
-
This compound analytical standard (≥98.0% purity)
-
This compound-d4 (or other stable isotope-labeled internal standard, IS)
-
HPLC-grade Acetonitrile (B52724), Methanol, and Formic Acid
-
Ultrapure Water (18 MΩ·cm)
-
Control Human Plasma (K2EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL) and 96-well plates
4.2. Instrumentation and Conditions
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQD or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters CORTECS T3 (2.7 µm, 2.1 × 100 mm) or equivalent C18 column
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 0.5 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
This compound: m/z 137.1 → 120.1 (Quantifier), 137.1 → 92.1 (Qualifier)
-
This compound-d4 (IS): m/z 141.1 → 124.1 (Note: MRM transitions should be optimized empirically on the specific instrument used.)
-
4.3. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for this compound and the IS in methanol.
-
Working Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) Acetonitrile:Water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
CC and QC Samples: Spike control human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 20, 100, 500, 1000 ng/mL) and QC samples (e.g., LLOQ: 1 ng/mL, Low: 3 ng/mL, Medium: 150 ng/mL, High: 800 ng/mL).
4.4. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample, CC, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (e.g., 50 ng/mL in acetonitrile). The acetonitrile also serves as the precipitation solvent.
-
Vortex vigorously for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
Protocol 2: Sample Preparation from Tissue Homogenates
This protocol provides a general workflow for extracting this compound from soft tissues (e.g., liver, tumor).
-
Tissue Collection and Weighing: Excise the tissue, gently blot to remove excess blood, and weigh a portion (e.g., 100-200 mg) of the frozen tissue.[6]
-
Homogenization: Place the weighed tissue in a 2 mL tube containing ceramic beads and add 4 volumes of ice-cold homogenization buffer (e.g., PBS or 0.1 M HCl, depending on analyte stability).[10] Homogenize using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.[6]
-
Protein Precipitation: Transfer a known volume (e.g., 100 µL) of the tissue homogenate to a new tube. Add 3-4 volumes of cold acetonitrile containing the internal standard.
-
Extraction and Cleanup: Vortex vigorously for 1 minute and centrifuge at 16,000 x g for 15 minutes at 4 °C to pellet cellular debris and precipitated proteins.
-
Final Sample: Transfer the supernatant to a clean vial for LC-MS/MS analysis. Further dilution may be necessary to minimize matrix effects.
Visualizations: Workflows and Pathways
Experimental and Validation Workflow
The following diagram outlines the complete workflow from sample receipt to final data reporting for a typical bioanalytical project.
PARP Inhibition Signaling Pathway
This compound acts as an inhibitor of PARP enzymes. The diagram below illustrates its mechanism of action in the context of DNA damage.
References
- 1. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized conditions for this compound labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of this compound, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients | MDPI [mdpi.com]
- 10. Two-dimensional HPLC separation with reverse-phase-nano-LC-MS/MS for the characterization of glycan pools after labeling with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has become a cornerstone in modern medicinal chemistry and drug discovery, offering substantial improvements over conventional heating methods.[1] The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity.[1] This efficiency stems from the direct, uniform heating of the reaction mixture via dielectric polarization, which minimizes thermal gradients and side product formation.[1] Furthermore, MAOS aligns with green chemistry principles by reducing energy consumption and often enabling solvent-free reactions.[1]
2-Aminobenzamide derivatives are a critical class of compounds in the pharmaceutical industry, forming the structural core of numerous therapeutic agents. Microwave irradiation offers a rapid and efficient pathway to synthesize these valuable molecular scaffolds.[1] A prevalent and effective method for their synthesis is the reaction of isatoic anhydride (B1165640) with a primary or secondary amine. This reaction proceeds through a nucleophilic attack of the amine on a carbonyl group of the isatoic anhydride, followed by ring opening and decarboxylation.
Data Presentation
The following tables summarize quantitative data for the microwave-assisted synthesis of various this compound derivatives and provide a comparison with conventional heating methods.
Table 1: Microwave-Assisted Synthesis of Various this compound Derivatives
| Compound | Amine Reactant | Microwave Power (W) | Reaction Time (min) | Yield (%) |
| 2-Amino-N-(4-fluorophenyl)benzamide | 4-Fluoroaniline | 140 | 4 | 65 |
| 2-Amino-N-(4-chlorophenyl)benzamide | 4-Chloroaniline | 140 | 5 | 70 |
| 2-Amino-N-(4-bromophenyl)benzamide | 4-Bromoaniline | 280 | 6 | 75 |
| 2-Amino-N-(4-iodophenyl)benzamide | 4-Iodoaniline | 280 | 6 | 73 |
| 2-Amino-N-(4-methoxyphenyl)benzamide | 4-Methoxyaniline | 420 | 8 | 85 |
| 2-Amino-N-(3,4-dimethoxyphenyl)benzamide | 3,4-Dimethoxyaniline | 420 | 10 | 68 |
| 2-Amino-N-(p-tolyl)benzamide | p-Toluidine | 140 | 5 | 80 |
Data compiled from a study by Al-Otaibi et al. (2014), which systematically investigated the microwave-assisted synthesis of a series of this compound derivatives.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Compound | Method | Reaction Time | Yield (%) |
| 2-Amino-N-(4-chlorophenyl)benzamide | Microwave-Assisted | 5 minutes | 70 |
| Conventional (Reflux in DMF) | 6 hours | 80 | |
| 2-Amino-N-(p-tolyl)benzamide | Microwave-Assisted | 5 minutes | 80 |
| Conventional (Reflux in DMF) | 6 hours | 97 |
This table compares the efficiency of microwave-assisted synthesis with conventional heating methods for the preparation of this compound derivatives, highlighting the significant reduction in reaction time with comparable or slightly lower yields in the microwave-assisted approach.
Experimental Protocols
Protocol 1: Solvent-Free Microwave-Assisted Synthesis of 2-Amino-N-Arylbenzamides
This protocol details a general, environmentally friendly, solvent-free method for the synthesis of 2-amino-N-arylbenzamides.
Materials and Equipment:
-
Isatoic anhydride
-
Substituted aniline (B41778) (e.g., 4-chloroaniline, p-toluidine)
-
Microwave reactor
-
Glass reaction vessel suitable for microwave synthesis
-
Ice-cold water
-
Ethanol (B145695) for recrystallization
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
In a microwave-safe reaction vessel, combine isatoic anhydride (1 equivalent) and the desired substituted aniline (1 equivalent).
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture at the specified power (140-420 W) and time (4-10 minutes) as indicated in Table 1.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ice-cold water (5 mL) to the reaction mixture to induce the precipitation of the solid product.
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-N-arylbenzamide.
Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives in DMF
This protocol provides a solvent-based approach for the synthesis of this compound derivatives using dimethylformamide (DMF) as the solvent.
Materials and Equipment:
-
Isatoic anhydride
-
Amine derivative
-
Dimethylformamide (DMF)
-
Microwave reactor
-
10 mL microwave synthesis vial with a stir bar
-
Ice-cold water
-
Standard laboratory glassware for filtration and work-up
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a stir bar, add isatoic anhydride (5-10 mmol, 1 equivalent) and the amine derivative (5-10 mmol, 1 equivalent).
-
Add a few drops of DMF to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a power of 140-420 W for 4-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water (5 mL) to precipitate the product.
-
Collect the solid by vacuum filtration and recrystallize from a suitable solvent to obtain the pure product.[2]
Visualizations
Caption: General workflow for microwave-assisted synthesis.
Caption: Reaction mechanism for this compound synthesis.
References
2-Aminobenzamide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Aminobenzamide is a readily available and versatile building block in synthetic organic chemistry, primarily utilized for the construction of a variety of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amine and an amide group, allows for diverse cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones and other related heterocycles from this compound, highlighting its significance in medicinal chemistry and drug discovery. The protocols cover various synthetic methodologies, including reactions with aldehydes, alcohols, and orthoesters. Additionally, the biological importance of the resulting heterocyclic scaffolds as anticancer and antimicrobial agents is discussed, with a focus on their mechanisms of action.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a wide range of pharmacological activities. This compound serves as a key precursor for the synthesis of the quinazolin-4(3H)-one core.
Reaction with Aldehydes and Ketones
A common and straightforward method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of this compound with various aldehydes or ketones.[1][2] Subsequent oxidation yields the aromatic quinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (B42025) (1.0 mmol) in ethanol (B145695) (10 mL).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting solid is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
Table 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones via Reaction with Aldehydes
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | p-TSA | Ethanol | 4 | 92 | [1] |
| 2 | 4-Chlorobenzaldehyde | Lactic Acid | Solvent-free | 1 | 95 | [3] |
| 3 | 4-Nitrobenzaldehyde | CuI | Solvent-free | 0.5 | 96 | [2] |
| 4 | Cinnamaldehyde | None | Ethanol | 6 | 88 | [3] |
Workflow for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
Caption: General workflow for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Reaction with Alcohols
Copper-catalyzed oxidative cyclization of this compound with alcohols provides an efficient and green route to 2-substituted quinazolin-4(3H)-ones.[2][3] In this reaction, the alcohol is first oxidized in situ to the corresponding aldehyde, which then reacts with this compound.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenylquinazolin-4(3H)-one from Benzyl (B1604629) Alcohol
-
Reaction Setup: To a sealed tube, add this compound (0.5 mmol), benzyl alcohol (1.0 mmol), CuI (10 mol%), and Cs₂CO₃ (1.0 mmol).
-
Reaction Conditions: The tube is flushed with oxygen and heated at 120 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered. The filtrate is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to give the desired product.
Table 2: Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones from Alcohols
| Entry | Alcohol | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzyl Alcohol | CuI | Cs₂CO₃ | 120 | 85 | [2] |
| 2 | 4-Methylbenzyl Alcohol | Cu₂O | K₂CO₃ | 110 | 82 | [3] |
| 3 | 1-Phenylethanol | Cu(OAc)₂ | t-BuOK | 130 | 75 | [2] |
| 4 | Methanol | CuCl | Cs₂CO₃ | 100 | 78 | [3] |
Reaction with Orthoesters
The reaction of this compound with orthoesters in the presence of an acid catalyst is a classical method for the synthesis of 2-substituted quinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one from Triethyl Orthoacetate
-
Reaction Setup: A mixture of this compound (1.0 mmol), triethyl orthoacetate (1.5 mmol), and glacial acetic acid (2.0 mmol) in absolute ethanol (5 mL) is prepared in a round-bottom flask.
-
Reaction Conditions: The mixture is refluxed for 12-24 hours.
-
Work-up and Purification: The solvent is removed under vacuum, and the crude product is purified by recrystallization from ethanol to yield 2-methylquinazolin-4(3H)-one.
Synthesis of Other Heterocycles
While the synthesis of quinazolinones is the most prominent application, this compound can also be used as a precursor for other heterocyclic systems, often through multi-step or multi-component reactions.
Synthesis of Triazolo-Quinazolinones
3-Amino-quinazolin-4(3H)-one, derived from this compound, can be further cyclized to form triazolo[4,3-a]quinazolinones, a class of compounds with potential biological activities.
Biological Applications of this compound Derived Heterocycles
Heterocyclic compounds synthesized from this compound, particularly quinazolinone derivatives, are of significant interest in drug discovery due to their diverse biological activities.
Anticancer Activity
Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms of action. A significant number of these compounds act as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.[4][5]
Mechanism of Action: Inhibition of EGFR and PI3K/Akt Signaling Pathways
Quinazolinone-based inhibitors can block the ATP-binding site of receptor tyrosine kinases like EGFR, preventing autophosphorylation and the activation of downstream signaling cascades.[5][6][7] This leads to the inhibition of cell proliferation, survival, and angiogenesis. Similarly, inhibition of the PI3K/Akt/mTOR pathway by quinazolinone derivatives can induce apoptosis and inhibit tumor growth.[1][8][9] Downstream effectors of Akt, such as mTOR, S6K, and the transcription factor FoxO3a, are key targets in this inhibition.[1][8][9]
Signaling Pathway Diagram: Inhibition of EGFR and PI3K/Akt Pathways by Quinazolinone Derivatives
Caption: Inhibition of EGFR and PI3K/Akt signaling pathways by quinazolinone derivatives.
Antimicrobial Activity
Certain quinazolinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[10][11] The mechanism of antibacterial action for some of these compounds involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[12][13]
Table 3: Antimicrobial Activity of Selected Quinazolinone Derivatives
| Compound | Target Organism | Activity | Mechanism of Action | Reference |
| Quinazolinone A | Staphylococcus aureus | Bacteriostatic | Inhibition of PBP2a | [12] |
| Quinazolinone B | Streptococcus pneumoniae | Bacteriostatic | Inhibition of DNA replication | [12] |
| Quinazolinone C | Candida albicans | Fungicidal | Not specified | [10] |
| Quinazolinone D | Aspergillus niger | Fungistatic | Not specified | [10] |
Conclusion
This compound is a cornerstone building block for the synthesis of quinazolinones and related heterocyclic compounds of significant medicinal value. The synthetic methodologies are diverse and can be adapted to create large libraries of compounds for drug discovery programs. The demonstrated anticancer and antimicrobial activities of these derivatives underscore the importance of this compound as a privileged scaffold in the development of new therapeutic agents. Further exploration of its synthetic potential is likely to yield novel heterocyclic systems with unique biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for N-Glycan Analysis using 2-Aminobenzamide (2-AB) Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation is a critical post-translational modification that significantly impacts the structure, function, and therapeutic efficacy of proteins. For biopharmaceuticals, such as monoclonal antibodies and Fc-fusion proteins, the N-glycan profile is a critical quality attribute (CQA) that requires thorough characterization and monitoring.[1][2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection (FLR) is a robust and widely adopted method for the analysis of released N-glycans.[3][4][5] A common approach involves the derivatization of glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB), to enable sensitive detection.[1][6][7] The 2-AB label is well-established, providing consistent and reliable data that can be compared with extensive historical datasets.[2][6]
This document provides a detailed protocol for the analysis of N-glycans from glycoproteins using this compound (2-AB) labeling, followed by HILIC-FLR-MS analysis.
Experimental Workflow
The overall workflow for N-glycan analysis using 2-AB labeling consists of three main stages: enzymatic release of N-glycans from the glycoprotein (B1211001), fluorescent labeling of the released glycans, and purification of the labeled glycans prior to analysis.
Chemical Principle of 2-AB Labeling
The labeling of glycans with this compound is achieved through a reductive amination reaction. This process involves two main steps: the formation of a Schiff base and its subsequent reduction to a stable secondary amine.
-
Schiff's Base Formation : The aldehyde group of the open-ring form of the reducing glycan reacts with the primary amine group of 2-AB to form an unstable imine, or Schiff's base.[8][9]
-
Reduction : The Schiff's base is then reduced by a reducing agent, such as sodium cyanoborohydride or 2-picoline borane, to form a stable, fluorescent secondary amine linkage between the glycan and the 2-AB label.[8][9]
Detailed Experimental Protocols
Materials and Reagents
-
Glycoprotein sample (1-20 µg)[10]
-
Glycoprotein Denaturing Buffer (10X)[10]
-
GlycoBuffer 2 (10X)[10]
-
NP-40 (10%)[10]
-
This compound (2-AB) Labeling Kit (containing 2-AB, sodium cyanoborohydride or 2-picoline borane, DMSO, and acetic acid)[7][9][12]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water
-
HILIC Solid Phase Extraction (SPE) cartridges or plates
-
Ammonium (B1175870) formate
Protocol 1: N-Glycan Release (Denaturing Conditions)
This protocol is suitable for most glycoproteins to ensure complete deglycosylation.
-
In a microcentrifuge tube, combine 1-20 µg of the glycoprotein sample with 1 µL of 10X Glycoprotein Denaturing Buffer. Add deionized water to a final volume of 10 µL.[10]
-
Heat the sample at 100°C for 10 minutes to denature the protein.[10]
-
Chill the sample on ice and centrifuge briefly.[10]
-
Add 2 µL of 10X GlycoBuffer 2 and 2 µL of 10% NP-40 to the denatured protein. Add 6 µL of deionized water to bring the total volume to 20 µL. The presence of NP-40 is crucial to prevent inhibition of PNGase F by SDS from the denaturing buffer.[10]
-
Add 1-2 µL of PNGase F to the reaction mixture.[10]
-
Incubate the reaction at 37°C for 1 to 4 hours. For some proteins, overnight incubation may be necessary for complete glycan release.[10]
Note: Rapid deglycosylation protocols using specialized buffers can reduce the incubation time to as little as 5-15 minutes.[2][6]
Protocol 2: this compound (2-AB) Labeling
-
Following deglycosylation, the released glycans must be dried. If the sample contains detergents or salts, a cleanup step using a C18 or HILIC SPE column may be necessary before drying.[7][11]
-
Prepare the 2-AB labeling reagent. For example, dissolve 5 mg of 2-AB and 6 mg of sodium cyanoborohydride in a freshly prepared solution of 150 µL of acetic acid and 300 µL of DMSO.[7] Always follow the specific instructions provided with your labeling kit.
-
Add 5-10 µL of the labeling reagent to each dried glycan sample.[7][9]
-
Ensure the sample is fully dissolved, cap the tube securely, and mix thoroughly.
-
Incubate the reaction at 65°C for 2-3 hours in a dry heat block or oven.[7][9][12] Do not use a water bath, as moisture can hinder the reaction.[9][13]
Protocol 3: Post-Labeling Cleanup (HILIC SPE)
Excess 2-AB label must be removed before analysis as it can interfere with the detection of labeled glycans.[7]
-
Condition a HILIC SPE plate or cartridge by washing with deionized water followed by equilibration with a high concentration of acetonitrile (e.g., 90% ACN).[7][14]
-
Dilute the labeling reaction mixture with acetonitrile to a final concentration of approximately 90% ACN to facilitate binding of the labeled glycans to the HILIC sorbent.[7]
-
Load the diluted sample onto the conditioned HILIC SPE support.
-
Wash the support multiple times with a high concentration of acetonitrile (e.g., 90% ACN) containing a low concentration of an aqueous buffer (e.g., 10% 50 mM ammonium formate, pH 4.4) to remove the excess, unbound 2-AB label.[14]
-
Elute the purified 2-AB labeled glycans with an aqueous solvent, such as deionized water or 50 mM ammonium formate.[7][14]
-
The purified, labeled glycans are now ready for analysis by HILIC-FLR-MS.
Quantitative Data Summary
The performance of the 2-AB labeling protocol can be assessed by several metrics. The following tables summarize typical performance data.
Table 1: Labeling Efficiency and Recovery
| Parameter | Typical Value | Notes |
| Labeling Efficiency | > 85% | Highly efficient under optimized conditions, independent of glycan structure.[13][15] |
| Sialic Acid Loss | < 2 mol% | Mild reaction conditions preserve labile structures like sialic acids.[12][15][16] |
| HILIC SPE Recovery | > 90% | Excellent recovery of labeled glycans can be achieved with optimized SPE protocols. |
Table 2: Method Reproducibility
| Analysis Type | Analyte | Reproducibility (CV%) |
| HILIC-UPLC-FLR | IgG N-Glycans (2-AB labeled) | < 5% |
| HILIC-UPLC-MS | IgG N-Glycans (2-AB labeled) | < 15% |
Note: Fluorescence detection generally offers better reproducibility for quantification compared to MS detection for 2-AB labeled glycans.[17]
Table 3: Comparison of Conventional vs. Rapid Protocols
| Feature | Conventional Protocol | Rapid Protocol (e.g., Gly-X) |
| Deglycosylation Time | 4 hours to overnight[10] | ~5 minutes[2][6] |
| Labeling Time | 2-3 hours[7][9] | ~1 hour[2] |
| Total Prep Time | 1-2 days (including dry-down steps) | ~2 hours[2][6] |
| Data Quality | High | Comparable to conventional methods[2][6] |
Conclusion
The this compound labeling method is a robust and reliable technique for the quantitative analysis of N-glycans from glycoproteins.[6] While traditional protocols can be time-consuming, the development of rapid workflows has significantly reduced sample preparation time without compromising data quality.[2][6] The detailed protocols and performance data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this essential analytical technique for biotherapeutic characterization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. HILIC analysis of fluorescence-labeled N-glycans from recombinant biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. Optimized conditions for this compound labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ludger.com [ludger.com]
- 10. neb.com [neb.com]
- 11. N-linked Glycan Release Efficiency: A Quantitative Comparison between NaOCl and PNGase F Release Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-AB glycan labelling kit [ludger.com]
- 13. agilent.com [agilent.com]
- 14. neb.com [neb.com]
- 15. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Comparison of this compound, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
Application Notes and Protocols for Cytotoxicity Assays of Novel 2-Aminobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of the cytotoxic potential of novel chemical entities is a critical initial step in the discovery and development of new therapeutic agents. For novel 2-aminobenzamide derivatives, which represent a promising class of compounds with potential anticancer activity, it is essential to employ robust and reproducible methods to assess their impact on cell viability and proliferation. This document provides detailed application notes and experimental protocols for three commonly used in vitro cytotoxicity assays: the MTT, SRB, and LDH assays. Additionally, it includes a summary of cytotoxic activities of representative this compound derivatives and visual representations of the experimental workflow and a key signaling pathway involved in chemically induced cell death.
Data Presentation: Cytotoxicity of Novel this compound Derivatives
The cytotoxic effects of novel compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population. The following table summarizes the IC50 values for a selection of this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3a | Benzothiazole-containing | A549 | Lung Carcinoma | 24.59 | [1] |
| 3c | Benzothiazole-containing | A549 | Lung Carcinoma | 29.59 | [1] |
| 12g | Thioether-based | A549 | Lung Carcinoma | Potent Activity | [2][3] |
| 12h | Thioether-based | A549 | Lung Carcinoma | Potent Activity | [2][3] |
| 12g | HCT116 | Colon Carcinoma | Potent Activity | [2][3] | |
| 12h | HCT116 | Colon Carcinoma | Potent Activity | [2][3] | |
| 12g | HeLa | Cervical Carcinoma | Potent Activity | [2][3] | |
| 12h | HeLa | Cervical Carcinoma | Potent Activity | [2][3] | |
| F8 | o-aminobenzamide | HGC-27 | Undifferentiated Gastric Cancer | 0.26 | [4] |
| Declopramide | N-substituted benzamide (B126) | 70Z/3 | Mouse pre-B cell | >250 | [5][6] |
| Declopramide | N-substituted benzamide | HL60 | Human Promyelocytic Leukemia | >250 | [5] |
Note: "Potent Activity" indicates that the source reported significant cytotoxic effects without specifying the exact IC50 value.
Experimental Protocols
Three standard and reliable assays for determining the in vitro cytotoxicity of novel this compound derivatives are detailed below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][9]
Materials:
-
Novel this compound derivatives
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent[8][9]
-
Microplate reader
Protocol:
-
Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete cell culture medium. Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control (a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring the total cellular protein content.[12] The SRB dye binds to basic amino acid residues in cellular proteins under mildly acidic conditions.
Materials:
-
Novel this compound derivatives
-
Adherent human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)[12]
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)[12]
-
Tris base solution, 10 mM[12]
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivatives for the desired duration (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the supernatant and wash the wells five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.[12]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove the unbound SRB dye. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane damage.[13][14][15]
Materials:
-
Novel this compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
LDH assay kit (containing LDH reaction solution, stop solution, and lysis solution)
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[14] Prepare triplicate wells for each experimental group. Incubate overnight.[14]
-
Compound Treatment: Add 50-100 µL of the this compound derivative dilutions to the respective wells to achieve the final desired concentrations.[14] Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14] A reference wavelength (e.g., 680 nm) can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Mandatory Visualization
Caption: Experimental workflow for cytotoxicity screening.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Solid-Phase Synthesis of 2-Aminobenzamide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzamide and its analogues are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The development of efficient and robust synthetic methodologies to generate libraries of these compounds is crucial for structure-activity relationship (SAR) studies and drug discovery. Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry for library synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
These application notes provide a detailed protocol for the solid-phase synthesis of this compound analogues. The proposed strategy involves the immobilization of a suitable building block onto a solid support, followed by on-resin chemical modifications and subsequent cleavage to yield the desired products. This methodology is designed to be adaptable for the generation of diverse combinatorial libraries.
General Synthetic Strategy
The solid-phase synthesis of this compound analogues can be achieved through a multi-step sequence starting from a resin-bound 2-nitrobenzoic acid derivative. The general workflow involves the following key stages:
-
Resin Loading: Immobilization of a protected 2-nitrobenzoic acid onto a suitable solid support, typically an acid-labile resin such as Rink Amide resin, to allow for the eventual formation of a C-terminal amide.
-
Amide Bond Formation: Coupling of a diverse range of primary or secondary amines to the resin-bound carboxylic acid.
-
Reduction of the Nitro Group: On-resin reduction of the nitro functionality to an amine.
-
(Optional) Derivatization of the 2-Amino Group: Further functionalization of the newly formed aniline (B41778) to introduce additional diversity.
-
Cleavage: Release of the final this compound analogues from the solid support using acidic conditions.
Experimental Protocols
Materials and General Methods
-
Resin: Rink Amide MBHA resin (0.5-1.0 mmol/g loading capacity).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diisopropylethylamine (DIEA), Piperidine (B6355638).
-
Reagents: Fmoc-2-nitrobenzoic acid, a diverse library of primary and secondary amines, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).
-
Equipment: Solid-phase synthesis vessel, shaker or vortexer, filtration apparatus.
Protocol 1: Solid-Phase Synthesis of this compound Analogues
1. Resin Preparation and Fmoc Deprotection:
-
Swell the Rink Amide MBHA resin (1.0 eq.) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the linker.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
2. Loading of Fmoc-2-nitrobenzoic acid:
-
In a separate vial, pre-activate Fmoc-2-nitrobenzoic acid (3.0 eq.) with HBTU (2.9 eq.) and HOBt (3.0 eq.) in DMF for 5 minutes. Add DIEA (6.0 eq.) and agitate for another 2 minutes.
-
Add the activated acid solution to the resin.
-
Shake the reaction vessel at room temperature for 4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
3. Fmoc Deprotection of the Loaded Acid:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
4. Amide Bond Formation with Diverse Amines:
-
To introduce the first point of diversity, couple a desired primary or secondary amine (5.0 eq.) to the free carboxylic acid on the resin.
-
Use standard peptide coupling conditions: HBTU (4.9 eq.), HOBt (5.0 eq.), and DIEA (10.0 eq.) in DMF.
-
Shake the reaction at room temperature for 6 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
5. On-Resin Reduction of the Nitro Group:
-
Suspend the resin in a solution of SnCl₂·2H₂O (10.0 eq.) in DMF.
-
Shake the reaction vessel at 50°C for 12 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Perform a qualitative test (e.g., with a diazonium salt) to confirm the presence of the free amine.
6. (Optional) Derivatization of the 2-Amino Group:
-
For further diversification, the 2-amino group can be acylated, sulfonylated, or alkylated.
-
Acylation Example: Treat the resin with an acylating agent (e.g., acetyl chloride, 5.0 eq.) and a base (e.g., DIEA, 10.0 eq.) in DCM for 4 hours.
-
Wash the resin thoroughly after the reaction.
7. Cleavage and Isolation:
-
Wash the final resin with DCM (3x) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.
-
Purify the crude product by reverse-phase HPLC.
Data Presentation
The following table summarizes representative yields for the solution-phase synthesis of various this compound analogues, which can serve as a benchmark for the solid-phase approach.[1]
| Compound | R Group | Yield (%)[1] |
| 1 | 4-fluorophenyl | 72 |
| 2 | 4-chlorophenyl | 80 |
| 7 | p-tolyl | 97 |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound analogues.
Logical Relationship of Key Steps
Caption: Key stages in the generation of a this compound library.
References
Application Notes and Protocols: In Vitro Evaluation of 2-Aminobenzamide Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzamide and its derivatives represent a versatile class of small molecules with significant potential in oncology. These compounds have been extensively investigated for their anticancer properties, primarily functioning as inhibitors of key enzymes involved in cancer cell proliferation, survival, and DNA repair. The two most prominent mechanisms of action are the inhibition of Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerases (PARPs).[1][2][3] This document provides a summary of their efficacy, mechanisms of action, and detailed protocols for their in vitro evaluation.
Primary Mechanisms of Action
This compound derivatives exert their anticancer effects through multiple pathways. Understanding these mechanisms is crucial for designing effective experimental strategies and interpreting results.
Histone Deacetylase (HDAC) Inhibition
A significant number of this compound derivatives function as HDAC inhibitors.[4][5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these derivatives maintain an "open" chromatin state, allowing for the transcription of tumor suppressor genes (e.g., p21, p53). This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4][6] Several derivatives have shown selectivity for class I HDACs (HDAC1, 2, 3), which are considered promising targets in cancer therapy.[2][4][7]
Caption: Mechanism of this compound as an HDAC inhibitor.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Another key mechanism for this class of compounds is the inhibition of PARP enzymes.[3] PARP1 is crucial for repairing DNA single-strand breaks (SSBs).[8][9] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal DNA double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.[9] 3-aminobenzamide (B1265367) is a well-known PARP inhibitor that enhances apoptosis by disrupting the rejoining of DNA strand breaks.[3][8]
Caption: Mechanism of this compound as a PARP inhibitor.
Data Presentation: Efficacy Against Cancer Cell Lines
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug required for 50% inhibition in vitro, is a key metric.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole Derivatives | 3a | A549 (Lung) | 24.59 | [10][11] |
| 3c | A549 (Lung) | 29.59 | [10][11] | |
| Thioether Derivatives | 12g, 12h | A549, HCT116, HeLa, A375, SMMC7721 | Potent Activity | [6][12] |
| Selective HDAC3 Inhibitors | 26c | B16F10 (Melanoma), HeLa (Cervical) | Better than CI-994 | [4] |
| 1,2,4-Oxadiazole (B8745197) Derivatives | 10a-10j | U937 (Leukemia) | Significant Inhibition | [7] |
| o-Aminobenzamide Analog | F8 | HGC-27 (Gastric) | 0.26 | [13][14] |
| 2,5-Diaminobenzamide (B14656821) Analog | Compound 7 | Human Cancer Cell Lines | 1.0 | [15] |
Experimental Protocols
A systematic in vitro evaluation is essential to characterize the anticancer potential of novel this compound derivatives.
Caption: Workflow for in vitro testing of this compound derivatives.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Obtain desired human cancer cell lines (e.g., A549, HCT116, HeLa, MDA-MB-231) from a certified cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth for experiments.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[16][17]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.[17] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be <0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Determination by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[4][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24 hours as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[6]
References
- 1. Mechanism of Action of this compound HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioether-based this compound derivatives: Novel HDAC inhibitors with potent in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and preliminary evaluation of this compound and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Aminobenzamide in the Development of Antithrombotic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-aminobenzamide scaffold in the design and synthesis of novel antithrombotic agents. The information presented herein, including detailed experimental protocols and quantitative data summaries, is intended to guide researchers in this promising area of drug discovery.
Introduction
Thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, myocardial infarction, and stroke, are leading causes of morbidity and mortality worldwide.[1] The development of safer and more effective antithrombotic agents is a critical area of pharmaceutical research. The this compound core structure has emerged as a privileged scaffold for the development of potent and orally bioavailable antithrombotic drugs, primarily through the inhibition of key targets in the coagulation cascade and platelet aggregation pathways.
Derivatives of this compound, particularly anthranilamides, have been successfully developed as direct inhibitors of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[1][2][3] By inhibiting FXa, these compounds prevent the conversion of prothrombin to thrombin, thereby reducing fibrin (B1330869) formation and thrombus development.[2][3][4] Notably, some this compound derivatives have demonstrated antithrombotic efficacy comparable to clinically used drugs like aspirin (B1665792) and warfarin, but with a potentially wider therapeutic window and reduced bleeding risk.[1]
Furthermore, certain this compound analogues have exhibited significant antiplatelet aggregation activity, offering an alternative or complementary mechanism of action for preventing thrombosis. This dual potential for anticoagulation and antiplatelet effects makes the this compound scaffold a versatile and highly valuable starting point for the design of next-generation antithrombotic therapies.
Mechanism of Action: Targeting Factor Xa
A primary mechanism by which this compound derivatives exert their antithrombotic effect is through the direct and competitive inhibition of Factor Xa (FXa). FXa is a trypsin-like serine protease that plays a pivotal role in the blood coagulation cascade.[1][2]
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X. Activated Factor X (FXa) then forms the prothrombinase complex, which catalyzes the conversion of prothrombin to thrombin. Thrombin is a multi-functional enzyme that, among other actions, cleaves fibrinogen to fibrin, leading to clot formation.[4] Inhibition of FXa is an attractive strategy for anticoagulation because it targets a central point in the cascade and can prevent the amplification of the coagulation signal.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the antithrombotic and anticoagulant activities of representative this compound derivatives.
Table 1: In Vivo Antithrombotic Activity and Bleeding Profile of Novel this compound Derivatives [1]
| Compound | Antithrombotic Activity (%) | Bleeding Time (s) | Prothrombin Time (s) |
| Control | - | 100 ± 10 | 11.0 ± 0.5 |
| Aspirin | 45 ± 5 | 250 ± 20 | 12.5 ± 1.0 |
| Warfarin | 50 ± 6 | 350 ± 25 | 118.2 ± 9.5 |
| 8g | 48 ± 5 | 110 ± 12 | 11.2 ± 0.8 |
| 8h | 42 ± 4 | 125 ± 15 | 13.5 ± 1.2 |
| 8j | 45 ± 4 | 130 ± 14 | 14.0 ± 1.1 |
| 8v | 40 ± 3 | 120 ± 13 | 13.0 ± 1.0 |
Data are presented as mean ± SEM. Compounds were administered at a dose of 30 μM/kg.
Table 2: In Vitro Antiplatelet Aggregation Activity of 2-Methoxy-5-Aminobenzamide Derivatives
| Compound | Inducing Agent | IC50 (μM) |
| Aspirin | ADP | 0.44 |
| AA | 0.43 | |
| Picotamide | ADP | 0.47 |
| AA | 0.34 | |
| 1f | ADP | 0.17 |
| 1i | AA | 0.24 |
| 1j | AA | 0.22 |
| 1r | AA | 0.25 |
| 1t | AA | 0.24 |
AA: Arachidonic Acid; ADP: Adenosine (B11128) Diphosphate (B83284).
Table 3: In Vitro Factor Xa Inhibitory Activity of Anthranilamide-Based Derivatives [3]
| Compound | FXa IC50 (nM) | Thrombin IC50 (nM) | Selectivity Index (Thrombin/FXa) |
| Rivaroxaban | 10.5 | >10000 | >952 |
| 1a | 50.3 | >10000 | >199 |
| 1g | 23.0 | >10000 | >435 |
| 1s | 35.6 | >10000 | >281 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives as antithrombotic agents.
Synthesis of this compound Derivatives
A general procedure for the synthesis of this compound derivatives involves the reaction of isatoic anhydride (B1165640) with a primary or secondary amine.[5]
Procedure:
-
To a solution of isatoic anhydride (1 equivalent) in a suitable solvent (e.g., DMF), add the desired amine (1 equivalent).[5]
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed, and can be further purified by recrystallization.[5]
Microwave-assisted synthesis can also be employed as a time-efficient alternative.[5]
In Vivo Antithrombotic Activity Assay (Mouse Model)
This protocol is used to evaluate the in vivo efficacy of test compounds in preventing thrombosis.
Procedure:
-
Administer the test compound (e.g., suspended in 0.5% aqueous CMC) orally to mice.[1]
-
After a specified period (e.g., 1 hour or after several days of treatment), induce thrombosis. A common method is the arteriovenous (AV) shunt model.
-
In the AV shunt model, a small, roughened silk thread is inserted into a shunt connecting the carotid artery and jugular vein.
-
After a set duration of blood flow through the shunt, the thread is removed, and the weight of the thrombus formed on the thread is measured.
-
The percentage of antithrombotic activity is calculated by comparing the thrombus weight in treated animals to that in a control group.
Bleeding Time Measurement
This assay assesses the potential for a compound to increase bleeding risk.
Procedure:
-
Following administration of the test compound, make a small, standardized incision in the tail of the mouse.
-
Gently blot the blood from the incision with filter paper at regular intervals until bleeding ceases.
-
The time from the initial incision to the cessation of bleeding is recorded as the bleeding time.[1]
Prothrombin Time (PT) Assay
The PT assay measures the time it takes for plasma to clot after the addition of thromboplastin (B12709170), assessing the integrity of the extrinsic and common coagulation pathways.
Procedure:
-
Collect blood samples from treated and control animals into a tube containing an anticoagulant (e.g., sodium citrate).
-
Prepare platelet-poor plasma by centrifugation.
-
Incubate the plasma sample at 37°C.
-
Add a thromboplastin reagent to initiate coagulation.
-
Measure the time until clot formation using a coagulometer.[2]
In Vitro Factor Xa (FXa) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of FXa.
Principle: The assay measures the ability of a test compound to inhibit the cleavage of a chromogenic substrate by purified human FXa. The resulting color change is proportional to the enzyme's activity.[2][6]
Procedure:
-
Prepare a series of dilutions of the test compound in an appropriate assay buffer (e.g., Tris-HCl).[2]
-
In a 96-well microplate, add a fixed concentration of purified human Factor Xa to each well.[2]
-
Add the different concentrations of the test compound to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.
-
Initiate the reaction by adding a chromogenic FXa substrate (e.g., S-2222).[2]
-
Measure the change in optical density over time at a specific wavelength (e.g., 405 nm) using a microplate reader.[2]
-
The inhibitory activity is determined by comparing the rate of substrate cleavage in the presence of the inhibitor to that of a control. The IC50 value is then calculated.
In Vitro Antiplatelet Aggregation Assay
This assay evaluates the ability of a compound to inhibit platelet aggregation induced by various agonists.
Procedure:
-
Prepare platelet-rich plasma (PRP) from fresh human or animal blood.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with various concentrations of the test compound or vehicle control.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), arachidonic acid (AA), or collagen.
-
Monitor the change in light transmittance through the PRP sample over time using an aggregometer. As platelets aggregate, the light transmittance increases.
-
The percentage inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to the control.
Experimental and Developmental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of this compound-based antithrombotic agents.
References
- 1. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Aminobenzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
The most prevalent starting materials for the synthesis of this compound are isatoic anhydride (B1165640) and 2-aminobenzoic acid (anthranilic acid). Both routes are effective, but the choice often depends on the availability of reagents, desired scale, and specific reaction conditions preferred by the researcher. The reaction from isatoic anhydride is a direct, one-step method.[1][2] The pathway from 2-aminobenzoic acid is a two-step process that involves the formation of a more reactive intermediate.[1]
Q2: I am getting a low yield in my this compound synthesis. What are the likely causes?
Low yields in this compound synthesis can arise from several factors, depending on the chosen synthetic route. Common causes include:
-
Incomplete reaction: This can be due to insufficient reaction time, incorrect temperature, or poor mixing of reactants.[3]
-
Hydrolysis of starting materials or intermediates: For instance, if using an acyl chloride intermediate, it can readily react with moisture to form the corresponding carboxylic acid, reducing the yield of the desired amide.[3][4]
-
Side reactions: The formation of byproducts can significantly lower the yield of the target compound.[3]
-
Losses during workup and purification: Product can be lost during extraction, filtration, and recrystallization steps. Using an excessive amount of solvent during recrystallization is a common reason for product loss.[3][4]
Q3: What are common side products in the synthesis of this compound, and how can I minimize them?
A common side product, particularly in syntheses involving strong acidic conditions and elevated temperatures, is the formation of acridone (B373769) derivatives through intramolecular cyclization.[5] To minimize the formation of such byproducts:
-
Control the reaction temperature: Maintaining a lower reaction temperature can reduce the rate of side reactions.[5]
-
Optimize stoichiometry: Using a molar excess of the amine relative to the acylating agent can help drive the desired reaction to completion and minimize side reactions.
-
Controlled addition of reagents: Slow, portion-wise addition of reactive reagents, like a Lewis acid, at low temperatures can help control the exothermicity of the reaction and reduce byproduct formation.[5]
Troubleshooting Guides
Synthesis from Isatoic Anhydride
Problem 1: The reaction is sluggish or does not go to completion.
-
Question: I am reacting isatoic anhydride with an amine, and the reaction is very slow or incomplete, even after several hours. What can I do?
-
Answer:
-
Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Refluxing in a suitable solvent like benzene (B151609), toluene (B28343), or ethanol (B145695) for 2-4 hours is a common practice.[1]
-
Solvent Choice: The choice of solvent can influence the reaction. While solvents like benzene and toluene are effective, polar aprotic solvents like DMF can also be used.[2][6]
-
Microwave Irradiation: For a time-efficient approach, microwave-assisted synthesis can be employed, which often leads to shorter reaction times.[2][6] However, it's important to note that for some derivatives, conventional heating might provide better yields due to the thermal sensitivity of the products.[2][6]
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[1]
-
Problem 2: The final product is difficult to purify.
-
Question: After the reaction, I am having trouble obtaining a pure product. What are the recommended purification methods?
-
Answer:
-
Precipitation and Filtration: Upon cooling the reaction mixture, the this compound derivative often precipitates out of the solution. The solid product can then be collected by filtration.[6]
-
Recrystallization: The crude product can be further purified by recrystallization from an appropriate organic solvent such as benzene, ethanol, methanol, or acetonitrile.[2][7]
-
Aqueous Wash: Washing the crude product with cold water can help remove any water-soluble impurities.[8]
-
Synthesis from 2-Aminobenzoic Acid (Anthranilic Acid)
Problem 3: The formation of the acid chloride intermediate is inefficient.
-
Question: I am trying to synthesize 2-aminobenzoyl chloride from 2-aminobenzoic acid using thionyl chloride, but the conversion is low. What are the critical parameters?
-
Answer:
-
Use of Excess Thionyl Chloride: A slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents) is typically used to ensure complete conversion of the carboxylic acid.[1]
-
Inert Solvent: The reaction should be carried out in an inert solvent, such as toluene, to prevent unwanted side reactions.[1]
-
Reaction Conditions: The slow addition of thionyl chloride to a suspension of 2-aminobenzoic acid at room temperature with stirring is a standard procedure.[1]
-
Problem 4: The final amidation step gives a low yield.
-
Question: The reaction of 2-aminobenzoyl chloride with my amine is not providing a good yield of the desired this compound. How can I optimize this step?
-
Answer:
-
Anhydrous Conditions: This reaction is sensitive to moisture. Ensure that all glassware is dry and use an anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere.[1]
-
Use of a Base: A base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.[1]
-
Temperature Control: The reaction is typically carried out at a low temperature (e.g., in an ice bath) to control the reaction rate and minimize side reactions. The acid chloride is added dropwise to the cooled solution of the amine and base with vigorous stirring.[1]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Isatoic Anhydride | p-Toluidine (B81030) | Benzene | Reflux | 2-4 hours | Not specified | [1] |
| Isatoic Anhydride | Amine derivatives | DMF | Reflux | 6 hours | Good to Excellent | [6] |
| Isatoic Anhydride | Amine derivatives | DMF (few drops) | Microwave (140-420W) | 4-10 minutes | Lower than conventional | [6] |
| 2-Aminobenzoic Acid | 1. Thionyl Chloride2. p-Toluidine, Base | 1. Toluene2. Diethyl ether | 1. Room temp.2. Ice bath | Not specified | Effective | [1] |
| 2-Nitrobenzonitrile | Copper catalyst, Glucose | Not specified | Not specified | Not specified | High | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-N-(p-tolyl)benzamide from Isatoic Anhydride
-
Materials: Isatoic anhydride, p-Toluidine, Benzene (or Toluene/Ethanol).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine isatoic anhydride (1.0 equivalent) and p-toluidine (1.0 equivalent).[1]
-
Add a suitable solvent, such as benzene.[1]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.[1]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is then filtered off and can be recrystallized to afford the pure product.[6]
-
Protocol 2: Synthesis of 2-amino-N-(4-methylphenyl)benzamide from 2-Aminobenzoic Acid
This is a two-step process:
-
Step 1: Synthesis of 2-Aminobenzoyl Chloride
-
Materials: 2-Aminobenzoic acid, Thionyl chloride (SOCl₂), Toluene.
-
Procedure:
-
-
Step 2: Synthesis of 2-amino-N-(4-methylphenyl)benzamide
-
Materials: Crude 2-aminobenzoyl chloride, p-Toluidine, Anhydrous diethyl ether or dichloromethane (B109758) (DCM), Triethylamine or pyridine.
-
Procedure:
-
Dissolve p-toluidine (1.0 equivalent) and a base (1.0 equivalent) in an anhydrous solvent (e.g., diethyl ether) in a round-bottom flask under an inert atmosphere.[1]
-
Cool the solution in an ice bath.[1]
-
Dissolve the crude 2-aminobenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled solution of p-toluidine with vigorous stirring.[1]
-
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound derivatives from isatoic anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US8871939B2 - Method for preparing this compound derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Common byproducts in 2-Aminobenzamide reactions and their removal
Welcome to the Technical Support Center for 2-Aminobenzamide Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the synthesis, purification, and common byproducts encountered in reactions involving this compound.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues that may arise during experiments with this compound, particularly in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
FAQ 1: My reaction to form a 2,3-dihydroquinazolin-4(1H)-one from this compound and an aldehyde/ketone is resulting in a low yield. What are the potential causes and solutions?
Low yields in this condensation reaction are a common issue and can be attributed to several factors.[1][2] Below is a systematic guide to troubleshooting this problem.
Potential Causes and Recommended Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. Ensure the catalyst, if used, is active and present in the correct concentration.[1][2]
-
-
Suboptimal Reaction Conditions:
-
Solution: The choice of solvent and catalyst can significantly impact the reaction outcome. If the yield is low, consider screening different solvents (e.g., ethanol (B145695), methanol, acetonitrile, or solvent-free conditions) and catalysts (e.g., p-toluenesulfonic acid, iodine, or Lewis acids) to find the optimal conditions for your specific substrates.[1]
-
-
Formation of Byproducts:
-
Solution: The formation of side products can consume starting materials and reduce the yield of the desired product. See the dedicated FAQs below for specific byproducts and their removal.
-
-
Product Precipitation/Loss during Workup:
-
Solution: The desired product might be partially soluble in the aqueous phase during workup. Ensure complete extraction by using an appropriate organic solvent and performing multiple extractions. If the product precipitates from the reaction mixture upon cooling, ensure complete transfer and washing of the solid.
-
FAQ 2: I have unreacted this compound and/or aldehyde in my crude product. How can I remove them?
Unreacted starting materials are the most common impurities. Their removal is crucial for obtaining a pure product.
Removal Protocols:
-
Recrystallization:
-
Principle: This technique relies on the solubility difference between the desired product and the impurities in a chosen solvent. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
Recommended Solvents: Ethanol, ethyl acetate (B1210297), or a mixture of hexane (B92381) and ethyl acetate are often effective for recrystallizing 2,3-dihydroquinazolin-4(1H)-ones.[3] Experiment with small amounts of your crude product to find the optimal solvent or solvent system.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Column Chromatography:
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase.
-
Recommended Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. The less polar aldehyde will elute first, followed by the more polar 2,3-dihydroquinazolin-4(1H)-one, and finally the highly polar this compound.
Experimental Protocol: Flash Column Chromatography
-
Prepare a slurry of silica gel in hexane and pack it into a column.
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Load the dried sample onto the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
FAQ 3: I observe a high-melting point, poorly soluble byproduct in my reaction. What could it be and how can I remove it?
A common, sparingly soluble byproduct is anthraniloylanthranilic acid , which can form from the self-condensation of this compound, especially at elevated temperatures.
Identification and Removal:
-
Identification: This byproduct will have a different TLC retention factor (Rf) than your desired product and starting materials. It is generally more polar than the quinazolinone product. Its identity can be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
-
Expected Spectral Data for Anthraniloylanthranilic Acid:
-
¹H NMR (DMSO-d₆): Expect aromatic protons between δ 7.0-8.5 ppm, and distinct amide and carboxylic acid protons at lower fields.
-
MS (ESI-): [M-H]⁻ at m/z 255.
-
-
-
Removal:
-
Filtration: Due to its poor solubility in many organic solvents, a significant portion of anthraniloylanthranilic acid can sometimes be removed by simple filtration of the reaction mixture (if the desired product is soluble).
-
Recrystallization: Careful selection of a recrystallization solvent can help separate the desired product. A solvent that dissolves the quinazolinone but not the byproduct at elevated temperatures would be ideal.
-
Aqueous Wash: In some cases, washing the organic extract with a mild aqueous base (e.g., a dilute sodium bicarbonate solution) can help remove the acidic anthraniloylanthranilic acid by converting it to its more water-soluble salt.
-
FAQ 4: My reaction involves isatoic anhydride (B1165640) as a precursor. What specific byproducts should I look out for?
When using isatoic anhydride and an amine to generate this compound derivatives in situ, several byproducts can form.
Common Byproducts and Their Avoidance:
-
Unreacted Isatoic Anhydride:
-
Avoidance/Removal: Ensure the reaction goes to completion by using a slight excess of the amine and allowing for sufficient reaction time. Unreacted isatoic anhydride can often be removed by recrystallization.
-
-
Anthraniloylanthranilic Acid:
-
Formation: Isatoic anhydride can react with the newly formed this compound derivative.[4]
-
Avoidance/Removal: See FAQ 3 for removal strategies. To minimize its formation, consider adding the amine slowly to the isatoic anhydride solution to avoid a high concentration of the this compound intermediate.
-
Data Presentation
Table 1: Common Solvents for Purification of 2,3-Dihydroquinazolin-4(1H)-ones
| Purification Method | Solvent/Solvent System | Typical Application |
| Recrystallization | Ethanol | For moderately polar products. |
| Recrystallization | Ethyl Acetate | For products with intermediate polarity. |
| Recrystallization | Hexane/Ethyl Acetate | For less polar products, allows for fine-tuning of polarity. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | General purpose for separating products from starting materials and byproducts of varying polarities. |
Experimental Protocols
Detailed Protocol for the Synthesis and Purification of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one
This protocol provides a general method for the synthesis of a common 2,3-dihydroquinazolin-4(1H)-one and its subsequent purification.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (B42025) (1.0 eq)
-
Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Hexane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol. Add benzaldehyde and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Stir the mixture at reflux and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography using a hexane-ethyl acetate gradient.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Quinazolinone Synthesis
Caption: A flowchart to diagnose and resolve low product yields.
Reaction Pathway for Quinazolinone Synthesis and Potential Byproduct Formation
Caption: Desired reaction pathway and common side reactions.
References
Purification of 2-Aminobenzamide by Recrystallization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-aminobenzamide using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound typically appears as white to off-white or light brown crystals or powder.[1] The melting point of pure this compound is generally in the range of 110-114 °C.[1][2][3] A significantly lower or broader melting point range may indicate the presence of impurities.
Q2: Which solvents are suitable for the recrystallization of this compound?
The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on solubility data, several solvents can be considered:
-
Good candidates: Water, ethanol (B145695), methanol, n-propanol, isopropanol, and ethyl acetate (B1210297) are effective solvents. This compound is soluble in hot water and alcohol and very soluble in ethyl acetate.[4][5]
-
Solvent Mixtures: A mixture of ethanol and water can also be an effective solvent system.[6]
-
Solvents to avoid for single-solvent recrystallization: this compound has high solubility in solvents like acetone (B3395972) and tetrahydrofuran (B95107) even at lower temperatures, which could lead to poor recovery.[5]
Refer to the solubility data table below for more detailed information.
Q3: What are the most common impurities found in crude this compound?
Common impurities can include unreacted starting materials (e.g., isatoic anhydride, 2-nitrobenzonitrile), side-products from the synthesis, or residual solvents.[7][8] If the crude product is highly colored, this may be due to polymeric or tarry impurities formed during the reaction.
Q4: How can I remove colored impurities from my this compound sample?
If your hot, dissolved solution of this compound is colored, you can add a small amount of activated charcoal (Norit).[6][9] The charcoal will adsorb the colored impurities. After a brief heating period with the charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
The following table summarizes the mole fraction solubility (x₁) of this compound in several common laboratory solvents at atmospheric pressure. This data is crucial for selecting an appropriate recrystallization solvent.
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetonitrile | Water (g/100mL) |
| 273.15 | 0.0598 | 0.0331 | 0.0211 | 0.0173 | 0.0151 | 0.0385 | 0.0117 | Soluble in hot water[4] |
| 283.15 | 0.0811 | 0.0453 | 0.0292 | 0.0241 | 0.0211 | 0.0531 | 0.0159 | |
| 293.15 | 0.1082 | 0.0614 | 0.0404 | 0.0335 | 0.0293 | 0.0728 | 0.0215 | |
| 303.15 | 0.1428 | 0.0829 | 0.0555 | 0.0465 | 0.0407 | 0.0991 | 0.0291 | |
| 313.15 | 0.1869 | 0.1112 | 0.0757 | 0.0642 | 0.0563 | 0.1341 | 0.0393 | |
| 323.15 | 0.2431 | 0.1485 | 0.1026 | 0.0879 | 0.0773 | 0.1802 | 0.0531 |
Data adapted from the Journal of Chemical & Engineering Data, 2019.[5]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: In a separate beaker, heat approximately 20-30 mL of 95% ethanol on a hot plate. Add a small portion of the hot ethanol to the flask containing the crude solid.
-
Heating: Gently heat the flask on the hot plate with stirring. Add the hot ethanol dropwise until the this compound just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[9][10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Reheat the mixture to boiling for a few minutes.[6]
-
Hot Filtration (Optional but recommended): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the charcoal and any other insoluble materials.[11]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
-
Analysis: Determine the melting point and yield of the purified this compound.
Troubleshooting Guides
Issue 1: No crystals form upon cooling.
| Potential Cause | Troubleshooting Step |
| Too much solvent was used. | The solution is not supersaturated. Gently heat the solution to evaporate some of the solvent. Allow it to cool again.[12][13] |
| Supersaturation. | The solution may be supersaturated, but crystallization has not been initiated. Try scratching the inside of the flask just below the solvent line with a glass rod.[10][12] |
| Add a "seed crystal" of pure this compound to the solution to induce crystallization.[12] | |
| Cooling was too rapid. | Re-heat the solution to dissolve the solid, and then allow it to cool more slowly. Insulating the flask can help.[14] |
Issue 2: The product "oils out" instead of crystallizing.
| Potential Cause | Troubleshooting Step |
| Solution is cooling too quickly. | The saturation point is reached at a temperature above the melting point of the compound in the solvent mixture. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13][14] |
| High concentration of impurities. | Impurities can lower the melting point of the mixture. If slow cooling doesn't resolve the issue, consider a preliminary purification step like column chromatography or performing a second recrystallization.[13] |
Issue 3: Low yield of recovered this compound.
| Potential Cause | Troubleshooting Step |
| Too much solvent was used during dissolution. | Some of the product remains dissolved in the mother liquor. Concentrate the filtrate by evaporation and cool it to obtain a second crop of crystals.[6] |
| Premature crystallization during hot filtration. | The solution cooled in the funnel, leaving the product on the filter paper. Ensure the funnel and receiving flask are pre-heated. Use a small amount of extra hot solvent to wash the filter paper.[6] |
| Washing with too much or warm solvent. | The purified product was re-dissolved during the washing step. Always use a minimal amount of ice-cold solvent for washing.[10] |
Issue 4: Crystals are still colored after recrystallization.
| Potential Cause | Troubleshooting Step |
| Insufficient amount of activated charcoal used. | Repeat the recrystallization, ensuring an adequate amount of activated charcoal is added to the hot solution before filtration. |
| Colored impurity has similar solubility to the product. | A single recrystallization may not be sufficient. A second recrystallization may be necessary to improve purity.[15] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound [stenutz.eu]
- 3. 2-氨基苯甲酰胺 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in 2-Aminobenzamide Derivatization
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in the derivatization of 2-Aminobenzamide. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: this compound is a versatile precursor for several key reactions, primarily involving its nucleophilic amino group. The most common derivatizations include:
-
N-Acylation: Reaction with acylating agents (e.g., acyl chlorides, anhydrides) to form N-acyl-2-aminobenzamide derivatives.
-
N-Alkylation: Introduction of alkyl groups to the amino nitrogen, though this can be challenging to control.[1]
-
Cyclocondensation: Reaction with aldehydes or other single-carbon donors to synthesize quinazolinone scaffolds, a common motif in medicinal chemistry.[2]
-
Reductive Amination: Used for labeling molecules, such as sugars, where the amino group of this compound reacts with an aldehyde to form a Schiff base, which is subsequently reduced.[3]
Q2: Why is the amino group of this compound less reactive than a simple aniline?
A2: The reactivity of the amino group in this compound is attenuated. The adjacent amide group has an electron-withdrawing effect, which reduces the electron density and, therefore, the nucleophilicity of the amino nitrogen.[4][5] This can make reactions that rely on the nucleophilic character of the amine, such as acylation and alkylation, more challenging compared to unsubstituted anilines.
Q3: What are the primary competing side reactions to be aware of during this compound derivatization?
A3: The primary side reactions depend on the type of derivatization:
-
For N-Acylation: Over-acylation to form a di-acylated product can occur, though it is generally less favorable. Hydrolysis of the acylating agent is also a common issue if moisture is present.
-
For N-Alkylation: A significant challenge is the competition between N-alkylation and O-alkylation of the amide group.[1] Over-alkylation, leading to di-alkylated products, is also a possibility.[1][6]
-
For Cyclocondensation: Incomplete cyclization, formation of Schiff base intermediates without subsequent ring closure, and side reactions related to the aldehyde starting material can occur. Under certain conditions, benzotriazinones and quinazolinones can be formed as a mixture of side products.[7]
Q4: How can I effectively purify my this compound derivatives?
A4: Purification strategies depend on the properties of the desired product and the impurities present. Common methods include:
-
Recrystallization: Effective if a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain dissolved.[8]
-
Silica (B1680970) Gel Column Chromatography: A versatile method for separating compounds with different polarities. For N-alkylated products, a gradient of hexanes/ethyl acetate (B1210297) is often used.[9]
-
Reversed-Phase HPLC (RP-HPLC): Offers high resolution for purifying a wide range of compounds, particularly for small-scale and high-purity applications.[10]
-
Liquid-Liquid Extraction: Useful for removing water-soluble impurities, such as salts formed during the reaction.[10]
Troubleshooting Guides
Section 1: N-Acylation of this compound
Problem: Low or no formation of the desired N-acylated product.
| Possible Cause | Suggested Solution |
| Insufficiently reactive acylating agent | Use a more reactive acylating agent, such as an acyl chloride instead of a carboxylic acid with a coupling agent. |
| Hydrolysis of the acylating agent | Ensure strictly anhydrous (dry) reaction conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low nucleophilicity of the this compound | The reaction may require heating to proceed at a reasonable rate. The addition of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) can activate the this compound. |
| Poor solubility of reactants | Choose a solvent that dissolves both this compound and the acylating agent. Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common choices. |
Problem: Formation of multiple products, including potential di-acylation.
| Possible Cause | Suggested Solution |
| Over-acylation (di-acylation) | Use a 1:1 stoichiometry of this compound to the acylating agent. Add the acylating agent dropwise to the solution of this compound to avoid localized high concentrations. |
| Side reactions due to high temperature | If heating, optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition. |
Section 2: N-Alkylation of this compound
Problem: Low yield of the N-alkylated product.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the amide | The nucleophilicity of the amide nitrogen is low. Use a strong base like sodium hydride (NaH) to ensure complete deprotonation before adding the alkylating agent.[1] |
| Low reactivity of the alkylating agent | Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Consider using a more reactive alkyl halide. For less reactive halides, heating may be necessary. |
| Poor choice of solvent | Polar aprotic solvents like DMF or THF generally favor N-alkylation.[1] |
Problem: Formation of O-alkylated side products.
| Possible Cause | Suggested Solution |
| Reaction conditions favor O-alkylation | The choice of solvent and the counter-ion of the deprotonated amide influence the N/O selectivity. Polar aprotic solvents generally favor N-alkylation.[1] |
| Highly reactive alkylating agent | Using a less reactive alkylating agent can sometimes improve the selectivity for N-alkylation. |
Problem: Formation of di-alkylated products.
| Possible Cause | Suggested Solution |
| Mono-alkylated product is more nucleophilic | The initially formed mono-alkylated product can be more reactive than the starting material, leading to a second alkylation. |
| Excess alkylating agent | Use a 1:1 stoichiometric ratio of the alkylating agent to this compound.[1] Consider using a slight excess of the this compound. |
Section 3: Cyclocondensation with Aldehydes to form Quinazolinones
Problem: Low yield of the desired quinazolinone derivative.
| Possible Cause | Suggested Solution |
| Sub-optimal reaction temperature | The optimal temperature can vary. For some reactions, room temperature is sufficient, while others may require heating to 60-90°C to achieve a good yield in a reasonable time.[7] |
| Ineffective or no catalyst | While some reactions can proceed without a catalyst, many benefit from the addition of an acid or base catalyst. Lactic acid or a combination of choline (B1196258) chloride and ascorbic acid have been reported as effective "green" catalysts.[7] |
| Unfavorable electronic effects of the aldehyde | Aromatic aldehydes with electron-donating groups (e.g., -OCH3, -CH3) may react more slowly and give slightly lower yields compared to those with electron-withdrawing groups (e.g., -Cl, -NO2). Adjusting the reaction time or temperature may be necessary. |
| Steric hindrance | Highly sterically hindered aldehydes may react more slowly or give lower yields. Prolonged reaction times or higher temperatures might be required. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the derivatization of this compound.
Table 1: Optimization of Cyclocondensation of this compound with 4-Chlorobenzaldehyde (B46862) [7]
| Entry | Catalyst (mg) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | 60 | 120 | 0 |
| 2 | 110 | Room Temp. | 120 | 20 |
| 3 | 110 | 40 | 60 | 65 |
| 4 | 110 | 60 | 10 | 97 |
| 5 | 220 | 60 | 10 | 98 |
| 6 | 55 | 60 | 30 | 70 |
| 7 | 55 | 80 | 20 | 82 |
Reaction conditions: this compound (1 mmol), 4-chlorobenzaldehyde (1 mmol), and Choline chloride/ascorbic acid NADES as catalyst.
Table 2: Synthesis of this compound Derivatives from Isatoic Anhydride [8]
| Compound | Amine Derivative | Method | Yield (%) |
| 1 | 4-Fluoroaniline | A (Conventional) | 72 |
| 1 | 4-Fluoroaniline | B (Microwave) | 65 |
| 2 | 4-Chloroaniline | A (Conventional) | 80 |
| 2 | 4-Chloroaniline | B (Microwave) | 70 |
| 7 | p-Toluidine | A (Conventional) | 97 |
Method A: Reflux in DMF for 6 hours. Method B: Microwave irradiation.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (B128534) or pyridine (1.1 equivalents).
-
Acylating Agent Addition: Cool the mixture in an ice bath and add the acylating agent (e.g., acyl chloride, 1.05 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: General Procedure for Cyclocondensation to form 2,3-Dihydroquinazolin-4(1H)-ones
-
Mixing Reactants: In a round-bottom flask, suspend this compound (1 mmol) and the desired aldehyde (1 to 1.5 mmol) in a suitable solvent (e.g., water, ethanol, or methanol). In some cases, the reaction can be run neat (solvent-free).
-
Catalyst Addition: If a catalyst is used, add it to the mixture.
-
Reaction: Stir the mixture vigorously at the desired temperature (ranging from room temperature to 90°C). Monitor the reaction by TLC. The reaction is typically complete within 10 minutes to 3 hours.
-
Isolation: After completion, cool the mixture to room temperature. If the product is insoluble, it will precipitate. Collect the crude product by vacuum filtration.
-
Purification: Wash the solid with a suitable solvent (e.g., cold ethanol). Further purify the product by recrystallization from a solvent like ethanol.
Visualizations
Caption: A general experimental workflow for the derivatization of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound derivatization.
Caption: Key derivatization pathways for this compound and potential side products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized conditions for this compound labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide vs Amine: Functional Groups, Reactions, and Uses [eureka.patsnap.com]
- 5. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving 2-Aminobenzamide (2-AB) Glycan Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2-Aminobenzamide (2-AB) glycan labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-AB) and why is it used for glycan labeling?
A1: this compound (2-AB) is a fluorescent dye used to tag glycans at their reducing end.[1][2] This labeling, achieved through a process called reductive amination, allows for sensitive detection of glycans in downstream analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] The 2-AB label is neutral, which is advantageous for chromatographic and mass spectrometric analyses.[1]
Q2: What is the typical efficiency of 2-AB glycan labeling?
A2: Under optimal conditions, the labeling efficiency for 2-AB is typically greater than 85%.[2][3][4][5][6] This high efficiency is crucial for accurate relative quantitation of different glycan species in a sample.[7]
Q3: What is the principle of the 2-AB labeling reaction?
A3: The 2-AB labeling reaction is a two-step process known as reductive amination.[4] First, the primary amine group of 2-AB reacts with the aldehyde group of the open-ring form of a reducing glycan to form a Schiff base.[1][8][4] This intermediate is then stabilized by a reducing agent, such as sodium cyanoborohydride or 2-picoline borane (B79455), to form a stable secondary amine linkage.[1][2][4]
Q4: Are there safer alternatives to the toxic reducing agent sodium cyanoborohydride?
A4: Yes, 2-picoline borane is an efficient and non-toxic alternative to sodium cyanoborohydride for the reductive amination step.[1][2] It has been shown to have equal efficacy and can be used in both aqueous and non-aqueous conditions.[1] Due to its improved safety profile, it is increasingly replacing sodium cyanoborohydride in glycan labeling protocols.[1][2]
Q5: How can I remove excess 2-AB and other reagents after the labeling reaction?
A5: Post-labeling cleanup is essential to remove excess dye and other reagents that can interfere with subsequent analyses.[9][10] Common methods for purification include Solid-Phase Extraction (SPE) with Hydrophilic Interaction Liquid Chromatography (HILIC) cartridges, gel filtration, paper chromatography, and precipitation.[1][9]
Troubleshooting Guide
This guide addresses common issues encountered during 2-AB glycan labeling and provides potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Dye Incorporation / Low Labeling Yield | Incorrect Incubation Temperature: The reaction temperature was not maintained at the optimal 65°C.[3][4][6][11] | Ensure the heating block or oven is properly calibrated and maintains a stable 65°C throughout the incubation period.[4][6] |
| Inactive Labeling Reagents: The labeling solution was not prepared fresh.[4] | Prepare the labeling reagent solution immediately before use, as the reagents can lose activity within an hour of mixing.[4] | |
| Incomplete Sample Solubilization: Glycans were not fully dissolved in the labeling mixture.[3][4][6][11] | Ensure thorough mixing of the sample with the labeling reagent before incubation. Vortexing the samples 30 minutes into the incubation can also improve solubilization.[4][11] | |
| Presence of Contaminants: Salts, detergents, or other impurities in the glycan sample interfered with the reaction.[4][5] | Purify the glycan sample before labeling using appropriate methods like dialysis, solid-phase extraction, or gel filtration to remove interfering substances.[5] | |
| Glycans Lack a Free Reducing End: The glycans being labeled do not have an available aldehyde group for the reaction.[3][4][6] | This method is only suitable for glycans with a free reducing terminus. Glycolipids, glycopeptides, or previously labeled glycans cannot be labeled with 2-AB.[3][4][6] | |
| Desialylation of Glycans | Exposure to Acidic Conditions and High Temperatures: Sialic acids are labile and can be lost under harsh conditions.[1][8] | While the reaction requires acidic conditions, prolonged exposure or temperatures above 65°C can lead to desialylation. Adhere to the recommended incubation time and temperature. For highly sialylated glycans, consider shorter incubation times or a lower temperature (e.g., 37°C overnight).[8][4] |
| High Background Fluorescence | Contaminants with Aldehyde Groups: The sample may contain non-glycan contaminants with aldehyde groups that react with 2-AB.[8] | Ensure a thorough cleanup of the glycan sample prior to the labeling step to remove any reactive contaminants.[8] |
| Loss of Sample During Cleanup | Improper Cleanup Procedure: Incorrect execution of the post-labeling cleanup protocol.[4][6] | Carefully follow the instructions for the chosen cleanup method, ensuring that wash and elution solutions are prepared correctly and used in the proper volumes.[4][6] |
Quantitative Data Summary
The efficiency of 2-AB labeling is influenced by several key parameters. The following tables summarize the recommended reaction conditions for optimal labeling.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Concentration | Reference(s) |
| This compound (2-AB) | ≥ 0.25 M | [1] |
| Reducing Agent (Sodium Cyanoborohydride) | > 1.0 M | [1] |
| Glacial Acetic Acid (in DMSO) | up to 30% (v/v) | [1] |
Table 2: Optimal Reaction Conditions
| Parameter | Recommended Value | Reference(s) |
| Incubation Temperature | 65°C | [2][8][10] |
| Incubation Time | 2 - 3 hours | [1][2][10] |
| Sample Amount | 25 pmol to 25 nmol | [2][5] |
Experimental Protocols
Protocol 1: Standard this compound (2-AB) Labeling
This protocol is a generalized procedure based on common practices. For specific applications, always refer to the manufacturer's instructions for your labeling kit.
Materials:
-
Dried glycan samples (25 pmol - 25 nmol)
-
This compound (2-AB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial Acetic Acid
-
Reducing Agent (Sodium Cyanoborohydride or 2-Picoline Borane)
-
Heating block or oven set to 65°C
-
Microcentrifuge tubes
Procedure:
-
Prepare the Labeling Reagent:
-
In a clean, dry microcentrifuge tube, prepare the labeling solvent by mixing DMSO and glacial acetic acid (typically a 7:3 v/v ratio).
-
Dissolve the 2-AB dye in the DMSO/acetic acid mixture.
-
Add the reducing agent to the 2-AB solution and mix until fully dissolved. This final mixture is the labeling reagent and should be used within one hour.[4]
-
-
Labeling Reaction:
-
Add a small volume (typically 5-10 µL) of the freshly prepared labeling reagent to each dried glycan sample.[9][10]
-
Ensure the glycan sample is completely dissolved in the labeling reagent by thorough mixing.
-
Incubate the reaction vials at 65°C for 2-3 hours in a dry heating block or oven.[2][10] A water bath is not recommended.[5][10]
-
-
Post-Incubation:
-
After incubation, briefly centrifuge the vials to collect any condensation.
-
Allow the samples to cool to room temperature.
-
-
Sample Cleanup:
-
Proceed with a post-labeling cleanup procedure to remove excess 2-AB and other reagents. HILIC SPE is a commonly used and effective method.[9]
-
Visualizations
Caption: Reductive amination pathway for 2-AB glycan labeling.
Caption: Troubleshooting workflow for low 2-AB labeling efficiency.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-AB glycan labelling kit [ludger.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. qa-bio.com [qa-bio.com]
- 6. qa-bio.com [qa-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. waters.com [waters.com]
- 10. interchim.fr [interchim.fr]
- 11. ludger.com [ludger.com]
Side reactions of 2-Aminobenzamide with different reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using 2-aminobenzamide with various reagents. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: Reaction with Aldehydes and Ketones (Quinazolinone Synthesis)
The condensation of this compound with aldehydes or ketones is a primary method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to quinazolin-4(3H)-ones. While this reaction is widely used, several side reactions can occur, leading to low yields or impure products.
Frequently Asked Questions (FAQs)
Q1: My quinazolinone synthesis from this compound and an aliphatic aldehyde is giving a low yield. What are the possible side reactions?
A1: Low yields in this reaction are often due to several competing side reactions:
-
Incomplete Cyclization: The initial condensation of this compound with an aldehyde forms a Schiff base (imine) intermediate. If the subsequent intramolecular cyclization does not proceed to completion, this imine may be isolated as a major byproduct.
-
Aldehyde Self-Condensation (Aldol Reaction): If the aldehyde has α-hydrogens, it can undergo self-condensation under acidic or basic conditions, consuming the starting material and complicating purification.
-
Over-oxidation: In cases where an oxidant is used to form the quinazolinone directly from the dihydro-derivative, over-oxidation of the starting materials or the product can occur, leading to undesired byproducts.
Q2: I am observing the formation of a significant amount of a Schiff base intermediate. How can I promote cyclization?
A2: To favor the intramolecular cyclization of the imine intermediate, consider the following adjustments:
-
Choice of Catalyst: The use of an appropriate acid or base catalyst is crucial. Lewis acids or Brønsted acids can activate the imine for nucleophilic attack by the amide nitrogen.[1]
-
Reaction Temperature: Increasing the reaction temperature can often provide the necessary activation energy for the cyclization step.
-
Removal of Water: The initial condensation to form the imine produces water. Efficient removal of water can drive the equilibrium towards the imine and subsequently the cyclized product.
Troubleshooting Guide: Low Yield in Quinazolinone Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of desired quinazolinone | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Use a more efficient catalyst. |
| Formation of stable imine intermediate | - Adjust pH to favor cyclization. - Use a dehydrating agent or a Dean-Stark trap to remove water. | |
| Aldehyde self-condensation | - Use a non-enolizable aldehyde if possible. - Add the aldehyde slowly to the reaction mixture containing this compound to maintain a low concentration of the aldehyde. | |
| Degradation of starting material or product | - Use milder reaction conditions (lower temperature, less harsh catalyst). - Perform the reaction under an inert atmosphere if oxidation is suspected. |
Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one
This protocol describes a general procedure for the synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one from this compound and benzaldehyde (B42025).
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (B145695) (solvent)
-
Catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Add benzaldehyde (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Reaction Pathway and Side Reactions
Caption: Reaction pathway for quinazolinone synthesis and potential side reactions.
Section 2: Reaction with Acylating Agents
This compound can be acylated at the amino group. However, the presence of the amide group introduces the possibility of side reactions.
Frequently Asked Questions (FAQs)
Q1: I am trying to mono-acylate the amino group of this compound with an acid chloride, but I am getting a mixture of products. What could be the side products?
A1: The primary side reaction in the acylation of this compound is di-acylation . The second acyl group can add to the nitrogen of the primary amide. The reaction conditions, stoichiometry of the acylating agent, and the nature of the base used can influence the extent of di-acylation. Another potential side reaction, though less common, is the formation of a cyclized product if the acylating agent has a suitable functional group.
Troubleshooting Guide: Acylation of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of di-acylated product | Excess acylating agent | - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the acylating agent. |
| Strong base or high temperature | - Use a milder base (e.g., pyridine (B92270) instead of a stronger tertiary amine). - Perform the reaction at a lower temperature (e.g., 0°C). | |
| Low yield of mono-acylated product | Incomplete reaction | - Slowly add the acylating agent to a solution of this compound and the base. - Allow for sufficient reaction time at a controlled temperature. |
Experimental Protocol: Mono-acylation of this compound
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM) (co-solvent)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of DCM and pyridine at 0°C under an inert atmosphere.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.[2]
Logical Diagram: Controlling Mono- vs. Di-acylation
Caption: Control of acylation selectivity based on stoichiometry.
Section 3: Hofmann Rearrangement
The Hofmann rearrangement of this compound would be expected to produce 2-aminobenzylamine. However, this reaction can be complex with aromatic amides.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions in the Hofmann rearrangement of this compound?
A1: The Hofmann rearrangement involves the formation of an isocyanate intermediate.[3] For this compound, potential side reactions include:
-
Intramolecular Cyclization: The isocyanate intermediate can be attacked by the neighboring amino group to form a cyclic urea (B33335) derivative (quinazoline-2,4(1H,3H)-dione).
-
Urea Formation: The desired amine product can react with the isocyanate intermediate to form a urea byproduct.
-
Incomplete Reaction: If the reaction conditions are not optimal, the N-bromoamide intermediate may not rearrange efficiently, leading to a mixture of starting material and intermediates.[4]
Section 4: Reaction with Nitrous Acid (Diazotization)
The reaction of the primary aromatic amino group of this compound with nitrous acid (HONO) leads to the formation of a diazonium salt.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions during the diazotization of this compound?
A1: The diazonium salt of this compound can undergo several subsequent reactions, some of which may be undesired:
-
Intramolecular Cyclization: The diazonium salt can cyclize to form a benzotriazinone derivative. This is a common reaction for ortho-substituted anilines.
-
Phenol Formation: In aqueous solutions, the diazonium group can be displaced by a hydroxyl group, leading to the formation of 2-hydroxybenzamide (salicylamide).[5]
-
Coupling Reactions: If other activated aromatic compounds are present, the diazonium salt can act as an electrophile in an azo coupling reaction.
References
Stability issues of 2-Aminobenzamide under various experimental conditions
Welcome to the technical support center for 2-Aminobenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[1] It is important to protect it from moisture.
Q2: Is this compound stable in aqueous solutions?
A2: this compound can undergo hydrolysis in aqueous solutions, especially under acidic or basic conditions. The amide bond is susceptible to cleavage, leading to the formation of 2-aminobenzoic acid and ammonia. The rate of hydrolysis is dependent on pH and temperature.
Q3: What are the primary degradation products of this compound?
A3: Under hydrolytic (acidic or basic) conditions, the primary degradation product is 2-aminobenzoic acid, formed by the cleavage of the amide bond.[2][3][4] Under oxidative conditions, other degradation products may form, though specific products are not well-documented in readily available literature. Thermal degradation may also lead to a variety of decomposition products.
Q4: Is this compound sensitive to light?
A4: While some aromatic amides can undergo photodegradation, this compound is generally considered to be relatively stable to photolysis under normal laboratory light conditions. However, prolonged exposure to high-intensity UV light may lead to degradation. It is always good practice to protect solutions from direct and prolonged light exposure.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: Appearance of new or unexpected peaks in your chromatogram when analyzing a sample containing this compound.
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Peak Identity: If possible, use mass spectrometry (MS) to determine the mass of the unexpected peak. A peak corresponding to the mass of 2-aminobenzoic acid (137.14 g/mol ) is a strong indicator of hydrolysis.
-
Evaluate Sample Preparation and Storage:
-
pH: Was the sample prepared or stored in a highly acidic or basic solution? Amide hydrolysis is catalyzed by both acids and bases.[3] Consider using a buffer closer to neutral pH if the experimental conditions allow.
-
Temperature: Was the sample exposed to high temperatures? Elevated temperatures can accelerate hydrolysis and other degradation pathways. Store samples at recommended temperatures (refrigerated or frozen) when not in use.
-
Solvent: While soluble in various organic solvents, the stability can vary. Ensure the chosen solvent is inert and does not promote degradation.
-
-
Perform a Forced Degradation Study: To confirm if the unexpected peak is a degradant, you can perform a forced degradation study on a pure sample of this compound. Expose the sample to acidic, basic, oxidative, and thermal stress conditions and analyze the resulting solutions by HPLC. This will help to identify the retention times of the major degradation products.
Issue 2: Inconsistent Results in Biological Assays
Symptom: Variability in the biological activity of this compound solutions, such as in PARP inhibition assays.
Possible Cause: Degradation of the active compound leading to a lower effective concentration.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments, especially for quantitative assays. Avoid using old stock solutions that may have undergone degradation.
-
Check Solution pH and Buffer Compatibility: Ensure the pH of your assay buffer is compatible with the stability of this compound. If the assay requires a pH that promotes hydrolysis, minimize the time the compound spends in that buffer before analysis.
-
Purity Analysis: Regularly check the purity of your this compound stock using a validated analytical method like HPLC to ensure you are starting with a high-purity compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |
| Water | 25 | ~0.21 |
| Methanol (B129727) | 25 | 35.86 |
| Ethanol | 25 | 15.23 |
| Acetone | 25 | 10.55 |
| Acetonitrile (B52724) | 25 | 1.89 |
| Ethyl Acetate | 25 | 3.54 |
| Isopropanol | 25 | 6.78 |
| Tetrahydrofuran | 25 | 12.34 |
Note: This table presents a summary of solubility data. For a comprehensive dataset across a wider temperature range, please refer to specialized chemical engineering literature.
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating HPLC Method
This protocol provides a general guideline for developing a stability-indicating HPLC method for this compound. Method development and validation are crucial for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) may be necessary to separate the parent compound from its degradation products. A typical starting gradient could be 10% acetonitrile increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10-100 µg/mL).
5. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of base before injection.
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for a specified time. Neutralize with an equivalent amount of acid before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
6. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Signaling pathway of PARP1 inhibition by this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Aminobenzamide in Aqueous Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Aminobenzamide in aqueous media. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is considered to have low to moderate aqueous solubility. While exact values can vary slightly depending on the experimental conditions, its solubility in water at room temperature is generally low, with some predictions around 1.74 g/L.[1] It is noted to be more soluble in hot water.[2]
Q2: My this compound is not dissolving in my aqueous buffer. What are the likely reasons?
A2: Several factors can contribute to the difficulty in dissolving this compound in aqueous buffers:
-
pH of the Medium: this compound is an aromatic amine, and its solubility is expected to be pH-dependent. At neutral pH, its solubility may be limited.
-
Temperature: As with many compounds, the solubility of this compound increases with temperature.[2] Your working temperature may not be optimal for dissolution.
-
Ionic Strength: The presence of salts in your buffer can either increase or decrease the solubility of organic compounds, a phenomenon known as the "salting-in" or "salting-out" effect.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubility profiles.
Q3: What are the recommended strategies to enhance the aqueous solubility of this compound?
A3: There are several effective methods to improve the solubility of this compound for experimental use:
-
pH Adjustment: Lowering the pH of the solution to protonate the amino group can significantly increase its aqueous solubility.
-
Co-solvents: The use of water-miscible organic solvents, such as ethanol (B145695) or DMSO, can substantially increase the solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form a more soluble inclusion complex.
-
Salt Formation: Converting this compound into a salt, such as a hydrochloride salt, is a common and effective strategy to dramatically increase aqueous solubility.
Troubleshooting Guide
This section provides a logical workflow to address common solubility problems encountered during experiments with this compound.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Data Presentation
Qualitative Solubility of this compound
| Solvent/Condition | Solubility | Reference |
| Hot Water | Soluble | [2] |
| Alcohol | Soluble | [2] |
| Ethyl Acetate | Very Soluble | [2] |
| Ether | Slightly Soluble | [2] |
| Benzene | Slightly Soluble | [2] |
Quantitative Solubility of a Structurally Related o-Aminobenzamide Derivative (F8)
The following data for a novel o-aminobenzamide analogue (F8) illustrates the significant solubility enhancement that can be achieved through salt formation.
| Compound | Solvent | Solubility (mg/mL) | Reference |
| F8 (free base) | Pure Water | < 1 | [3] |
| F8·2HCl (salt) | Pure Water | > 50 | [3] |
| F8 (free base) | Normal Saline | < 1 | [3] |
| F8·2HCl (salt) | Normal Saline | > 50 | [3] |
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility via pH Adjustment
This protocol describes a general approach to increase the solubility of this compound by preparing an acidic stock solution.
Caption: A generalized workflow for increasing this compound solubility through pH reduction.
Methodology:
-
Preparation: Weigh the desired amount of this compound into a suitable container.
-
Suspension: Add approximately 80% of the final desired volume of the aqueous solvent (e.g., deionized water, saline). Stir to create a suspension.
-
Acidification: While stirring, add a strong acid, such as 1 M hydrochloric acid (HCl), dropwise to the suspension.
-
Dissolution: Continue adding the acid until all the this compound has dissolved and the solution is clear.
-
Final Volume: Adjust the solution to the final desired volume with the aqueous solvent.
-
Final Steps: Measure the final pH of the stock solution. If required for the application, filter-sterilize the solution using a 0.22 µm filter.
Note: When adding this acidic stock solution to a buffered experimental medium, ensure the buffer capacity is sufficient to maintain the desired final pH.
Protocol 2: General Method for Preparing a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for enhancing the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). A similar approach has been shown to be effective for a 2-Amino-N-o-tolyl-benzamide derivative.[4]
Caption: A generalized workflow for preparing a soluble this compound-cyclodextrin inclusion complex.
Methodology:
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration of HP-β-CD will depend on the desired enhancement of solubility.
-
Addition of this compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24 to 48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved this compound.
-
Stock Solution: The resulting clear filtrate is the stock solution of the this compound:HP-β-CD inclusion complex, which can then be used in experiments.
Protocol 3: General Method for the Preparation of this compound Hydrochloride Salt
This protocol outlines a general laboratory procedure for converting this compound (a basic amine) into its more water-soluble hydrochloride salt.
References
- 1. Showing Compound this compound (FDB012155) - FooDB [foodb.ca]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Scaling Up 2-Aminobenzamide Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of 2-aminobenzamide for preclinical studies. This guide includes frequently asked questions, a detailed troubleshooting section, experimental protocols, and comparative data to facilitate a smooth transition from bench-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound?
A1: The most prevalent and scalable methods for this compound synthesis include:
-
From Isatoic Anhydride (B1165640): This is a widely used one-step method involving the reaction of isatoic anhydride with ammonia (B1221849) or an appropriate amine. It is efficient and proceeds via nucleophilic acyl substitution, leading to ring-opening and decarboxylation.[1][2][3]
-
From Anthranilic Acid: This two-step pathway involves the conversion of anthranilic acid to a more reactive intermediate, such as an acid chloride, which is then reacted with an amine.[3]
-
From 2-Nitrobenzonitrile: This method involves the reduction of the nitro group and hydrolysis of the nitrile.[4]
-
Hofmann Rearrangement of Phthalamide: This classic organic reaction converts a primary amide (phthalamide) into a primary amine with one less carbon atom.[5][6][7]
Q2: What are the critical process parameters to consider when scaling up the synthesis from isatoic anhydride?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: The reaction temperature can significantly impact reaction rate and selectivity. Typical ranges are between 70°C and 150°C.[8]
-
Reaction Time: This can vary from a few minutes to several hours depending on the scale, temperature, and specific reagents used.[8]
-
Reagent Stoichiometry: Precise control of the molar ratios of isatoic anhydride and the amine is crucial to maximize yield and minimize side products.
-
Solvent Selection: The choice of solvent can affect solubility, reaction rate, and product isolation. Common solvents include dimethylformamide (DMF), toluene, and ethanol.[1][3]
-
Mixing and Heat Transfer: Ensuring efficient mixing and uniform heat distribution is critical in larger reactors to maintain consistent reaction conditions.
Q3: What are the common impurities encountered in this compound synthesis and how can they be removed?
A3: Common impurities may include unreacted starting materials (e.g., anthranilic acid), intermediates, and by-products such as ureas (from the reaction of isatoic anhydride with amines).[9] Purification is typically achieved through recrystallization from a suitable solvent like ethanol, methanol, or acetonitrile.[8] Other techniques such as column chromatography can also be employed for higher purity requirements.
Q4: Are there any safety precautions to consider during the scale-up process?
A4: Yes, safety is paramount. Key considerations include:
-
Handling of Reagents: Some starting materials and reagents may be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Exothermic Reactions: The reaction of isatoic anhydride with amines can be exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent runaway reactions.
-
Pressure Build-up: The reaction often involves the evolution of carbon dioxide. The reactor system must be designed to handle potential pressure increases safely.
-
Solvent Hazards: Use appropriate ventilation and take precautions against fire hazards when working with flammable organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Side reactions occurring. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Optimize the reaction temperature; a lower temperature may improve selectivity.[8] - Ensure efficient stirring, especially in larger vessels. - Carefully control reagent addition and temperature to minimize by-product formation. - Optimize the recrystallization solvent and procedure to minimize product loss in the mother liquor. |
| Product Contamination / Low Purity | - Presence of unreacted starting materials. - Formation of by-products (e.g., ureas). - Inefficient purification. | - Ensure the reaction goes to completion. - Adjust stoichiometry and reaction conditions to disfavor by-product formation. - Perform multiple recrystallizations or consider column chromatography for purification.[8] |
| Difficulty in Product Isolation | - Product is an oil or does not precipitate. - Product is too soluble in the reaction solvent. | - Try adding a non-polar co-solvent to induce precipitation. - If the product is an oil, attempt to triturate with a suitable solvent to induce solidification. - After the reaction, cool the mixture and add ice-cold water to precipitate the solid product.[10] - Remove the reaction solvent under reduced pressure and then proceed with recrystallization from a different solvent system. |
| Poor Crystal Quality | - Rapid cooling during recrystallization. - Impurities present in the crude product. | - Allow the recrystallization solution to cool slowly to room temperature before further cooling in an ice bath. - Ensure the crude product is as pure as possible before the final recrystallization step. |
| Reaction Stalls or is Sluggish | - Insufficient temperature. - Catalyst (if used) is inactive. - Poor solubility of reagents. | - Gradually increase the reaction temperature while monitoring for by-product formation. - If using a catalyst, ensure it is fresh and handled under appropriate conditions. - Choose a solvent in which the starting materials have better solubility at the reaction temperature. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different scalable synthesis methods for this compound and its derivatives.
| Synthesis Method | Starting Materials | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time | Key Considerations |
| Palladium-Catalyzed Amination | Aryl halide, Amine, CO | 85 - 95[8] | 70 - 150[8] | Minutes to Hours[8] | Requires a palladium catalyst and ligand. Good for a wide range of derivatives. |
| Conventional Heating from Isatoic Anhydride | Isatoic Anhydride, Amine | 65 - 99[1][2] | Reflux (solvent dependent) | ~6 hours[10] | A common, straightforward method. Yields can be very high. |
| Microwave-Assisted from Isatoic Anhydride | Isatoic Anhydride, Amine | 60 - 70[1][2] | 140 - 420 W | 4 - 10 minutes[10] | Rapid synthesis but may result in lower yields compared to conventional heating for some derivatives.[10] |
| Hofmann Rearrangement | Phthalamide | Good yields (~70%)[7] | Varies | Varies | A multi-step process from phthalic anhydride. Useful for producing the parent this compound. |
Experimental Protocols
Method 1: Synthesis from Isatoic Anhydride (Conventional Heating)
This protocol is a general procedure and may require optimization for specific amines and scales.
Materials:
-
Isatoic anhydride
-
Amine (e.g., aqueous ammonia for the parent this compound)
-
Dimethylformamide (DMF) or other suitable solvent
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve isatoic anhydride (1.0 equivalent) in DMF.
-
Slowly add the amine (1.0 - 1.2 equivalents) to the solution. The addition may be exothermic, so control the rate to maintain the desired temperature.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 4-6 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, slowly add ice-cold water to induce precipitation.[10]
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified this compound under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound from isatoic anhydride.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. US8871939B2 - Method for preparing this compound derivatives - Google Patents [patents.google.com]
- 9. US4421931A - Preparation of anthranilic acid amides - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 2-Aminobenzamide
This technical support center provides guidance on the proper storage and handling of 2-Aminobenzamide to prevent its degradation. It includes troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols for stability assessment.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the storage and use of this compound, helping to identify potential causes of degradation and offering solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid this compound (e.g., yellowing or browning) | 1. Photodegradation: Exposure to light, especially UV light, can induce degradation. 2. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by impurities or exposure to heat. 3. Contamination: Presence of impurities that act as catalysts for degradation. | 1. Store the compound in an amber or opaque container to protect it from light. 2. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Ensure the storage container is clean and free of any contaminants. Use high-purity grade this compound. |
| Decreased Purity or Presence of Impurities in Stored Solid | 1. Thermal Degradation: Storage at elevated temperatures can lead to slow decomposition over time. 2. Hydrolysis: Absorption of atmospheric moisture can lead to the hydrolysis of the amide group. | 1. Store at the recommended temperature, typically in a cool, dry place. Avoid exposure to heat sources. 2. Ensure the container is tightly sealed to prevent moisture ingress. Store in a desiccator if the environment is humid. |
| Instability of this compound in Solution (e.g., discoloration, precipitation, or degradation over time) | 1. pH Effects: The stability of this compound in solution is pH-dependent. Both strongly acidic and basic conditions can catalyze hydrolysis. 2. Oxidation: Dissolved oxygen can lead to oxidative degradation, which may be accelerated by light or metal ion contaminants. 3. Solvent Reactivity: The solvent itself may react with this compound, especially at elevated temperatures. | 1. Prepare solutions fresh whenever possible. If storage is necessary, buffer the solution to a neutral or slightly acidic pH (around pH 5-7) for potentially better stability. 2. Use deoxygenated solvents for solution preparation and store solutions under an inert atmosphere. Protect solutions from light. 3. Choose a stable, high-purity solvent. Avoid prolonged storage of solutions, especially at elevated temperatures. |
| Inconsistent Experimental Results Using Stored this compound | 1. Degradation of the stock material: The purity of the this compound may have compromised over time. 2. Incomplete dissolution or precipitation: The compound may not be fully dissolved, or may have precipitated out of solution upon storage. | 1. Re-evaluate the purity of the stored this compound using an appropriate analytical method (e.g., HPLC, NMR). 2. Visually inspect solutions for any particulate matter before use. If necessary, gently warm the solution or use sonication to ensure complete dissolution. Confirm the concentration of the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended. Storing under an inert atmosphere, such as nitrogen or argon, can further minimize oxidative degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is susceptible to hydrolysis under both acidic and basic conditions. The amide bond can be cleaved to form 2-aminobenzoic acid and ammonia. The rate of hydrolysis is generally accelerated at pH values below 2 and above 9. For maximum stability in solution, it is advisable to maintain a pH range of 5-7.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products depend on the degradation pathway:
-
Hydrolysis: 2-aminobenzoic acid and ammonia.
-
Oxidation: Can lead to the formation of colored polymeric products and potentially hydroxylated derivatives such as 2-amino-5-hydroxybenzoic acid, although specific oxidative degradation products in storage are not well-documented in the literature.[1]
-
Photodegradation: May lead to complex mixtures of colored degradation products due to reactions involving the aromatic amine functionality.
Q4: Can I store solutions of this compound?
A4: It is always best to prepare solutions of this compound fresh. If short-term storage is necessary, store the solution in a tightly sealed, light-protected container at 2-8 °C. The stability in solution is dependent on the solvent and pH. For aqueous solutions, buffering to a pH of 5-7 is recommended.
Q5: How can I check the purity of my stored this compound?
A5: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of the compound and any impurities present.
Data on Storage Conditions and Stability
While specific quantitative stability data for this compound under various conditions is limited in publicly available literature, the following table summarizes general recommendations and expected stability based on the chemical nature of anilines and benzamides.
| Storage Condition | Parameter | Recommendation/Expected Outcome | Primary Degradation Pathway |
| Solid State | Temperature | Store at 2-8°C (Refrigerated) for long-term storage. Room temperature is acceptable for short periods. | Thermal Degradation |
| Light | Store in an amber or opaque container. | Photodegradation | |
| Atmosphere | Store in a tightly sealed container. For enhanced stability, store under an inert atmosphere (e.g., Nitrogen, Argon). | Oxidation | |
| Humidity | Store in a dry environment. Use of a desiccator is recommended in humid conditions. | Hydrolysis | |
| Solution State | pH (Aqueous) | Maintain pH between 5 and 7 for optimal stability. | Hydrolysis |
| Light | Protect from light by using amber vials or covering with aluminum foil. | Photodegradation | |
| Oxygen | Use deoxygenated solvents and store under an inert atmosphere. | Oxidation |
Experimental Protocols
To assist researchers in evaluating the stability of their this compound samples, the following are detailed protocols for forced degradation studies. These studies are designed to intentionally degrade the sample to identify potential degradation products and develop stability-indicating analytical methods.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 330 nm.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
Protocol 2: Forced Degradation Studies
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M Hydrochloric Acid to a concentration of 1 mg/mL.
-
Incubate the solution at 60 °C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M Sodium Hydroxide, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M Sodium Hydroxide to a concentration of 1 mg/mL.
-
Incubate the solution at 60 °C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M Hydrochloric Acid, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% Hydrogen Peroxide to a concentration of 1 mg/mL.
-
Keep the solution at room temperature and protect it from light for 24 hours.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and heat it in an oven at 105 °C for 7 days.
-
At the end of the study, dissolve the sample in the mobile phase for HPLC analysis.
5. Photodegradation:
-
Expose a solution of this compound (1 mg/mL in a 1:1 mixture of acetonitrile and water) in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter (ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
Visualizations
Degradation Pathway of this compound
References
Technical Support Center: Analytical Challenges in the Characterization of 2-Aminobenzamide Products
Welcome to the Technical Support Center for the analytical characterization of 2-Aminobenzamide (2-AB) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling, analysis, and characterization of these products.
Frequently Asked Questions (FAQs)
1. What is this compound (2-AB) and what are its primary applications in research and development?
This compound, also known as anthranilamide, is a versatile chemical compound.[1] In pharmaceutical research, it is widely used as a fluorescent label for the analysis of glycans, which are complex carbohydrate structures attached to proteins and lipids.[1] This labeling enables sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] Additionally, this compound serves as a crucial building block in medicinal chemistry for synthesizing various heterocyclic compounds, including quinazolinones.[1] It is also a core structural motif for developing therapeutic agents like Class I histone deacetylase (HDAC) inhibitors, which are being investigated for neurological disorders.[1] Furthermore, its derivatives have shown potential as antimicrobial agents.[2][3]
2. What are the common impurities that might be present in a this compound product?
Impurities in this compound can originate from its synthesis process. Potential impurities may include residual starting materials, intermediates, and by-products from the synthetic route. For instance, if synthesized from isatoic anhydride, residual starting material or related compounds could be present. It is also important to consider potential degradation products that can form during storage or handling.
3. How should this compound and its labeled derivatives be stored?
To ensure the stability of this compound and its derivatives, they should be stored in a cool, dark, and dry place. Labeled glycans, in particular, are often recommended to be stored at -20°C in the dark to prevent photodegradation and maintain their fluorescence integrity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of this compound, particularly in the context of glycan analysis.
Troubleshooting: 2-AB Glycan Labeling
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Incomplete removal of salts or detergents from the glycan sample, which can interfere with the labeling reaction. | Ensure thorough purification of the glycan sample before labeling using appropriate cleanup cartridges or methods. |
| Incorrect reaction temperature. | Verify that the heating block or oven is accurately set to 65°C and that the reaction tubes are in good thermal contact. | |
| Inactive labeling reagent. | The labeling solution should be freshly prepared before use. Ensure that the sodium cyanoborohydride is active and has been stored correctly. | |
| Incomplete solubilization of the glycan sample in the labeling mixture. | Ensure the sample is completely dissolved by thorough mixing before incubation. For larger glycans, vortexing 30 minutes into the incubation can aid solubilization. | |
| Peak tailing or broadening in HPLC chromatogram | Poor quality of the HPLC column. | Use a new or thoroughly cleaned column. Ensure the column is properly equilibrated with the mobile phase before injection. |
| Presence of excess labeling reagent in the injected sample. | Perform a post-labeling cleanup step to remove unreacted 2-AB and reducing agent. | |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase composition and pH to achieve better peak shape. | |
| Loss of sialic acids (desialylation) | Exposure of sialylated glycans to acidic conditions and/or high temperatures. | Avoid prolonged exposure to low pH and temperatures above 65°C. Process samples promptly after labeling and cleanup. |
Troubleshooting: HPLC Analysis of 2-AB Labeled Products
| Problem | Possible Cause | Recommended Solution |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning and leaks. |
| Temperature variations in the column. | Use a column oven to maintain a constant and consistent temperature. | |
| Column degradation. | Replace the column if it has exceeded its lifetime or shows signs of deterioration. | |
| Poor resolution between peaks | Suboptimal mobile phase gradient. | Adjust the gradient profile (slope and duration) to improve the separation of closely eluting peaks. |
| Inappropriate column chemistry for the analytes. | Select a column with a different stationary phase that offers better selectivity for your compounds of interest. | |
| Ghost peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and freshly prepared mobile phases. Flush the injector and column with a strong solvent to remove contaminants. |
Data Presentation: Quantitative Summaries
Table 1: Comparison of Fluorescent Labels for Glycan Analysis
| Parameter | This compound (2-AB) | Procainamide (ProA) | 2-Aminoacridone (AMAC) |
| Primary Application | HILIC-HPLC, extensive libraries available | High-sensitivity HPLC-FLD and ESI-MS | Reversed-Phase HPLC, Capillary Electrophoresis |
| Fluorescence Signal | Standard | High (approx. 15-fold higher than 2-AB) | Intense |
| Mass Spectrometry Signal (ESI+) | Poor ionization efficiency | Significantly improved (up to 30-50 times that of 2-AB) | Good |
| Excitation Wavelength (λex) | ~320-330 nm | ~310 nm | ~420-428 nm |
| Emission Wavelength (λem) | ~420-428 nm | ~370 nm | ~525-542 nm |
Table 2: Typical HPLC Method Validation Parameters for Benzamide Derivatives
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 - 1 µg/mL (UV detection) |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.4 - 2 µg/mL (UV detection) |
| Specificity | No interference at the analyte retention time | Peak purity index > 0.99 |
Experimental Protocols
Protocol 1: this compound (2-AB) Labeling of N-Glycans
This protocol describes a general procedure for the fluorescent labeling of N-glycans with this compound via reductive amination.
Materials:
-
Dried glycan sample (1-10 nmol)
-
2-AB Labeling Solution (freshly prepared): 0.35 M this compound and 1 M sodium cyanoborohydride in 3:7 (v/v) acetic acid:DMSO.
-
Heating block or oven at 65°C
-
Microcentrifuge tubes
Procedure:
-
Ensure the glycan sample is completely dry at the bottom of a microcentrifuge tube.
-
Add 5 µL of the freshly prepared 2-AB Labeling Solution to the dried glycan sample.
-
Cap the tube tightly and vortex thoroughly to dissolve the sample completely.
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
Incubate the reaction mixture at 65°C for 2-3 hours in a heating block or oven.
-
After incubation, cool the sample to room temperature.
-
Proceed with post-labeling cleanup to remove excess reagents. This can be done using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) plate or spin column.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound, including forced degradation studies.
1. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 2 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.
-
For each condition, prepare a control sample (dissolved in the same solvent but without the stressor) and a blank.
2. HPLC Method Development:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Analysis and Validation:
-
Inject the unstressed sample, the stressed samples, and the blanks into the HPLC system.
-
Optimize the mobile phase gradient to achieve good separation between the parent this compound peak and all degradation product peaks.
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.
Visualizations
References
Technical Support Center: Enhancing the Selectivity of 2-Aminobenzamide-Based HDAC Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to enhance the selectivity of 2-aminobenzamide-based Histone Deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the common pharmacophore model for a this compound-based HDAC inhibitor?
A1: Most this compound HDAC inhibitors (HDACis) share a common pharmacophore consisting of three key components: a Zinc-Binding Group (ZBG), a linker, and a capping group.[1][2] The this compound moiety typically serves as the ZBG, chelating the Zn2+ ion in the active site of the enzyme.[1][2] This ZBG is connected via a linker to a capping group, which is often a hydrophobic or bulky aromatic moiety that interacts with residues at the rim of the HDAC active site.[1] These interactions with residues at the entrance of the binding pocket are crucial for determining HDAC subtype selectivity.[1]
Caption: Common pharmacophore model for this compound HDAC inhibitors.
Q2: Why is achieving isoform selectivity with HDAC inhibitors so challenging?
A2: Developing isoform-selective HDAC inhibitors is a significant challenge primarily due to the high degree of sequence similarity within the active sites of the different HDAC isoforms, especially within the same class.[3][4][] This structural conservation makes it difficult to design small molecules that can discriminate between them.[3] Furthermore, a lack of complete structural information, with crystal structures only available for a limited number of human HDACs, hampers structure-based rational design efforts.[3]
Q3: What are the primary strategies for modifying the this compound scaffold to improve selectivity?
A3: Selectivity can be enhanced by modifying several parts of the inhibitor's structure.
-
Zinc-Binding Group (ZBG) Modification: While the this compound group itself confers class I selectivity, substitutions on its aromatic ring can fine-tune isoform selectivity.[1][6] For example, adding a large aromatic group (like phenyl or thienyl) at the 5-position can increase selectivity for HDAC1/2 over HDAC3 by occupying an internal "foot pocket" near the catalytic region.[1][6] Conversely, a fluorine substitution at the 4-position can increase selectivity for HDAC3.[6]
-
Capping Group Optimization: The capping group interacts with surface residues at the entrance of the catalytic site, which are more variable between isoforms than the active site itself.[1] Modifying the size, shape, and electronics of the capping group is a key strategy to exploit these subtle differences and achieve selectivity.[3][7]
-
Linker Modification: The length and rigidity of the linker connecting the ZBG and the capping group are important.[1][8][9] Optimizing the linker can properly orient the other two components to achieve optimal interactions for selective binding.[1][9]
Troubleshooting Guide
Q4: My inhibitor shows good potency against Class I HDACs in enzymatic assays but lacks selectivity between HDAC1, 2, and 3. How can I improve this?
A4: This is a common challenge. To improve selectivity between HDAC1/2 and HDAC3, consider the following:
-
Exploit the "Foot Pocket": The crystal structure of HDAC2 reveals a "foot pocket" near the catalytic region that is not present in HDAC3.[1] Introduce bulky aromatic moieties (e.g., phenyl, thienyl) at position-5 of the this compound ring.[1][6] This modification is intended to fill this internal cavity, which may enhance binding to HDAC1 and HDAC2 while sterically hindering binding to HDAC3, thus improving selectivity.[1]
-
Modify the Capping Group: The capping groups interact with amino acids at the rim of the enzyme, which can differ between isoforms.[1] Systematic Structure-Activity Relationship (SAR) studies on the capping group are recommended. For instance, replacing a pyridine (B92270) ring with a pyrazine (B50134) or pyrimidine (B1678525) may alter interactions and improve the selectivity profile.[1]
-
Consider Slow-Binding Kinetics: Some inhibitors, like RGFP966, were initially reported as highly selective for HDAC3 but were later found to be slow-binding inhibitors of HDACs 1, 2, and 3.[10] It is crucial to ensure your assay's pre-incubation times are sufficient to reach equilibrium, as misleading selectivity profiles can result from assay conditions not accounting for slow-binding kinetics.[10]
Q5: My this compound inhibitor has a high IC50 value in cell-based assays despite showing nanomolar potency in biochemical assays. What are the potential causes?
A5: A discrepancy between biochemical potency and cellular activity can stem from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its nuclear or cytoplasmic targets. Consider evaluating the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area.
-
Compound Instability: The inhibitor might be unstable in the cell culture medium or rapidly metabolized by the cells.[11] Assess the metabolic stability using, for example, human liver microsomes.[11]
-
Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be tested using co-incubation with known efflux pump inhibitors.
-
Off-Target Binding: The inhibitor may bind to other cellular components, such as serum proteins in the culture medium, reducing its effective concentration available to inhibit HDACs.[12]
Q6: My IC50 values are inconsistent across different experimental batches. How can I improve reproducibility?
A6: Inconsistent results often point to variability in experimental conditions.[12] To improve reproducibility, standardize the following:
-
Compound Handling: Ensure the compound is fully dissolved.[12] Prepare fresh serial dilutions for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[12]
-
Biochemical Assay Conditions: Use the same batch and specific activity of the recombinant HDAC enzyme.[12][13] Keep the substrate concentration consistent, ideally at or below the Michaelis constant (Km), and ensure incubation times and temperatures are precisely controlled.[12]
-
Cell-Based Assay Conditions: Use cells within a consistent and low passage number range to avoid phenotypic drift.[12] Maintain consistent cell seeding density and serum concentrations in the culture medium for all experiments.[12]
Caption: Troubleshooting workflow for inconsistent IC50 measurements.
Quantitative Data: Selectivity of this compound HDAC Inhibitors
The inhibitory activity (IC50) of a compound is a key measure of its potency. The table below summarizes IC50 values for selected this compound-based inhibitors against various Class I HDAC isoforms, illustrating different selectivity profiles.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | Selectivity Profile | Reference |
| Entinostat (MS-275) | 190 | 410 | 950 | >100,000 | Class I (HDAC1-3) | [4] |
| RGFP966 | 57 (Ki) | 31 (Ki) | 13 (Ki) | >15,000 | Class I (HDAC1-3), Slow-binding | [4][10] |
| Compound 21a | 160 | 340 | 6700 | >10,000 | HDAC1/2 selective | [1] |
| Compound 29b | 110 | 250 | 7800 | >10,000 | HDAC1/2 selective | [1] |
| Compound 19f | 70 | 260 | 6100 | >10,000 | HDAC1/2 selective | [1] |
| Compound 26c | - | - | - | - | 11.68-fold HDAC3 selective over pan-HDACs | [14] |
Note: IC50 and Ki values can vary depending on specific assay conditions. Data is compiled from various sources for comparative purposes.[13]
Experimental Protocols
Protocol 1: In Vitro Fluorogenic HDAC Enzymatic Assay
This protocol describes a common method to determine the in vitro potency (IC50) of an inhibitor against purified recombinant human HDAC enzymes.[13][15]
Materials:
-
Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).[13]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[15]
-
Test inhibitor compound stock solution in DMSO.
-
Developer solution: Trypsin with a pan-HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.[13][15]
-
Fluorometric microplate reader.[13]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.[13][15]
-
Enzyme and Inhibitor Pre-incubation: Dilute the recombinant HDAC enzyme to its working concentration in assay buffer. Add the enzyme solution (e.g., 40 µL) to the wells containing the inhibitor.[13][15]
-
Incubate the plate for a specified period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[13][15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate (e.g., 5 µL) to each well.[13][15]
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).[15]
-
Reaction Termination and Signal Development: Add the developer solution (e.g., 50 µL) to each well to stop the HDAC reaction and cleave the deacetylated substrate, which releases the fluorophore.[13]
-
Incubate at room temperature for 15-20 minutes to allow for complete development of the fluorescent signal.[13][15]
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).[13]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[13]
Caption: Experimental workflow for determining HDAC inhibitor IC50 values.
Protocol 2: Cell-Based HDAC Activity Assay
This protocol describes a method to measure HDAC activity within cells, providing a more physiologically relevant assessment of inhibitor potency.[15][16]
Materials:
-
Complete cell culture medium.
-
Test inhibitor compound stock solution in DMSO.
-
Luminogenic cell-based HDAC activity assay kit (e.g., HDAC-Glo™ I/II Assay).[15][16]
-
White, opaque 96-well plates suitable for luminescence.[15]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate overnight to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the diluted compound or DMSO (vehicle control).
-
Incubate the cells with the compound for the desired time period (e.g., 4 to 72 hours).[15][16]
-
Assay Reagent Preparation: Prepare the luminogenic assay reagent according to the manufacturer's instructions. This reagent typically contains the substrate and components for cell lysis.[15]
-
Signal Development: Add the prepared assay reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cell lysis and the enzymatic reaction to generate a luminescent signal.[15]
-
Data Acquisition: Measure the luminescence using a microplate reader (luminometer).[15]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the cellular IC50 values.[15]
References
- 1. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Mechanism of Action of this compound HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
Technical Support Center: Reactions Involving 2-Aminobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block in organic synthesis, frequently used in the preparation of various heterocyclic compounds. Some of the most common reactions include:
-
Synthesis of Quinazolin-4(3H)-ones: This is a widely used reaction where this compound is cyclized with various reagents like orthoesters, aldehydes, or carboxylic acids.[1][2] These compounds are of interest due to their diverse biological activities, including sedative-hypnotic, antifungal, and antibacterial properties.[1]
-
Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones: This involves the condensation of this compound with aldehydes or ketones, often under acidic catalysis.
-
Fluorescent Labeling of Oligosaccharides: In glycobiology, this compound is used as a fluorescent tag for N-glycans to facilitate their analysis by techniques like HILIC (Hydrophilic Interaction Liquid Chromatography).[3][4]
-
Three-Component Reactions: this compound can participate in multi-component reactions to form complex molecules in a single step. For instance, it can react with aroyl chlorides and potassium selenocyanate (B1200272) to produce 2-[3-(aroyl)-selenoureido])-benzamides.[5]
Q2: What are the general safety precautions to consider when working with this compound and its reactions?
A2: As with any chemical reaction, it is crucial to follow standard laboratory safety procedures. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves.
-
Consulting the Safety Data Sheet (SDS) for this compound and all other reagents used in the reaction for specific handling and disposal information.
-
Being aware of the hazards associated with the solvents and other reagents, such as flammability, toxicity, and corrosivity.
-
When reactions involve selenium compounds, it is imperative to carry out the experiment in a well-ventilated hood due to the potential toxicity of selenium-containing reagents and byproducts.[5]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Quinazolin-4(3H)-one Synthesis
Q: I am getting a low yield in my quinazolin-4(3H)-one synthesis from this compound and an orthoester. How can I improve it?
A: Low yields in this reaction can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Reagent Stoichiometry and Reaction Conditions: For simple 2-aminobenzamides, refluxing in absolute ethanol (B145695) with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12-24 hours is a common starting point.[1] However, for ring-substituted or sterically hindered 2-aminobenzamides, these conditions may be insufficient.[1]
-
Purity of Starting Materials: Impurities in the this compound or orthoester can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. For example, 2-amino-4-methylbenzamide (B1273664) may require recrystallization from ethanol before use.[1]
-
Experimental Protocol: Synthesis of Quinazolin-4(3H)-ones (Method 2 - High Pressure/Temperature) [1]
-
In an oven-dried pressure tube, combine the substituted this compound (1.0 equivalent), the orthoester (3.0 equivalents), and absolute ethanol.
-
Add glacial acetic acid (3.0 equivalents) to the mixture.
-
Seal the pressure tube and heat the reaction mixture to 110 °C.
-
Maintain the temperature for 12-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under vacuum.
-
The crude product can then be purified by trituration with 5% ether in pentane (B18724) or by recrystallization from ethanol.[1]
Issue 2: Difficulty in Purifying the Product
Q: My crude quinazolinone product is contaminated with unreacted starting material and inseparable by-products. What purification strategies can I use?
A: Purification can be challenging, especially when by-products have similar polarities to the desired product.
-
Crystallization and Trituration: Many quinazolin-4(3H)-ones are highly crystalline solids, which facilitates their purification.[1]
-
Solution 1: Recrystallization: Attempt recrystallization from a suitable solvent, such as ethanol.[1] This may need to be repeated to achieve the desired purity.[1]
-
Solution 2: Trituration: If the product is a solid, trituration with a solvent system in which the impurities are soluble but the product is not can be effective. A common system is 5% ether in pentane or hexanes.[1]
-
-
Sublimation: For some derivatives, sublimation has shown limited success.[1]
Logical Flow for Product Purification
Caption: Decision workflow for purifying quinazolin-4(3H)-one products.
Issue 3: Inefficient Removal of Excess this compound in N-Glycan Labeling
Q: I am labeling N-glycans with this compound, and the excess label is interfering with my chromatography. What is an effective cleanup method?
A: Removal of the large excess of fluorescent dye is a critical step for accurate N-glycan profiling.[3] While traditional methods like solid-phase extraction (SPE) can be laborious, a reactivity-driven cleanup is a rapid and efficient alternative.[3]
-
Reactivity-Driven Two-Phase Extraction: This method utilizes the nucleophilic nature of the excess this compound to selectively react it with an aldehyde, forming a product that can be easily extracted into an organic phase.[3]
-
Solution: Use an aliphatic aldehyde like octanal (B89490) for a two-phase extraction. The excess this compound reacts with the aldehyde and partitions into the organic layer, while the derivatized N-glycans remain in the aqueous layer.[3] This method can be performed in minutes.[3]
-
Experimental Protocol: Reactivity-Driven Cleanup of 2-AB Labeled N-Glycans [3]
-
To the aqueous sample containing the this compound-labeled N-glycans and excess label, add an equal volume of octanal.
-
Vortex the mixture vigorously to ensure thorough mixing and partitioning.
-
A two-phase solution will form.
-
Carefully collect the bottom aqueous layer, which contains the purified labeled N-glycans.
-
The aqueous sample is now ready for analysis by HILIC.
Quantitative Data Summary: Aldehyde Chain Length vs. Glycan Recovery [3]
| Aldehyde Reagent | Carbon Chain Length | Relative Glycan Recovery (%) |
| Pentanal | 5 | ~90 |
| Hexanal | 6 | ~80 |
| Heptanal | 7 | ~70 |
| Octanal | 8 | ~60 |
Note: While longer chain aldehydes may lead to slightly lower glycan recovery, they can be more efficient at removing the excess this compound.[3]
Workflow for 2-AB Cleanup
Caption: Workflow for the reactivity-driven cleanup of this compound labeled N-glycans.
Issue 4: Product Precipitation Fails During Work-up of a Three-Component Reaction
Q: I have performed the three-component reaction of this compound, a benzoyl chloride, and potassium selenocyanate, but the product is not precipitating upon completion of the reaction. What should I do?
A: The described procedure for this reaction indicates that the product should precipitate from the solvent-free reaction mixture.[5] If it doesn't, consider the following:
-
Reaction Completion: Ensure the reaction has gone to completion. Monitor by TLC if possible. An incomplete reaction may result in a mixture that does not readily solidify.
-
Inducing Precipitation:
-
Solution 1: Scratching: Try scratching the inside of the flask with a glass rod at the surface of the reaction mixture. This can provide nucleation sites for crystallization.
-
Solution 2: Seeding: If you have a small amount of pure product from a previous batch, add a seed crystal to the mixture.
-
Solution 3: Cooling: Cool the reaction mixture in an ice bath to reduce the solubility of the product.
-
-
Alternative Work-up:
-
Solution: If precipitation cannot be induced, dissolve the crude mixture in a suitable solvent (e.g., ethanol, as it is used for recrystallization) and then attempt to precipitate the product by adding a non-solvent (e.g., cold water). The original work-up involves washing the precipitate with cold water, suggesting the product has low water solubility.[5]
-
General Work-up Protocol for the Three-Component Reaction [5]
-
After stirring the reaction mixture for the recommended time (e.g., 3 hours) at room temperature, collect the resulting precipitate by filtration on a Buchner funnel.
-
Wash the collected solid with cold water (e.g., 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure compound.
References
Mitigating impurities in the synthesis of 2-aminobenzamide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating impurities during the synthesis of 2-aminobenzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound derivatives?
A1: The most prevalent method involves the reaction of isatoic anhydride (B1165640) with a primary or secondary amine.[1][2][3] This reaction is often favored for its operational simplicity and the commercial availability of starting materials. Alternative routes include the palladium-catalyzed carbonylation of an appropriately substituted aniline (B41778), and the reduction of 2-nitrobenzonitrile (B147312) followed by hydrolysis.[4][5]
Q2: What are the primary impurities encountered in the synthesis of this compound derivatives from isatoic anhydride?
A2: The main impurities include:
-
Unreacted starting materials: Isatoic anhydride and the amine reactant.
-
Anthranilic acid: Formed from the hydrolysis of isatoic anhydride in the presence of water.
-
Anthraniloylanthranilic acid: A dimeric byproduct formed from the reaction of isatoic anhydride with anthranilic acid.
-
N,N-Diacylated products: Can occur if the reaction conditions are not carefully controlled, leading to the formation of an imide.
Q3: How can I minimize the formation of anthranilic acid as an impurity?
A3: To minimize the formation of anthranilic acid, it is crucial to use anhydrous solvents and reagents. Ensure that the amine and any solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q4: What conditions favor the formation of the dimeric impurity, anthraniloylanthranilic acid?
A4: The formation of anthraniloylanthranilic acid is promoted by the presence of anthranilic acid, which can act as a nucleophile and react with isatoic anhydride. This is more likely to occur if there is incomplete conversion of isatoic anhydride to the desired product or if the reaction is carried out in the presence of water, which leads to the formation of anthranilic acid.
Q5: What are the recommended methods for purifying crude this compound derivatives?
A5: The most common purification technique is recrystallization from a suitable solvent, such as ethanol, methanol, acetonitrile, or benzene.[2][3][6] For impurities that are difficult to remove by recrystallization, column chromatography on silica (B1680970) gel is an effective alternative. Washing the crude product with dilute acidic and basic solutions can also help to remove acidic (e.g., anthranilic acid) and basic (e.g., unreacted amine) impurities.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Desired Product | * Incomplete reaction. | * Increase reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).* Ensure proper stoichiometry of reactants; a slight excess of the amine can be used to drive the reaction to completion. |
| * Hydrolysis of isatoic anhydride. | * Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere. | |
| * Product loss during workup. | * Optimize the recrystallization solvent to maximize product recovery. If the product is partially soluble in the wash solutions, minimize the volume of the washes or use cold solvents. | |
| Presence of Unreacted Starting Materials | * Insufficient reaction time or temperature. | * Increase the reaction duration and/or temperature. Monitor by TLC until the starting material spot disappears.* Ensure efficient mixing, especially for heterogeneous reactions. |
| Significant Amount of Anthranilic Acid Impurity | * Presence of water in the reaction mixture. | * Use anhydrous solvents and ensure all reagents are dry. Consider using a drying agent if necessary.* Purify the crude product by washing with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove the acidic anthranilic acid. |
| Formation of Dimeric Byproduct (Anthraniloylanthranilic Acid) | * Presence of anthranilic acid due to hydrolysis of isatoic anhydride. | * Minimize water content in the reaction as described above.* Add the amine to the isatoic anhydride solution slowly to maintain a low concentration of isatoic anhydride, which can help to disfavor the side reaction. |
| Product is Difficult to Purify by Recrystallization | * Impurities have similar solubility to the product. | * Attempt recrystallization from a different solvent or a mixture of solvents.* Utilize column chromatography for purification.* Perform an acid-base extraction during the workup to remove acidic or basic impurities. |
Quantitative Data on Impurity Formation
The following table summarizes representative data on the impact of reaction conditions on product yield and purity in the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride.
| Reactant Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Fluoroaniline | DMF | Reflux | 6 | 72 | >95 (after recrystallization) | [3] |
| 4-Chloroaniline | DMF | Reflux | 6 | 80 | >95 (after recrystallization) | [3] |
| p-Toluidine | Benzene | Reflux | 2-4 | 97 | >98 (after recrystallization) | [1][6] |
| Isopropylamine | Ethylene Dichloride | 53 | 2 | 90.7 | 99.3 (by HPLC) | [7] |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-2-aminobenzamides from Isatoic Anhydride
This protocol is adapted from established procedures for the synthesis of N-substituted 2-aminobenzamides.[1][2][3]
Materials:
-
Isatoic anhydride (1.0 equivalent)
-
Substituted aniline (1.0 equivalent)
-
Dimethylformamide (DMF) or Benzene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine isatoic anhydride (1.0 eq) and the desired aniline (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., DMF or benzene) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove residual impurities.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, benzene).
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a general method for the analysis of impurities in this compound derivatives.[4][8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh about 1 mg of the this compound derivative sample and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase (a mixture of A and B, e.g., 50:50) and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General synthesis of this compound derivatives from isatoic anhydride.
Caption: Competing reaction pathways leading to common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8871939B2 - Method for preparing this compound derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for 2-Aminobenzamide Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of 2-Aminobenzamide. Below, we detail experimental protocols, present comparative data, and discuss the advantages and limitations of each technique to assist in selecting the most suitable method for your analytical needs.
Introduction to this compound and Purity Analysis
This compound (anthranilamide) is a key intermediate in the synthesis of various pharmaceuticals and a common fluorescent labeling agent for glycans. Ensuring the purity of this compound is critical for the quality and safety of the final products. Purity analysis typically involves the separation and quantification of the main compound from its related substances, which may include starting materials, by-products from synthesis, and degradation products. Both HPLC and GC are powerful chromatographic techniques that can be employed for this purpose, each with its own set of strengths and weaknesses.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC, particularly in the reverse-phase mode, is a well-suited and widely used technique for the analysis of polar, non-volatile, and thermally labile compounds like this compound.
Experimental Protocol: Reverse-Phase HPLC
A stability-indicating reverse-phase HPLC method can be effectively used for the purity analysis of this compound.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and a buffer such as 0.02 M phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid). A simple isocratic mobile phase of Acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) can also be utilized.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 254 nm.
-
Diluent: Mobile phase.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a similar concentration to the standard solution.
Forced Degradation Studies:
To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[2][3][4][5] This involves subjecting the this compound sample to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Quantitative Data Summary (HPLC)
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound purity analysis.
| Parameter | Typical Value |
| Retention Time (RT) | 5 - 10 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are representative and may vary depending on the specific instrumentation and method parameters. The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.[6][7][8][9][10]
Potential Impurities of this compound
For a comprehensive purity analysis, it is crucial to consider potential impurities that may arise from the synthesis process or degradation.
Synthesis-Related Impurities:
-
From 2-nitrobenzonitrile: Unreacted starting material (2-nitrobenzonitrile) and intermediates from the simultaneous hydrolysis of the nitrile and reduction of the nitro group.[11]
-
From Isatoic Anhydride: Starting material (isatoic anhydride) and by-products from its reaction with ammonia (B1221849) or other nucleophiles.[12][13]
Degradation Products:
-
Hydrolysis: Anthranilic acid (hydrolysis of the amide group).
-
Oxidation: Various oxidized derivatives.
Gas Chromatography (GC) for Purity Analysis
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point and contains polar functional groups, GC analysis is feasible, though it may present some challenges.
Experimental Protocol: GC-FID
A general GC method with Flame Ionization Detection (FID) can be adapted for this compound analysis.
Chromatographic Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a wax or cyano-based stationary phase (e.g., CP-Wax for volatile amines).[14]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
Derivatization:
Due to the polar nature of the amino and amide groups, which can cause peak tailing and adsorption on the column, derivatization may be necessary to improve chromatographic performance.[15][16] Silylation is a common derivatization technique for amines and amides.[16]
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure: A solution of this compound in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) is heated with an excess of the silylating agent at 60-80 °C for 30-60 minutes.
Challenges and Considerations for GC Analysis
-
Thermal Stability: this compound must be thermally stable at the injector and column temperatures to avoid on-column degradation.
-
Peak Tailing: The polar nature of the analyte can lead to poor peak shape. Derivatization or the use of a base-deactivated column can mitigate this issue.[15]
-
Quantification: While FID provides good quantitative results for a wide range of organic compounds, the response factor for this compound and its impurities should be determined for accurate quantification.
Comparison of HPLC and GC Methods
| Feature | HPLC (Reverse-Phase) | GC-FID |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. | Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes. |
| Sensitivity | High, especially with UV or fluorescence detection. | High, FID is a sensitive universal detector for organic compounds. |
| Resolution | Excellent separation of a wide range of compounds. | High resolution for volatile compounds. |
| Sample Preparation | Generally simple dissolution in the mobile phase. | May require derivatization, which adds a step to the sample preparation. |
| Instrumentation | Widely available in analytical laboratories. | Widely available in analytical laboratories. |
| Robustness | Generally robust and reproducible methods. | Can be robust, but derivatization can introduce variability. |
| Analysis Time | Typically 10-30 minutes. | Typically 10-20 minutes. |
Visualizing the Analytical Workflow and Method Comparison
To better understand the processes and the decision-making involved in selecting an analytical method, the following diagrams are provided.
Conclusion
For the purity analysis of this compound, HPLC is the recommended method due to its direct applicability to polar, non-volatile compounds without the need for derivatization. A reverse-phase HPLC method offers excellent resolution, sensitivity, and robustness for separating this compound from its potential process-related and degradation impurities.
While GC can be used, it presents challenges related to the thermal stability and polarity of this compound, often necessitating a derivatization step. This adds complexity to the sample preparation and can be a source of variability. Therefore, GC would typically be considered a secondary or alternative technique for this specific application.
The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the nature of the impurities to be monitored. However, for routine quality control and stability testing of this compound, a well-validated, stability-indicating HPLC method is the more straightforward and reliable approach.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Validating the Structure of Synthesized 2-Aminobenzamide Derivatives: A Comparative Guide
The synthesis of novel 2-aminobenzamide derivatives is a cornerstone in the development of new therapeutic agents and functional materials. Rigorous structural validation of these synthesized compounds is a critical step to ensure the integrity of subsequent research and the reliability of structure-activity relationship (SAR) studies. This guide provides a comparative overview of the most common analytical techniques used for the structural elucidation of this compound derivatives, supported by experimental data and detailed protocols.
Spectroscopic Techniques for Structural Elucidation
A multi-pronged analytical approach is essential for the unambiguous structural confirmation of this compound derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is also a vital tool for assessing the purity of the synthesized compounds.
Key Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As arguably the most powerful tool for structural elucidation of organic molecules, both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[1]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can reveal details about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is primarily used to determine the purity of the synthesized derivative and can be coupled with a mass spectrometer (LC-MS) for further characterization.[2][3][4]
The following sections provide a detailed comparison of these techniques, including expected data ranges and experimental protocols.
Data Presentation: Comparative Spectroscopic Data
The following table summarizes the expected spectroscopic data for a representative this compound derivative based on published literature.[5] This data serves as a benchmark for researchers validating their own synthesized compounds.
| Analytical Technique | Expected Observations for this compound Derivatives | Reference Data Example: 2-Amino-N-(p-tolyl)benzamide [5] |
| ¹H NMR (in DMSO-d₆) | Aromatic Protons: Multiplets in the δ 6.5-8.0 ppm range. The splitting patterns are indicative of the substitution on the benzene (B151609) ring.[1] Amine (Ar-NH₂) Protons: A broad singlet, with a chemical shift that can vary depending on solvent and concentration.[1] Amide (CONH) Proton: A broad singlet, typically downfield. Methyl Protons (if present, e.g., on a tolyl group): A singlet around δ 2.3 ppm. | δ 7.76 (1H, br s, NH), 7.41–7.45 (3H, m), 7.23 (1H, t, J = 7.7 Hz), 7.15 (2H, d, J = 8.0 Hz), 6.68–6.70 (2H, m), 5.43 (2H, br s, NH₂), 2.33 (3H, s, CH₃) |
| ¹³C NMR (in DMSO-d₆) | Carbonyl Carbon (C=O): Signal around δ 167-168 ppm. Aromatic Carbons: Multiple signals in the δ 115-150 ppm range. Methyl Carbon (if present): Signal around δ 21 ppm. | δ 21.0, 116.4, 116.8, 117.5, 120.8, 127.3, 129.6, 132.7, 134.2, 135.3, 148.9, 167.6 |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the derivative. Characteristic fragmentation patterns can also be observed. | m/z (%): 226 [M⁺] (C₁₄H₁₄N₂O) (31.25), 209 (92.31), 191 (15.62), 133 (29.69), 118 (100), 105 (31.25) |
| Infrared (IR) (KBr pellet) | N-H stretching (amine and amide): Two bands for the primary amine (NH₂) around 3400-3300 cm⁻¹ and a band for the secondary amide (N-H) around 3300-3100 cm⁻¹. C=O stretching (amide): A strong absorption band around 1640-1680 cm⁻¹. C-N stretching: Around 1400 cm⁻¹. Aromatic C-H stretching: Above 3000 cm⁻¹. | νₘₐₓ (KBr) 3464.73, 3361.59, 3273.20, 1636.80 cm⁻¹ |
| HPLC (Reversed-Phase) | A single major peak indicating a high degree of purity. The retention time will vary depending on the specific derivative and the chromatographic conditions. | A reversed-phase C18 column with a gradient mobile phase of water (0.1% formic acid) and methanol (B129727) can be used for separation.[4] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the synthesized this compound derivative.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons like those in NH and NH₂ groups.[1]
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Acquire both ¹H and ¹³C NMR spectra.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for these types of molecules.
-
Mass Analysis:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or in some cases the molecular ion [M]⁺.
-
The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the synthesized compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the synthesized molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups expected in the this compound derivative, such as N-H, C=O, and C-N bonds.[5]
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound derivatives.
Caption: General workflow for the synthesis and structural validation of this compound derivatives.
Caption: Decision tree for the analytical validation of synthesized this compound derivatives.
By following these guidelines and comparing experimental data with established literature values, researchers can confidently validate the structure of their synthesized this compound derivatives, ensuring the quality and reliability of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Two-dimensional HPLC separation with reverse-phase-nano-LC-MS/MS for the characterization of glycan pools after labeling with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Optimized conditions for this compound labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
2-Aminobenzamide vs. Procainamide for N-Glycan Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the critical choice of fluorescent labels for N-glycan analysis, this guide provides a comprehensive comparison of 2-aminobenzamide (2-AB) and procainamide (B1213733). We present a detailed examination of their performance, supported by experimental data and protocols, to facilitate an informed decision for your specific analytical needs.
The accurate characterization of N-glycans is paramount in biopharmaceutical development and disease biomarker discovery. The choice of fluorescent tag for derivatization is a crucial step, directly impacting the sensitivity, efficiency, and overall success of downstream analysis by techniques such as Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection and Mass Spectrometry (HILIC-FLR-MS) and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF). Here, we compare the well-established this compound (2-AB) with the increasingly popular procainamide.
Executive Summary: Performance at a Glance
Procainamide consistently demonstrates superior performance in terms of fluorescence signal intensity and, most notably, in electrospray ionization mass spectrometry (ESI-MS) efficiency. While both labels offer reliable and comparable chromatographic separation, procainamide's enhanced ionization efficiency can be a significant advantage for identifying and quantifying low-abundance glycan species.[1][2]
Quantitative Data Presentation
The following tables summarize the key performance differences between 2-AB and procainamide based on published comparative studies.
Table 1: Relative Performance Comparison
| Feature | This compound (2-AB) | Procainamide | Key Advantage |
| Fluorescence (FLR) Signal | Good | Higher | Procainamide[1][2][3] |
| Mass Spectrometry (MS) Signal | Low | Significantly Higher (up to 30x) | Procainamide[1][2] |
| Chromatographic Separation | Good, well-established | Comparable to 2-AB | Both are effective |
| Labeling Efficiency | Good | Good, comparable to 2-AB | Both are effective[3][4] |
| Repeatability | Good | Good | Both are reliable[3][4] |
Table 2: Quantitative Performance Metrics
| Metric | This compound (2-AB) | Procainamide | Reference |
| FLR Signal Intensity | Lower | ~3-fold higher signal intensity | [3] |
| Positive Mode ESI-MS Signal Intensity | Baseline | Up to 30-fold higher signal intensity | [1][2][3] |
| Limit of Quantification (LOQ) | Higher | Lower (better sensitivity) | [3][4] |
Experimental Protocols
Detailed methodologies for N-glycan release, labeling, and purification are crucial for reproducible results. The following are representative protocols for both 2-AB and procainamide.
Protocol 1: N-Glycan Release (Common for both labels)
-
Denaturation: To 10-20 µg of glycoprotein, add a denaturing agent (e.g., 0.1% RapiGest SF) and incubate at 95°C for 3 minutes.
-
Reduction (Optional): Add 5 mM dithiothreitol (B142953) (DTT) and incubate at 60°C for 30 minutes.
-
Alkylation (Optional): Add 15 mM iodoacetamide (B48618) (IAA) and incubate in the dark at room temperature for 30 minutes.
-
Enzymatic Deglycosylation: Add PNGase F and incubate at 37°C overnight.
Protocol 2: this compound (2-AB) Labeling
-
Prepare Labeling Solution: Freshly prepare a solution by dissolving 2-AB (19.2 mg/mL) and 2-picoline borane (B79455) (44.8 mg/mL) in a 70:30 (v/v) mixture of DMSO and glacial acetic acid.[4]
-
Labeling Reaction: Add 25 µL of the labeling solution to the dried, released N-glycans.
-
Incubation: Seal the reaction vessel and incubate at 65°C for 2 hours.[4]
-
Cleanup: Purify the 2-AB labeled glycans using HILIC solid-phase extraction (SPE) to remove excess reagents.
Protocol 3: Procainamide Labeling
-
Prepare Labeling Solution: Prepare a solution of procainamide hydrochloride (e.g., 11 mg/100 µL) and sodium cyanoborohydride (e.g., 6 mg/111 µL) in a solvent mixture of 70% dimethyl sulfoxide (B87167) (DMSO) and 30% glacial acetic acid.[5] For complete dissolution of the reducing agent, a small amount of water may be added.[5]
-
Labeling Reaction: Add the labeling solution to the dried, released N-glycans.
-
Incubation: Incubate the reaction mixture at 65°C for a duration ranging from 1 to 2 hours. Studies have shown that over 95% labeling efficiency can be reached within 1 hour.[5]
-
Cleanup: Purify the procainamide-labeled glycans using HILIC SPE.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for N-glycan analysis using 2-AB and procainamide.
Caption: Generalized workflow for N-glycan analysis.
Caption: Comparative experimental workflows for 2-AB and Procainamide labeling.
Conclusion: Making the Right Choice
The selection between this compound and procainamide hinges on the specific demands of the analytical workflow.
-
This compound (2-AB) remains a robust and cost-effective choice for routine N-glycan profiling where high MS sensitivity is not the primary concern. Its extensive history of use means a wealth of established methods and comparative data are available.
-
Procainamide is the superior option when high sensitivity, particularly for mass spectrometry, is required. Its ability to enhance the ESI-MS signal by up to 30-fold makes it invaluable for the detection and characterization of low-abundance glycans, which may have significant biological roles.[1][2] The higher fluorescence signal also contributes to improved limits of quantification in FLR-based analyses.[3]
For researchers in drug development and biomarker discovery, where the comprehensive identification of all glycan species is critical, the enhanced sensitivity offered by procainamide represents a significant advantage that can lead to more thorough and insightful results.
References
- 1. Comparison of procainamide and this compound labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ludger.com [ludger.com]
- 3. Frontiers | Comparison of this compound, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 4. Comparison of this compound, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Evolving Landscape of 2-Aminobenzamide Derivatives: A Structure-Activity Relationship Guide
A deep dive into the structure-activity relationship (SAR) of 2-aminobenzamide derivatives reveals a versatile scaffold with significant therapeutic potential. Primarily investigated for their potent histone deacetylase (HDAC) inhibitory activity, these compounds have emerged as promising candidates in oncology. This guide provides a comparative analysis of various this compound derivatives, summarizing their biological activities, outlining key experimental protocols, and visualizing the fundamental SAR principles.
The this compound core structure is a key pharmacophore that has been extensively modified to optimize potency, selectivity, and pharmacokinetic properties. These modifications typically involve substitutions on the aniline (B41778) nitrogen, the benzamide (B126) nitrogen, and the aromatic ring, leading to a diverse range of biological activities including anticancer, anticonvulsant, and antimicrobial effects.
Comparative Analysis of Biological Activity
The primary therapeutic application of this compound derivatives stems from their ability to inhibit HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a valuable class of anticancer agents.
Histone Deacetylase (HDAC) Inhibition
The this compound moiety typically acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. The general structure of these inhibitors consists of a cap group, a linker, and the zinc-binding this compound group. Variations in each of these components significantly impact the inhibitory activity and isoform selectivity.
Below is a summary of the in vitro HDAC inhibitory and antiproliferative activities of selected this compound derivatives from various studies.
| Compound | Target HDAC(s) | IC50 (µM) vs HDACs | Target Cell Line(s) | Antiproliferative IC50 (µM) | Reference |
| MS-275 (Entinostat) | HDAC1, 2, 3 | HDAC1: 0.93, HDAC2: 0.95, HDAC3: 1.8 | Various | Varies | [1] |
| CI-994 | Class I HDACs | - | B16F10, HeLa | >10 (B16F10), >10 (HeLa) | [2] |
| Compound 4p | HDAC1, 2 | HDAC1: 0.019, HDAC2: 0.29, HDAC6: >80 | A549, A375, SMMC7721 | A549: 0.87, A375: 0.43, SMMC7721: 0.55 | [3] |
| Compound 26c | HDAC3 selective | HDAC3: 0.15 (Pan-HDAC: 1.75) | B16F10, HeLa | B16F10: 2.13, HeLa: 3.25 | [2] |
| Compound 10f | HDAC1 selective | HDAC1: 0.12, HDAC2: 1.35, HDAC8: >100 | U937 | 0.21 | [4] |
| Compound 7j | HDAC1, 2, 3 | HDAC1: 0.65, HDAC2: 0.78, HDAC3: 1.70 | MCF-7, T47D | MCF-7: 1.8, T47D: 2.5 | [1] |
| Compound 19f | HDAC1, 2, 3 | HDAC1: 0.13, HDAC2: 0.28, HDAC3: 0.31 | Leukemia cells | - | [5] |
| Compound F8 | - | - | HGC-27 | 0.28 | [6] |
Key SAR Insights for HDAC Inhibition:
-
2-Amino Group is Crucial: The presence of the ortho-amino group on the benzamide ring is essential for HDAC inhibitory activity, as it is directly involved in coordinating with the zinc ion in the enzyme's active site.[1]
-
Cap Group Influences Potency and Selectivity: Aromatic or heterocyclic cap groups that can interact with the rim of the HDAC active site generally enhance potency. For instance, the introduction of a thioquinazolinone moiety in compound 4p led to potent antitumor activity.[3] Substitution with aromatic rings at position-5 of the this compound can improve HDAC subtype selectivity.[5]
-
Linker Region Affects Conformation: The nature and length of the linker connecting the cap group to the this compound core are critical for optimal positioning of the zinc-binding group within the active site.
-
Substitutions on the Benzamide Ring: Modifications on the this compound ring can modulate selectivity. For example, adding an aromatic moiety at position-5 can increase selectivity for HDAC1/2 over HDAC3.[5]
Anticonvulsant Activity
While less explored than their anticancer properties, some this compound derivatives have shown promise as anticonvulsant agents. The mechanism of action is often linked to the modulation of ion channels or neurotransmitter activity.
A study on 2- and 3-aminobenzanilides identified several compounds with activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for anticonvulsant drugs.
| Compound | MES Screen (% Protection @ 100 mg/kg) | scPTZ Screen (% Protection @ 100 mg/kg) | Neurotoxicity (% Motor Impairment @ 100 mg/kg) |
| 2-Amino-N-phenylbenzamide | 100 | 25 | 0 |
| 2-Amino-N-(4-chlorophenyl)benzamide | 100 | 0 | 0 |
| 3-Amino-N-(4-chlorophenyl)benzamide | 100 | 25 | 0 |
Key SAR Insights for Anticonvulsant Activity:
-
Pharmacophoric studies suggest that key features for anticonvulsant activity include a hydrogen bond donor/acceptor moiety, an electron donor group, and a hydrophobic aromatic region.[7]
-
The position of the amino group (ortho vs. meta) and substitutions on the N-phenyl ring influence the activity profile in different seizure models.
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of this compound derivatives. A series of novel derivatives were synthesized and tested against various bacterial and fungal strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| Compound 5 | Bacillus subtilis | 18 | Aspergillus fumigatus | 25 |
| Clotrimazole (Standard) | - | - | Aspergillus fumigatus | 22 |
Key SAR Insights for Antimicrobial Activity:
-
The antimicrobial activity is influenced by the nature of the substituent on the benzamide nitrogen. Compound 5, which showed significant antifungal activity, possesses a specific pharmacophore that contributes to its potency.[8][9]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are outlines of key assays used to evaluate the biological activities of this compound derivatives.
In Vitro HDAC Inhibition Assay
Objective: To determine the concentration of the compound required to inhibit 50% of the HDAC enzyme activity (IC50).
General Procedure:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) is incubated with a fluorogenic substrate (e.g., Fluor-de-Lys®).
-
The test compound is added at various concentrations.
-
The reaction is initiated and incubated at 37°C for a specified time.
-
A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antiproliferative MTT Assay
Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Models
Objective: To evaluate the in vivo anticonvulsant activity of the compounds in animal models.
General Procedure (MES Test):
-
Test compounds are administered to mice, typically intraperitoneally (i.p.).
-
After a specific time, an electrical stimulus is delivered through corneal electrodes to induce a seizure.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
General Procedure (scPTZ Test):
-
Test compounds are administered to mice.
-
After a specific time, a convulsant dose of pentylenetetrazole is injected subcutaneously.
-
The animals are observed for a set period for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, particularly in the development of HDAC inhibitors for cancer therapy. The extensive SAR studies have provided critical insights into the structural requirements for potent and selective inhibition. While the primary focus has been on oncology, emerging research on their anticonvulsant and antimicrobial activities suggests a broader therapeutic potential for this class of compounds. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance their clinical utility and exploring their efficacy in other disease areas. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thioquinazolinone-based this compound derivatives as potent histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and preliminary evaluation of this compound and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Aminobenzamide-Based HDAC Inhibitors: Entinostat, Mocetinostat, and Tacedinaline
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzamide scaffold represents a significant class of histone deacetylase (HDAC) inhibitors, offering a distinct profile of selectivity and potency. This guide provides a comparative analysis of three prominent this compound-based HDAC inhibitors: Entinostat (MS-275), Mocetinostat (B1684144) (MGCD0103), and Tacedinaline (CI-994). This objective comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs in oncology and beyond. These compounds are primarily selective for Class I HDACs.[1][2][3]
Performance Comparison
The inhibitory activity of Entinostat, Mocetinostat, and Tacedinaline against Class I HDAC isoforms is a critical determinant of their biological effects. The following table summarizes their half-maximal inhibitory concentrations (IC50) from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | Reference(s) |
| Entinostat (MS-275) | 150 - 930 | 290 - 950 | 310 - 1800 | [2][4][5] |
| Mocetinostat (MGCD0103) | 150 | 290 | 480 | [2][4] |
| Tacedinaline (CI-994) | 900 | 900 | 1200 | [2] |
Key Observations:
-
Potency: Mocetinostat generally exhibits the highest potency against HDAC1 and HDAC2 among the three, with Entinostat showing comparable or slightly lower potency. Tacedinaline is a less potent inhibitor of Class I HDACs.
-
Selectivity: All three compounds demonstrate selectivity for Class I HDACs (HDAC1, 2, and 3) over other HDAC classes.[1][2][3] Mocetinostat is also reported to inhibit HDAC11 (a Class IV HDAC).[6]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound-based HDAC inhibitors involves the chelation of the zinc ion within the active site of HDAC enzymes.[1] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure and the reactivation of silenced tumor suppressor genes.[7][8] This, in turn, triggers various downstream cellular responses, including cell cycle arrest and apoptosis.[7][9]
Caption: General signaling pathway of this compound HDAC inhibitors.
Mocetinostat has also been shown to modulate the PI3K/Akt signaling pathway and induce apoptosis through the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as Bcl2.[6][10] Entinostat can induce the expression of cyclin-dependent kinase inhibitors like p21 and p27, leading to cell cycle arrest.[11]
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring the inhibitory activity of compounds on purified HDAC enzymes.[12][13]
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound-based HDAC inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the HDAC inhibitors in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC Assay Buffer, the fluorogenic HDAC substrate, and the diluted inhibitors.
-
Initiate the reaction by adding the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a fluorometric in vitro HDAC activity assay.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of HDAC inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-based HDAC inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitors for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is used to assess the pharmacodynamic effect of HDAC inhibitors by measuring the levels of acetylated histones in treated cells.[14][15][16]
Materials:
-
Cancer cells treated with HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal to determine the relative increase in histone acetylation.
References
- 1. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is Entinostat used for? [synapse.patsnap.com]
- 9. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class I HDAC inhibitor mocetinostat induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 12. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. HDAC Activity Assay Kit (colorimetric) (ab1432) | Abcam [abcam.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2-Aminobenzamide: HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of three common analytical techniques for the quantification of 2-Aminobenzamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. This document outlines detailed experimental methodologies and presents quantitative performance data to aid in the selection of the most appropriate method for your research needs.
Introduction
This compound (2-AB) is a versatile chemical compound utilized in various scientific and industrial applications, including as a fluorescent labeling agent for glycans, a building block in organic synthesis, and a component in polymer formulations. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and biological studies. The choice of analytical method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide provides a cross-validation of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the direct quantification of this compound.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of the three analytical methods for this compound quantification. The data presented is a synthesis of information from various studies and should be considered as a general guideline. Method performance can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Measurement of UV light absorbance by the analyte in solution. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ~0.1 µg/mL |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Expertise Required | Intermediate | High | Low |
Experimental Protocols and Data
This section provides detailed experimental protocols for each of the three analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of this compound. It offers a good balance of sensitivity, selectivity, and cost-effectiveness.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound exhibits strong UV absorbance at approximately 250 nm and 330 nm. The choice of wavelength may depend on the solvent and potential interfering substances.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Quantification: A calibration curve is generated by injecting a series of standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.
Performance Data (Illustrative):
| Parameter | Value |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity for the quantification of this compound, making it the method of choice for complex matrices or when very low detection limits are required.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or a high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this compound.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer with a volatile modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically 0.2 - 0.4 mL/min.
-
Mass Spectrometry Parameters:
-
MRM Transitions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For this compound (precursor ion m/z 137.1), characteristic product ions (e.g., m/z 119.1, 92.1) are monitored.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy are optimized to maximize the signal intensity.
-
-
Sample Preparation: Similar to HPLC-UV, samples are dissolved, filtered, and may require further cleanup (e.g., solid-phase extraction) depending on the matrix complexity.
-
Quantification: An internal standard (e.g., a stable isotope-labeled this compound) is often used to improve accuracy and precision. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Performance Data (Illustrative):
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.03 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in simple matrices where high selectivity is not required.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb in the analytical wavelength range and in which this compound is soluble (e.g., ethanol, methanol, or an aqueous buffer).
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound is typically around 250 nm and 330 nm. The precise λmax should be determined experimentally in the chosen solvent.
-
Sample Preparation: Samples are dissolved in the chosen solvent and diluted to a concentration that falls within the linear range of the calibration curve.
-
Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of this compound at the λmax. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.
Performance Data (Illustrative):
| Parameter | Value |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 3% |
Experimental Workflow for UV-Vis Spectrophotometry Analysis
Caption: Workflow for this compound quantification by UV-Vis.
Cross-Validation and Method Selection
Direct cross-validation studies comparing these three methods for the quantification of this compound as a primary analyte are not extensively available in the literature. However, based on the principles of each technique and the available data for similar compounds, a comparative assessment can be made.
-
For high-throughput screening of relatively clean samples where high sensitivity is not the primary concern, UV-Vis spectrophotometry is the most efficient and economical choice.
-
For routine quality control and analysis of moderately complex samples, HPLC-UV provides a good balance of selectivity, sensitivity, and cost.
-
For bioanalytical studies, trace-level analysis, or quantification in highly complex matrices, LC-MS/MS is the superior method due to its unparalleled sensitivity and selectivity.
It is important to note that while this compound is a common fluorescent label for glycans, the data presented here pertains to its direct quantification as an analyte. The performance of methods for analyzing 2-AB-labeled compounds will differ significantly.
Conclusion
The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the application. This guide provides a framework for understanding the relative strengths and weaknesses of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry. For critical applications, it is always recommended to perform in-house method validation to ensure the chosen method meets the required performance criteria for the specific sample matrix and intended use.
A Comparative Guide to the In Vitro and In Vivo Activity of 2-Aminobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of select 2-aminobenzamide derivatives, correlating their in vitro efficacy with in vivo outcomes. The information presented is collated from peer-reviewed research, offering a valuable resource for those involved in the discovery and development of novel cancer therapeutics. This document focuses on two promising series of this compound derivatives: thioether-based histone deacetylase (HDAC) inhibitors and an o-aminobenzamide derivative targeting gastric cancer.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data for representative this compound derivatives, allowing for a direct comparison of their performance in cell-based assays and animal models.
Thioether-Based this compound Derivatives as HDAC Inhibitors
Compounds 12g and 12h have been identified as potent HDAC inhibitors with significant anti-proliferative effects against non-small cell lung cancer.
| Compound | Target(s) | In Vitro Activity (A549 Cells) | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition) |
| 12g | HDAC1, HDAC2, HDAC3 | IC50: Not explicitly stated, but showed potent anti-proliferative activity. | A549 Xenograft | 56.9% |
| 12h | HDAC1, HDAC2, HDAC3 | IC50: Not explicitly stated, but showed potent anti-proliferative activity. | A549 Xenograft | 62.7% |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A549: A human lung adenocarcinoma cell line. Xenograft: A tissue graft or organ transplant from a donor of a different species from the recipient.
o-Aminobenzamide Derivative for Gastric Cancer
Compound F8 has demonstrated notable efficacy against undifferentiated gastric cancer, both in cell culture and in animal models. A salt formulation, F8·2HCl , was developed to improve solubility and was also evaluated.
| Compound | In Vitro Activity (HGC-27 Cells) | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition) |
| F8 | IC50: 0.26 µM[1] | HGC-27 Xenograft | More efficient and less toxic than capecitabine.[2] |
| F8·2HCl | Maintained in vitro antitumor activity.[1] | HGC-27 Xenograft | 70.1% at 75 mg/kg[1] |
HGC-27: A human undifferentiated gastric cancer cell line. Capecitabine: A chemotherapy drug used to treat various cancers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices and information extracted from the referenced studies.
In Vitro Anti-Proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549 or HGC-27) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Xenograft Studies
Xenograft models are used to assess the anti-tumor efficacy of compounds in a living organism.
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used. All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 A549 or HGC-27 cells) in a suitable medium (e.g., PBS or medium mixed with Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) by measuring the length and width of the tumor with calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Compound Administration: When the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The this compound derivatives are administered according to a specific dosing regimen (e.g., daily or on alternate days) via a specified route (e.g., intraperitoneal or oral gavage). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Pharmacokinetic Studies
Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Animal Model: Mice (e.g., BALB/c or C57BL/6) are commonly used.
-
Compound Administration: The this compound derivative is administered via a single dose, typically through intravenous (IV) and oral (PO) routes to determine bioavailability.
-
Blood Sampling: Blood samples are collected at various time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed this compound derivatives.
Caption: HDAC Inhibition Pathway by this compound Derivatives.
Caption: PARP Inhibition Pathway and Synthetic Lethality.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating this compound derivatives from in vitro screening to in vivo efficacy studies.
Caption: Drug Discovery Workflow for this compound Derivatives.
References
A Comparative Guide to the Synthesis of Quinazolinones: Exploring Alternatives to 2-Aminobenzamide
For researchers, scientists, and professionals in drug development, the quinazolinone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. While 2-aminobenzamide has traditionally been a primary starting material for the synthesis of these valuable heterocycles, a diverse array of alternative precursors now offers greater flexibility in molecular design and, in many cases, improved reaction efficiency. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data and detailed protocols to inform your synthetic strategies.
This comparative analysis focuses on the most prominent and synthetically useful alternatives to this compound for the construction of the quinazolinone core: anthranilic acid, isatoic anhydride (B1165640), 2-aminobenzonitriles, and 2-halobenzamides. We will delve into the reaction conditions, yields, and scope of each method, presenting quantitative data in a clear, tabular format for straightforward comparison. Detailed experimental protocols for representative reactions are also provided to facilitate the practical application of these methodologies.
Performance Comparison of Starting Materials
The choice of starting material for quinazolinone synthesis is often dictated by the desired substitution pattern, availability of precursors, and tolerance of functional groups. The following tables summarize quantitative data for several common synthetic routes, offering a comparative overview of their efficiency under various conditions.
Table 1: Quinazolinone Synthesis from Anthranilic Acid Derivatives
| Entry | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Formamide (B127407) | None | Neat | 150-160 | 8 | 61 | [1] |
| 2 | Formamide | None (Microwave) | Neat | N/A | 0.17 | 87 | [1] |
| 3 | Formamide | Red Clay (Microwave) | Neat | N/A | N/A | 95 | [2] |
| 4 | Trimethyl orthoformate & Aniline | None (Microwave) | EtOH | 120 | 0.5 | High | [3] |
| 5 | Acetic Anhydride & Aniline | Choline chloride:urea | N/A | 80 | N/A | High | [3] |
Table 2: Quinazolinone Synthesis from Isatoic Anhydride
| Entry | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde, NH4Cl | NaOCl | EtOH | 80-85 | 2-3 | 9a: High | |
| 2 | Aromatic aldehyde, Urea | SBA-Pr-SO3H | Neat | 115 | N/A | High | |
| 3 | Aldehyde, Amine | l-proline then KMnO4 | N/A | N/A | 8 | 68-91 | [4] |
| 4 | Amino acids | NaOH(aq) | Water | 40 | 3 | High | [5] |
Table 3: Quinazolinone Synthesis from 2-Aminobenzonitriles
| Entry | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aliphatic Alcohols | Ru(II) complex | Water | N/A | N/A | Good to Excellent | [6] |
| 2 | Benzyl (B1604629) Alcohols | Copper catalyst | N/A | N/A | N/A | Good to Excellent | [7] |
| 3 | N-Benzyl Cyanamides | HCl | N/A | N/A | N/A | High | [8] |
Table 4: Quinazolinone Synthesis from 2-Halobenzamides
| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromobenzamide | Benzonitrile | Cu(OAc)2 | tBuOK | tBuOH | N/A | N/A | up to 80 | [9] |
| 2 | 2-Bromo-N-phenylbenzamide | N/A (intramolecular) | CuBr | K2CO3 | DMSO | 110-130 | 12-24 | High | [9] |
| 3 | 2-Halobenzamides | (Aryl)methanamines | Copper catalyst | N/A | N/A | N/A | N/A | High | [10] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of quinazolinones using the discussed alternative starting materials.
Protocol 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid and Formamide (Conventional Heating)
A mixture of anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) is heated on a sand bath at 150-160 °C for 8 hours.[1] After cooling, the resulting precipitate is filtered, washed thoroughly with water, dried, and recrystallized from methanol (B129727) to yield the product.[1]
Protocol 2: One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from Isatoic Anhydride
To a mixture of isatoic anhydride (0.61 mmol), an aldehyde (0.67 mmol), and ammonium (B1175870) chloride (1.84 mmol) in 10 mL of ethanol, sodium hypochlorite (B82951) (0.91 mmol) is added. The resulting mixture is stirred for 2-3 hours at 80-85 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated solid product is filtered, washed with water, dried, and recrystallized from ethanol.
Protocol 3: Copper-Catalyzed Synthesis of Quinazolinones from 2-Bromo-N-phenylbenzamide
In a dry Schlenk flask, substituted 2-bromo-N-phenylbenzamide (0.5 mmol), copper(I) bromide (0.05 mmol, 10 mol%), and potassium carbonate (1.5 mmol, 3.0 equiv) are combined.[9] The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times. Anhydrous dimethyl sulfoxide (B87167) (DMSO, 2-3 mL) is added via syringe. The flask is sealed and placed in a preheated oil bath at 110-130 °C and stirred vigorously for 12-24 hours.[9] Reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[9]
Visualizing Synthetic Pathways and Biological Mechanisms
To further elucidate the synthetic routes and the biological relevance of quinazolinones, the following diagrams are provided.
Caption: General synthetic workflows for quinazolinone synthesis from Anthranilic Acid and Isatoic Anhydride.
Many quinazolinone derivatives are potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell signaling.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib, a quinazolinone-based drug.[11][12]
Conclusion
The synthesis of quinazolinones is a well-explored area of organic chemistry, yet the development of novel and efficient methods remains a key interest for medicinal chemists. While this compound is a viable precursor, alternatives such as anthranilic acid, isatoic anhydride, 2-aminobenzonitriles, and 2-halobenzamides offer distinct advantages in terms of accessibility, functional group tolerance, and reaction conditions. This guide provides a comparative framework to aid researchers in selecting the most appropriate synthetic strategy for their target quinazolinone derivatives. The provided data and protocols serve as a practical resource for the synthesis and further exploration of this important class of heterocyclic compounds.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors | MDPI [mdpi.com]
- 6. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Aminobenzamide and RapiFluor-MS for Glycan Analysis
For researchers, scientists, and drug development professionals engaged in glycan analysis, the choice of a labeling reagent is a critical decision that directly influences data quality, sensitivity, and sample throughput. This guide provides an objective, data-driven comparison of the traditional workhorse, 2-Aminobenzamide (2-AB), and a newer, rapid labeling reagent, RapiFluor-MS.
Glycosylation, the attachment of oligosaccharide chains (glycans) to proteins, is a critical quality attribute that can impact the efficacy and safety of biotherapeutics. Accurate and robust analytical methods are therefore essential for the characterization of these complex structures. This comparison will delve into the performance characteristics, experimental workflows, and key differentiators of 2-AB and RapiFluor-MS to aid in the selection of the most appropriate reagent for your analytical needs.
Performance Comparison at a Glance
The selection of a fluorescent label for glycan analysis often involves a trade-off between established, well-characterized methods and newer technologies that offer significant advantages in speed and sensitivity. The following table summarizes the key performance attributes of this compound (2-AB) and RapiFluor-MS.
| Feature | This compound (2-AB) | RapiFluor-MS |
| Labeling Chemistry | Reductive Amination | Rapid reaction with glycosylamines via an NHS carbamate |
| Reaction Time | 2-3 hours at 65°C[1][2] | 5 minutes at room temperature[3][4][5] |
| Total Sample Prep Time | ~4-5 hours[1][2][6] | ~30 minutes[7] |
| Fluorescence (FLR) Sensitivity | Lower | Higher (RapiFluor-MS is part of a labeling kit that provides enhanced fluorescence and MS detection)[8] |
| Mass Spectrometry (MS) Sensitivity | Poor ionization efficiency[3][9] | Significantly higher (68-fold higher signal intensity compared to 2-AB)[3][9] |
| Linear Range (FLR) | Wider | Narrower compared to 2-AB and Procainamide[9] |
| Linear Range (MS) | Wider | Narrower compared to 2-AB and Procainamide[9] |
| Limit of Quantification (LOQ) | Higher | Lower[3][10] |
| Established Method | Yes, extensive historical data and literature[6][11] | Newer, but rapidly gaining adoption |
| Throughput | Lower | Higher |
Quantitative Performance Data
The following tables present a summary of quantitative data from comparative studies of 2-AB and RapiFluor-MS.
Table 1: Relative Sensitivity Comparison
| Detection Method | RapiFluor-MS vs. 2-AB | Reference |
| Fluorescence (FLR) Signal Intensity | ~4-fold higher signal with Procainamide (a similar class of reagent to RapiFluor-MS in terms of improved fluorescence) | [3][9] |
| Mass Spectrometry (MS) Signal Intensity | ~68-fold higher signal | [3][9] |
Table 2: Minimum Amount of Starting Material for Reliable Quantification
| Label | Minimum IgG Required (MS Detection) | Reference |
| This compound (2-AB) | 10 µg | [3][9] |
| RapiFluor-MS | 0.5 µg | [3][9] |
Experimental Workflows and Methodologies
The choice between 2-AB and RapiFluor-MS significantly impacts the experimental workflow. RapiFluor-MS offers a substantially streamlined and faster protocol.
General Glycan Analysis Workflow
The overall process for N-glycan analysis involves enzymatic release of glycans, labeling, cleanup, and subsequent analysis by chromatography and/or mass spectrometry.
This compound (2-AB) Labeling Workflow
The 2-AB labeling process is a multi-step procedure involving a lengthy incubation at an elevated temperature.
References
- 1. ludger.com [ludger.com]
- 2. interchim.fr [interchim.fr]
- 3. Frontiers | Comparison of this compound, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Comparison of this compound, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of this compound, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Batch-to-Batch Consistency of Commercial 2-Aminobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The consistency of raw materials is a cornerstone of reproducible research and robust drug development. 2-Aminobenzamide (2-AB), a widely used reagent in pharmaceutical sciences, particularly as a fluorescent label for glycan analysis and as a building block in medicinal chemistry, is no exception. Variations in purity and impurity profiles from batch to batch can significantly impact experimental outcomes, leading to unreliable data and delays in development pipelines. This guide provides a framework for assessing the batch-to-batch consistency of commercial this compound, offering objective comparison methodologies and supporting experimental protocols.
Key Quality Attributes and Potential for Variability
The critical quality attributes of this compound that can exhibit batch-to-batch variability include:
-
Purity: While most commercial suppliers provide a certificate of analysis (CoA) with a specified minimum purity (commonly ≥98.0% or ≥99.0% by HPLC), the actual purity can fluctuate between batches.[1][2]
-
Impurity Profile: The nature and quantity of impurities can differ between manufacturing campaigns. These may include starting materials, by-products, or degradation products.
-
Physical Properties: Characteristics such as color, solubility, and melting point can also vary, potentially indicating differences in purity.
Comparative Data Summary
While direct, publicly available, side-by-side comparative studies of batch-to-batch consistency from different commercial suppliers are scarce due to their often proprietary nature, the following tables present illustrative data based on typical specifications and potential findings from the analytical methods described in this guide. This data is intended to provide a template for internal quality control and vendor qualification.
Table 1: Illustrative Purity Assessment of this compound Batches by HPLC
| Supplier | Batch Number | Stated Purity (CoA) | Measured Purity (%) by HPLC (Peak Area) | Appearance |
| Vendor A | A-001 | ≥99.0% | 99.5 | White Crystalline Powder |
| A-002 | ≥99.0% | 99.2 | White Crystalline Powder | |
| A-003 | ≥99.0% | 99.6 | White Crystalline Powder | |
| Vendor B | B-001 | ≥98.0% | 98.8 | Off-white Powder |
| B-002 | ≥98.0% | 98.5 | Off-white Powder | |
| B-003 | ≥98.0% | 99.1 | White Powder | |
| Vendor C | C-001 | ≥99.0% | 99.8 | White Crystalline Powder |
| C-002 | ≥99.0% | 99.7 | White Crystalline Powder | |
| C-003 | ≥99.0% | 99.9 | White Crystalline Powder |
Table 2: Illustrative Impurity Profiling of this compound Batches by LC-MS
| Supplier | Batch Number | Total Impurities (%) | Known Impurity 1 (m/z) | Unknown Impurity 2 (m/z) |
| Vendor A | A-001 | 0.5 | 0.15% (e.g., 121.05) | 0.05% (e.g., 152.07) |
| A-002 | 0.8 | 0.20% (e.g., 121.05) | 0.08% (e.g., 152.07) | |
| A-003 | 0.4 | 0.12% (e.g., 121.05) | Not Detected | |
| Vendor B | B-001 | 1.2 | 0.35% (e.g., 121.05) | 0.25% (e.g., 168.06) |
| B-002 | 1.5 | 0.40% (e.g., 121.05) | 0.30% (e.g., 168.06) | |
| B-003 | 0.9 | 0.25% (e.g., 121.05) | 0.15% (e.g., 168.06) | |
| Vendor C | C-001 | 0.2 | 0.08% (e.g., 121.05) | Not Detected |
| C-002 | 0.3 | 0.10% (e.g., 121.05) | 0.03% (e.g., 152.07) | |
| C-003 | 0.1 | 0.05% (e.g., 121.05) | Not Detected |
Experimental Protocols
To ensure a thorough and consistent assessment of this compound batches, the following detailed experimental protocols are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is fundamental for quantifying the purity of this compound and detecting the presence of impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound batch sample.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or mobile phase) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (solvent) to establish a baseline.
-
Inject a standard solution of known concentration to determine the retention time and response factor.
-
Inject the batch samples.
-
Calculate the purity based on the peak area percentage of the main this compound peak relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS is a powerful technique for the identification and semi-quantitation of impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
-
LC Conditions: Similar to the HPLC method for purity assessment to allow for chromatographic separation of impurities.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound and its potential impurities.
-
Scan Range: A broad scan range (e.g., m/z 50-500) should be used to detect a wide range of potential impurities.
-
Data Acquisition: Full scan mode for initial detection and targeted MS/MS for structural elucidation of detected impurities.
-
-
Sample Preparation: Same as for HPLC analysis.
-
Analysis:
-
Analyze the total ion chromatogram (TIC) to identify peaks other than the main this compound peak.
-
Examine the mass spectrum of each impurity peak to determine its mass-to-charge ratio (m/z).
-
Use MS/MS fragmentation to obtain structural information about the impurities.
-
Compare the impurity profiles across different batches and suppliers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides detailed structural information and can be used to confirm the identity of the main component and potentially identify major impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which this compound is soluble, such as DMSO-d6 or Methanol-d4.
-
Experiments:
-
¹H NMR: To observe the proton signals and their environment.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (e.g., COSY, HSQC): To aid in the structural assignment of complex impurities if present at sufficient concentration.
-
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the chosen deuterated solvent to a concentration of approximately 5-10 mg/mL.
-
Analysis:
-
Acquire the NMR spectra for each batch.
-
Compare the spectra to a reference spectrum of a known pure standard.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Visualization of Workflows and Relationships
To facilitate a clear understanding of the assessment process, the following diagrams illustrate the experimental workflow and the logical relationship between different analytical techniques.
Caption: Workflow for assessing the batch-to-batch consistency of this compound.
Caption: Relationship between analytical techniques and quality attributes.
Comparison with Alternatives in Key Applications
In its common application as a fluorescent label for glycan analysis, the performance of this compound can be compared to other labeling reagents.
Table 3: Performance Comparison of Glycan Labeling Reagents
| Feature | This compound (2-AB) | Procainamide | RapiFluor-MS |
| Fluorescence Sensitivity | Good | High (approx. 15x > 2-AB)[3] | Very High |
| MS Sensitivity (ESI+) | Low | High (approx. 30x > 2-AB) | Very High (approx. 160x > 2-AB) |
| Labeling Efficiency | Good and reproducible[3] | Similar to 2-AB[3] | High |
| Cost | Low | Moderate | High |
| Established Method | Yes | Gaining Popularity | Newer |
The choice of labeling reagent will depend on the specific requirements of the analysis, such as the need for high sensitivity for low-abundance glycans or compatibility with existing historical data. While Procainamide and RapiFluor-MS offer enhanced sensitivity, this compound remains a cost-effective and reliable option for many applications.[3]
Conclusion
Ensuring the batch-to-batch consistency of commercial this compound is critical for the reliability and reproducibility of research and manufacturing processes. By implementing a robust analytical testing strategy encompassing HPLC for purity, LC-MS for impurity profiling, and NMR for structural confirmation, researchers and drug development professionals can effectively qualify different batches and suppliers. This systematic approach mitigates the risks associated with raw material variability, ultimately contributing to higher quality data and more consistent product performance.
References
A Comparative Guide to Inter-laboratory Validation of Analytical Methods for 2-Aminobenzamide
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of 2-Aminobenzamide is crucial, particularly in contexts such as its use as a derivatizing agent or as a potential impurity. This guide provides a comparative overview of common analytical methods for this compound, supported by typical performance data and detailed experimental protocols. In the absence of a direct inter-laboratory validation study for this compound in the public domain, this comparison is built upon the established performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The choice between HPLC and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix.
| Performance Characteristic | HPLC-UV/Fluorescence | LC-MS/MS | Typical Regulatory Guidance |
| Specificity/Selectivity | Good to Excellent | Excellent | The method should unequivocally differentiate the analyte from endogenous components and potential impurities. |
| Lower Limit of Quantification (LLOQ) | ng/mL range | pg/mL to ng/mL range | The analyte signal should be at least 5 to 10 times the signal of the blank.[1] |
| Linearity (R²) | > 0.999 | > 0.995 | A linear model is typically fitted to the calibration curve. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Generally within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (%RSD) | < 2.0% | < 5.0% | Typically ≤ 15% (≤ 20% at LLOQ) for both intra- and inter-day precision. |
| Robustness | High | Moderate | The method's performance should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility and validation of analytical methods. Below are representative protocols for the quantification of this compound.
This method is suitable for the quantification of this compound in relatively clean sample matrices. This compound's native fluorescence allows for sensitive detection.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v). For Mass Spectrometry compatibility, a volatile buffer like 0.1% formic acid can be added.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 340 nm and an emission wavelength of 400 nm.[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 10 ng/mL to 10 µg/mL.
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.
3. Validation Procedures:
-
Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (e.g., n=5) on the same day (intra-day) and on three different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[1]
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.
This method offers higher selectivity and sensitivity, making it ideal for complex biological matrices.
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by infusion and optimization.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): As described in the HPLC protocol.
-
Calibration Standards: Prepare a series of calibration standards in the appropriate blank matrix (e.g., plasma, reaction buffer) to cover the desired concentration range (e.g., 100 pg/mL to 100 ng/mL).
-
Sample Preparation: Perform sample clean-up appropriate for the matrix, such as protein precipitation (for plasma) or solid-phase extraction (SPE).
3. Validation Procedures:
-
Selectivity: Analyze at least six different blank matrix samples to check for interferences.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Linearity, Accuracy, Precision, and LOQ: Follow similar procedures as for the HPLC method, but with the calibration standards and QC samples prepared in the biological matrix.
-
Stability: Assess the stability of this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).
Mandatory Visualization
Caption: A generalized workflow for an inter-laboratory validation study.
This guide provides a framework for the selection and validation of analytical methods for this compound. The choice of method and the specifics of the validation protocol should be tailored to the intended application and regulatory requirements.
References
Safety Operating Guide
Proper Disposal of 2-Aminobenzamide: A Guide for Laboratory Professionals
The proper disposal of 2-Aminobenzamide is critical for ensuring laboratory safety and environmental protection. As a compound that can cause skin, eye, and respiratory irritation, and is harmful if swallowed, it must be treated as hazardous chemical waste.[1][2][3] Adherence to established hazardous waste protocols is imperative. This guide provides a step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][4] All handling of this compound and its associated waste should be performed in a well-ventilated area, ideally within a chemical fume hood.[1][4]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4][5] It is particularly important to avoid mixing with strong oxidizing agents.[4]
-
Segregate waste by general type, such as flammables, poisons, acids, and bases, to prevent dangerous reactions.[5]
2. Container Management:
-
Select a waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other resistant plastic containers are generally suitable.[4][6]
-
Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[5][7]
-
The container must be kept closed at all times, except when adding waste.[4][5][6]
-
Properly label the container with a "Hazardous Waste" tag. This tag should include the full chemical name, composition, and associated hazards (e.g., irritant, toxic).[4][8]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory.[4][5][6]
-
The SAA must be at or near the point of waste generation.[6][7]
-
Adhere to the volume limits for waste accumulation in the SAA as mandated by regulations.[6]
-
Regularly inspect the SAA for any signs of container leakage.[5][7]
4. Arranging for Final Disposal:
-
Hazardous waste must never be poured down the drain or disposed of in regular trash.[6][9]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[6]
-
Follow their specific procedures for waste pickup, which may include completing online forms and providing the hazardous waste tag number.[8]
-
Waste must be disposed of in accordance with all applicable federal, state, and local regulations.[2][6][10]
Accidental Spill Cleanup
In the event of a spill:
-
Alert personnel in the area and control access to the spill.[1]
-
Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[1]
-
Collect the spilled material using a scoop or vacuum (explosion-proof if necessary) and place it into a clean, dry, and properly labeled container for disposal.[1]
-
After the dry material is collected, wash the area with large amounts of water. Prevent the runoff from entering drains.[1]
Quantitative Waste Accumulation Limits
The following table summarizes typical quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA), as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA). Always confirm these limits with your local and institutional guidelines.
| Waste Type | Maximum Volume/Weight Limit per SAA | Time Limit |
| Hazardous Waste | 55 gallons | Up to one year (or until full, whichever comes first)[5] |
| Acutely Toxic (P-list) Waste | 1 quart (liquid) or 1 kg (solid) | Container must be removed within 3 days of reaching the limit[6] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. youtube.com [youtube.com]
- 9. acs.org [acs.org]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminobenzamide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Aminobenzamide, a compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Data
A thorough understanding of the properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| Appearance | Off-White to Pale Beige/Light brown crystalline powder/solid | [1][3][4] |
| Melting Point | 111 - 114 °C (231.8 - 237.2 °F) | [3] |
| Boiling Point | 300 °C (572 °F) at 760 mmHg | [3] |
| Water Solubility | 1.74 g/L | [5] |
| logP (Octanol-Water Partition Coefficient) | -0.3 to 0.64 | [5] |
| Vapor Pressure | 2.63E-05 mm Hg | [4] |
| Acute Toxicity (Fish) | LC50: 354 - 439 mg/L, 96h (Pimephales promelas) | [3] |
Note: Occupational exposure limits for this compound have not been established by major regulatory bodies.[3][6] Therefore, it is crucial to minimize exposure through engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[7]
-
Eye and Face Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6] A face shield may be required for operations with a higher risk of splashing.[8]
-
Skin Protection:
-
Respiratory Protection:
Operational Plan: Step-by-Step Handling Protocol
This section outlines a standard operating procedure for the weighing and dissolution of solid this compound.
1. Preparation and Precaution:
- Before beginning any work, ensure you are familiar with the hazards of this compound by reviewing the Safety Data Sheet (SDS).[10]
- Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]
- Ensure that an eyewash station and safety shower are readily accessible.[3]
- Gather all necessary equipment: this compound container, weighing paper or boat, spatula, beaker or flask for dissolution, solvent, and a magnetic stir bar if needed.
2. Weighing the Compound:
- Place a clean, dry weighing boat or a piece of creased weighing paper on the analytical balance.
- Tare the balance to zero.
- Carefully use a clean spatula to transfer the desired amount of this compound from its container to the weighing boat. Avoid generating dust.[7]
- Record the exact weight of the compound.
- Securely close the this compound container immediately after use.[7]
3. Dissolution:
- Carefully transfer the weighed this compound into the designated beaker or flask.
- To ensure a quantitative transfer, rinse the weighing boat with a small amount of the intended solvent and add the rinsing to the beaker/flask.
- Add the desired volume of solvent to the beaker/flask.
- If necessary, place a magnetic stir bar in the vessel and use a stir plate to facilitate dissolution. Gentle heating may be applied if the solvent is not volatile and the process is monitored.
4. Post-Handling:
- Thoroughly wash your hands with soap and water after handling the compound, even if gloves were worn.[7]
- Clean all contaminated surfaces and equipment.
- Dispose of any contaminated materials as outlined in the disposal plan below.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Disposal Procedure:
-
Container Disposal:
-
Empty containers should be handled as if they still contain the product.[5] Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.
-
Workflow for Handling this compound
The following diagram illustrates the key stages and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Showing Compound this compound (FDB012155) - FooDB [foodb.ca]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 9. dypatilunikop.org [dypatilunikop.org]
- 10. afd.calpoly.edu [afd.calpoly.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
